2-(Methylthio)thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c1-6-4-5-2-3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNOAXZUEKPSJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375024 | |
| Record name | 2-(Methylthio)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5053-24-7 | |
| Record name | 2-(Methylthio)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylthio)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Methylthio)thiazole: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 2-(Methylthio)thiazole. As a key heterocyclic building block, this compound serves as a versatile precursor in the development of pharmaceuticals, agrochemicals, and flavorings. This document consolidates critical data, including physicochemical characteristics, spectroscopic signatures, and detailed experimental protocols, to support its practical application in research and development.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. The introduction of a methylthio group at the 2-position of the thiazole ring creates this compound, a compound with modulated reactivity and a distinct set of properties that are highly valuable in organic synthesis. This guide aims to provide a detailed exploration of this important molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its identification, purification, and characterization.
Physical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic sulfur-like odor.[2] It is soluble in many organic solvents such as ethanol and ether but is insoluble in water.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅NS₂ | [3] |
| Molecular Weight | 131.22 g/mol | [3] |
| Boiling Point | 205-207 °C (lit.) | [3][4] |
| Melting Point | -15 °C | [2] |
| Density | 1.271 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.6080 (lit.) | [3] |
| Flash Point | 195 °F (90.6 °C) | [3][4] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the structure and purity of this compound.
-
¹H NMR (in acetone-d₆): The proton NMR spectrum is characterized by two doublets in the aromatic region corresponding to the two protons on the thiazole ring, and a singlet in the aliphatic region for the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals. Based on general chemical shift predictions for thiazole derivatives, the expected chemical shifts are:[6][7]
-
C2 (bearing the methylthio group): ~165-175 ppm
-
C4: ~140-145 ppm
-
C5: ~115-120 ppm
-
S-CH₃: ~15-20 ppm
-
The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its functional groups. Key absorptions include:
-
C-H stretching (aromatic): ~3100 cm⁻¹[8]
-
C=N stretching (thiazole ring): ~1500 cm⁻¹[8]
-
C=C stretching (thiazole ring): ~1450 cm⁻¹[8]
-
C-S stretching: This can be complex and appear in the fingerprint region.
The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z 131. The fragmentation pattern is influenced by the stability of the thiazole ring and the nature of the methylthio substituent. Key fragmentation pathways may include:[9][10]
-
Loss of a methyl radical (•CH₃): [M - 15]⁺ at m/z 116.
-
Loss of the entire methylthio group (•SCH₃): [M - 47]⁺ at m/z 84.
-
Cleavage of the thiazole ring, leading to smaller charged fragments.
Synthesis of this compound
There are two primary and reliable methods for the synthesis of this compound, starting from either thiazole or 2-mercaptothiazole.
Synthesis from Thiazole
This method involves the deprotonation of thiazole at the C2 position, followed by quenching with an electrophilic sulfur source.
Experimental Protocol:
-
To a stirred solution of thiazole (1.0 eq) in dry tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise.[4]
-
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 2-lithiothiazole intermediate.
-
Dimethyl disulfide (1.05 eq) is then added to the reaction mixture.[4]
-
The mixture is stirred for an additional 2 hours at -78 °C.[4]
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium carbonate.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to afford this compound.[4]
Causality of Experimental Choices:
-
The use of a strong base like n-butyllithium is necessary to deprotonate the relatively acidic C2 proton of the thiazole ring.
-
The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Dimethyl disulfide serves as an efficient electrophilic source of the "SCH₃" group.
Synthesis from 2-Mercaptothiazole
An alternative and often more direct route is the S-methylation of the readily available 2-mercaptothiazole.
Experimental Protocol:
-
To a solution of 2-mercaptobenzothiazole (1.0 eq) in acetone, a base such as potassium carbonate (1.2 eq) is added.[11]
-
The mixture is stirred at room temperature for 30 minutes to form the thiolate salt.
-
Methyl iodide (1.1 eq) is added dropwise to the suspension.[11][12]
-
The reaction mixture is then refluxed for 3 hours.[11]
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The resulting residue can be purified by distillation or chromatography to yield this compound.
Causality of Experimental Choices:
-
The base deprotonates the thiol group to form the more nucleophilic thiolate anion.
-
Methyl iodide is a highly reactive and commonly used methylating agent in S-methylation reactions.[13]
-
Acetone is a suitable polar aprotic solvent for this type of nucleophilic substitution reaction.
Reactivity of this compound
The reactivity of this compound is a combination of the inherent properties of the thiazole ring and the influence of the methylthio substituent.
Electrophilic Substitution
The thiazole ring is generally susceptible to electrophilic substitution, with the C5 position being the most favored site of attack.[2][14] The electron-donating nature of the sulfur atom in the ring directs electrophiles to this position.
Nucleophilic Substitution
The C2 position of the thiazole ring is electron-deficient and can be susceptible to nucleophilic attack, especially if the ring is activated by quaternization of the nitrogen atom.[14]
Oxidation of the Methylthio Group
A key reaction of this compound is the oxidation of the exocyclic sulfur atom. This reaction proceeds in a stepwise manner, first to the sulfoxide and then to the sulfone, using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[8][15][16][17]
This transformation is particularly significant in drug development as it can modulate the polarity, solubility, and metabolic stability of the molecule. The resulting sulfoxide and sulfone derivatives are also valuable intermediates for further functionalization, as the sulfonyl group can act as a good leaving group in nucleophilic aromatic substitution reactions.[8]
Applications in Drug Development and Other Fields
This compound and its derivatives have found applications in various fields, most notably in medicinal chemistry and the flavor and fragrance industry.
Medicinal Chemistry
The this compound moiety is a key structural component in a range of biologically active compounds.[18] Its ability to be easily oxidized to the corresponding sulfoxide and sulfone provides a handle for tuning the pharmacokinetic properties of drug candidates.[8] Furthermore, the sulfonyl group can be displaced by various nucleophiles, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Derivatives of 2-aminothiazoles, which can be synthesized from precursors related to this compound, are found in a number of marketed drugs and have been investigated for a wide range of therapeutic activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[1]
Flavor and Fragrance Industry
This compound is also used as a flavoring agent in the food industry. It is known to impart savory and meaty notes to food products.
Safety and Handling
This compound is classified as an irritant.[3] It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and do not inhale the vapors. In case of contact, wash the affected area with plenty of water. Store in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a versatile and valuable heterocyclic compound with a rich chemistry and a broad range of applications. Its straightforward synthesis, well-defined spectroscopic properties, and predictable reactivity make it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. This guide has provided a comprehensive overview of its fundamental properties, serving as a practical resource for its effective utilization in the laboratory.
References
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. kuey.net [kuey.net]
- 15. uab.edu [uab.edu]
- 16. Thiazole, 2-amino-5-methyl- [webbook.nist.gov]
- 17. chemhelpasap.com [chemhelpasap.com]
- 18. researchgate.net [researchgate.net]
Synthesis of 2-(Methylthio)thiazole for beginners
An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)thiazole for the Modern Laboratory
Abstract
This technical guide provides a detailed, beginner-friendly, and mechanistically-grounded protocol for the synthesis of this compound. This versatile heterocyclic compound is a valuable building block in diverse fields, including agrochemicals, pharmaceuticals, and the flavor and fragrance industry.[1] Recognizing the need for a robust and accessible synthetic route, this document outlines a reliable two-step process commencing from the readily available starting material, 2-aminothiazole. The narrative emphasizes the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedure but also understand the underlying chemical principles. The protocol is structured to be a self-validating system, incorporating detailed step-by-step instructions, quantitative data, safety protocols, and visual aids to facilitate comprehension and successful execution.
Introduction: The Significance of this compound
The thiazole ring is a privileged scaffold in medicinal chemistry and material science.[2][3] Among its many derivatives, this compound (CAS No. 5053-24-7) stands out for its broad utility.[4][5] Its applications are extensive:
-
Agrochemicals: It serves as a key intermediate in the production of potent fungicides and herbicides, contributing significantly to crop protection and yield enhancement.[1]
-
Pharmaceuticals: The unique electronic properties of the methylthio group make it a valuable synthon for developing novel therapeutic agents.[1]
-
Flavor & Fragrance: It is used to impart savory, meaty, and nutty notes in food products and fragrances.[1]
Given its importance, a clear and reproducible synthetic method is essential for laboratories engaged in these fields. This guide details a common and reliable pathway: the conversion of 2-aminothiazole to 2-bromothiazole via a Sandmeyer-type reaction, followed by a nucleophilic substitution with a methylthiolate source.
Mechanistic Foundations of the Synthesis
A core principle of this synthesis is the strategic manipulation of the thiazole ring's reactivity. The C2 position (the carbon atom between the sulfur and nitrogen) is naturally electron-deficient and thus susceptible to nucleophilic attack.[6] However, the amino group of the starting material, 2-aminothiazole, is not a good leaving group. Therefore, a two-step strategy is employed.
Step 1: The Sandmeyer-Type Reaction: Converting an Amine to a Halide
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group with a variety of functionalities, including halides.[7] The reaction proceeds via a diazonium salt intermediate.
-
Diazotization: The primary amino group of 2-aminothiazole is treated with a nitrite source (e.g., n-butyl nitrite or sodium nitrite) under acidic conditions. This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group. Maintaining low temperatures (typically 0–5°C) during this stage is critical to ensure the stability of the diazonium salt.[8]
-
Copper-Catalyzed Substitution: A copper(I) salt, in this case, copper(I) bromide (CuBr), is introduced. The copper(I) catalyzes a single-electron transfer to the diazonium salt, releasing nitrogen gas (N₂) and generating an aryl radical. This radical then abstracts a bromide atom from a copper(II) species, yielding the desired 2-bromothiazole and regenerating the copper(I) catalyst.[7][9]
Step 2: Nucleophilic Aromatic Substitution (SNAAr)
With the excellent leaving group (bromide) now installed at the C2 position, the final step is a straightforward nucleophilic aromatic substitution. A potent sulfur-based nucleophile, sodium thiomethoxide (NaSMe), is introduced. It attacks the electron-deficient C2 carbon, displacing the bromide ion to form the final product, this compound.[6]
Detailed Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part A: Synthesis of 2-Bromothiazole from 2-Aminothiazole
This procedure is adapted from established Sandmeyer-type reactions on 2-aminothiazole derivatives.[9][10][11]
Quantitative Data for Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2-Aminothiazole | 100.14 | 5.00 g | 1.0 |
| Copper(I) Bromide (CuBr) | 143.45 | 10.7 g | 1.5 |
| Acetonitrile (MeCN) | 41.05 | 80 mL | Solvent |
| n-Butyl Nitrite | 103.12 | 7.7 mL | 1.5 |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-aminothiazole (5.00 g) and copper(I) bromide (10.7 g).
-
Solvent Addition: Add acetonitrile (80 mL) to the flask. Stir the resulting suspension at room temperature.
-
Initiation of Diazotization: Slowly add n-butyl nitrite (7.7 mL) to the suspension via the dropping funnel over 15 minutes. An exotherm and gas evolution may be observed.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 60°C using an oil bath. Maintain this temperature and continue stirring.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 30-60 minutes, indicated by the consumption of the 2-aminothiazole starting material.
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash it twice with 0.1 M aqueous ammonia solution (2 x 50 mL) to remove copper salts, followed by one wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 2-bromothiazole, which often appears as a pale yellow to brown oil.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Part B: Synthesis of this compound from 2-Bromothiazole
This is a standard nucleophilic substitution protocol.
Quantitative Data for Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2-Bromothiazole (crude from Part A) | 164.04 | ~8.2 g | 1.0 |
| Sodium Thiomethoxide (NaSMe) | 70.09 | 4.2 g | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | Solvent |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add sodium thiomethoxide (4.2 g) and anhydrous N,N-Dimethylformamide (DMF) (100 mL). Stir until the solid is fully dissolved.
-
Substrate Addition: Dissolve the crude 2-bromothiazole from Part A in a minimal amount of DMF (~10 mL) and add it dropwise to the sodium thiomethoxide solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's completion by TLC, observing the disappearance of the 2-bromothiazole spot.
-
Workup - Quenching: Once complete, carefully pour the reaction mixture into a beaker containing ice-cold water (300 mL). This will precipitate the product and dissolve the DMF and salts.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash them twice with water (2 x 100 mL) to remove residual DMF, followed by one wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The final product can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[12]
Synthesis Workflow and Visualization
The entire two-step process can be visualized as a linear workflow, transforming a common starting material into the desired functionalized thiazole.
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
Troubleshooting and Key Considerations
-
Low Yield in Step 1: The primary cause is often the decomposition of the diazonium salt. Ensure the initial diazotization is performed promptly and that the temperature does not rise excessively during the addition of butyl nitrite.
-
Difficulty Removing Copper Salts: The blue/green color of copper salts can persist in the organic layer. Additional washes with aqueous ammonia or a solution of EDTA can help chelate and remove residual copper.
-
Incomplete Reaction in Step 2: Ensure the sodium thiomethoxide is fresh and has not been excessively exposed to air and moisture, as it is hygroscopic and can degrade. Using an anhydrous solvent is critical.
-
Purification: Vacuum distillation is highly recommended for the final product to achieve high purity. Note the boiling point of this compound is approximately 199-201 °C at atmospheric pressure, so a good vacuum is required to lower it to a manageable temperature.[12]
Conclusion
This guide presents a logical and well-supported two-step synthesis for this compound, designed for researchers and scientists who may be new to this specific transformation. By starting with the inexpensive and common reagent 2-aminothiazole, this method provides reliable access to a valuable chemical intermediate. The emphasis on the underlying mechanisms of the Sandmeyer and nucleophilic substitution reactions provides the necessary context for intelligent troubleshooting and potential adaptation of the protocol for other substituted thiazoles. Adherence to the detailed steps and safety precautions outlined herein will enable the successful and efficient synthesis of this compound in a research or drug development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Methylthio Thiazole | Properties, Uses, Safety & Supplier China | High-Quality Thiazole Compounds [chemheterocycles.com]
An In-depth Technical Guide to 2-(Methylthio)thiazole: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-(Methylthio)thiazole, a versatile heterocyclic compound with significant applications across various scientific disciplines. From its historical roots in the development of thiazole chemistry to its modern-day utility as a key building block in pharmaceuticals, a vital component in flavor and fragrance chemistry, and a valuable agrochemical intermediate, this document synthesizes the core knowledge required for researchers and professionals. Detailed synthesis protocols, physico-chemical properties, and an exploration of its diverse applications are presented, grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of bioactive molecules and functional materials. This compound, a derivative featuring a methylthio group at the 2-position, embodies the versatility of this heterocyclic core. The introduction of the methylthio group imparts specific properties that have been exploited in a range of applications, from imparting savory, meaty flavors in the food industry to serving as a crucial synthon in the synthesis of complex molecules.[2][3] This guide will delve into the discovery, synthesis, and multifaceted applications of this important chemical entity.
Historical Context: The Dawn of Thiazole Chemistry
The story of this compound is intrinsically linked to the broader history of thiazole synthesis. The seminal work in this field was the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887.[4] This robust and high-yielding reaction between an α-haloketone and a thioamide laid the foundation for the systematic synthesis of a wide variety of thiazole derivatives.[4][5] While the precise first synthesis of this compound is not prominently documented as a singular event, its conceptualization and eventual synthesis are direct descendants of these early explorations into thiazole chemistry. The development of methods to functionalize the thiazole ring, particularly at the 2-position, paved the way for the introduction of the methylthio group.
The Hantzsch synthesis remains a cornerstone of thiazole chemistry, and its mechanism provides fundamental insights into the formation of this heterocyclic system.
Caption: The Hantzsch Thiazole Synthesis Workflow.
Synthesis of this compound: Methodologies and Protocols
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale, purity, and available starting materials. A prevalent and efficient method involves the S-methylation of 2-mercaptothiazole.
Synthesis via S-Methylation of 2-Mercaptothiazole
This is a widely used and straightforward method for the preparation of this compound. 2-Mercaptothiazole, a readily available starting material, is treated with a methylating agent in the presence of a base.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol:
Materials:
-
2-Mercaptothiazole
-
Methyl iodide (or dimethyl sulfate)
-
Sodium hydroxide (or potassium carbonate)
-
Solvent (e.g., ethanol, acetone, or a biphasic system)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptothiazole in a suitable solvent.
-
Add a stoichiometric equivalent of a base (e.g., sodium hydroxide) portion-wise while stirring. The formation of the sodium salt of 2-mercaptothiazole will occur.
-
Methylation: To the resulting solution, add a slight excess of the methylating agent (e.g., methyl iodide) dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent like diethyl ether.
-
Combine the organic layers and wash with brine (saturated sodium chloride solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base is required to deprotonate the thiol group of 2-mercaptothiazole, forming the more nucleophilic thiolate anion.
-
Choice of Methylating Agent: Methyl iodide and dimethyl sulfate are excellent electrophiles for S-methylation due to the good leaving groups (iodide and sulfate, respectively).
-
Solvent Selection: The solvent should be able to dissolve the reactants and be relatively inert to the reaction conditions.
Physico-Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application, and further chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₄H₅NS₂ | [6] |
| Molecular Weight | 131.22 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 205-207 °C (lit.) | [6] |
| Density | 1.271 g/mL at 25 °C (lit.) | [8] |
| Refractive Index | n20/D 1.6080 (lit.) | [8] |
| Flash Point | 195 °F | [6] |
| Solubility | Soluble in alcohol; sparingly soluble in water. | [7] |
| CAS Number | 5053-24-7 | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR (CDCl₃): δ 7.65 (d, 1H), 7.20 (d, 1H), 2.70 (s, 3H).[1]
-
¹³C NMR (CDCl₃): Predicted shifts around δ 165 (C2), 143 (C4), 118 (C5), 15 (S-CH₃).
-
IR (neat): Key absorptions for C-H stretching, C=N and C=C stretching of the thiazole ring, and C-S stretching.
-
Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z 131, with characteristic fragmentation patterns.
Applications of this compound
The unique chemical structure of this compound lends itself to a wide array of applications in various industries.
Flavor and Fragrance Industry
This compound is a key aroma compound, valued for its ability to impart savory, meaty, and nutty flavor profiles.[2][3] It is often used in the formulation of processed foods, soups, sauces, and snacks to enhance their taste and aroma. Its low odor threshold means that even trace amounts can have a significant impact on the overall flavor profile.
Agrochemicals
In the agricultural sector, this compound serves as an important intermediate in the synthesis of fungicides and herbicides.[2] The thiazole ring is a common feature in many agrochemicals, and the methylthio group can be a key part of the pharmacophore or a handle for further chemical modification.
Pharmaceutical and Drug Development
The this compound scaffold is a valuable building block in medicinal chemistry. The methylthio group can be easily oxidized to the corresponding sulfoxide or sulfone, providing opportunities for modulating the electronic and steric properties of the molecule. This allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. Furthermore, the methylthio group can act as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of other functional groups.
Caption: Synthetic utility of this compound in drug development.
Conclusion
This compound, a seemingly simple heterocyclic compound, has a rich history rooted in the foundational principles of organic synthesis. Its journey from the early days of thiazole chemistry to its current status as a multi-faceted industrial chemical highlights the enduring importance of fundamental research. For scientists and researchers, this compound offers a versatile platform for innovation, whether in the pursuit of novel therapeutic agents, the development of more effective agrochemicals, or the creation of unique flavor and fragrance profiles. Its continued study and application will undoubtedly lead to further advancements across the scientific landscape.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. echemi.com [echemi.com]
- 7. 2-methyl thiothiazole, 5053-24-7 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 2-(Methylthio)thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 2-(methylthio)thiazole, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in complex chemical reactions. This document, authored from the perspective of a Senior Application Scientist, offers not just the data, but also the scientific rationale behind the spectral interpretations and the methodologies for data acquisition.
Introduction
This compound (CAS No. 5053-24-7) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₅NS₂. Its structure, featuring a thiazole ring substituted with a methylthio group at the 2-position, gives rise to a unique electronic and structural profile. This profile is meticulously interrogated by various spectroscopic techniques, each providing a distinct piece of the molecular puzzle. In drug discovery and development, for instance, the precise characterization of such scaffolds is a prerequisite for understanding their structure-activity relationships (SAR) and metabolic fate. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, providing a robust reference for researchers.
Molecular Structure
To fully appreciate the spectroscopic data, it is essential to visualize the molecular structure of this compound and the numbering of its atoms.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of this compound reveals three distinct signals corresponding to the three types of protons in the molecule.
Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving a small sample of this compound in a deuterated solvent, such as acetone-d₆, to a concentration of approximately 5-10 mg/mL. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). The experiment is run at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Summary:
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H5 | 7.70 | Doublet | 3.5 |
| H4 | 7.41 | Doublet | 3.5 |
| S-CH₃ | 2.67 | Singlet | - |
Data Interpretation: The ¹H NMR spectrum of this compound in acetone-d₆ displays two doublets in the aromatic region and a singlet in the aliphatic region.[1]
-
Aromatic Protons (H4 and H5): The protons on the thiazole ring appear as two doublets at 7.70 ppm and 7.41 ppm.[1] The downfield chemical shifts are characteristic of protons attached to an electron-deficient aromatic ring. The observed coupling constant of 3.5 Hz is a typical value for vicinal coupling between protons on a five-membered heterocyclic ring. The doublet at 7.70 ppm is assigned to the H5 proton, which is adjacent to the sulfur atom, while the doublet at 7.41 ppm is assigned to the H4 proton, which is adjacent to the nitrogen atom.[1] This assignment is based on the relative electron-withdrawing effects of the heteroatoms in the thiazole ring.
-
Methyl Protons (S-CH₃): The three protons of the methyl group attached to the sulfur atom appear as a sharp singlet at 2.67 ppm.[1] The singlet multiplicity indicates that there are no adjacent protons to couple with. The chemical shift is consistent with a methyl group attached to a sulfur atom, which is less deshielding than an oxygen or nitrogen atom.
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, four distinct carbon signals are expected.
Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz proton spectrometer). A higher concentration of the sample (20-50 mg/mL) and a greater number of scans are usually required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to a series of singlets.
Predicted Data Summary: While a definitive experimental spectrum from a peer-reviewed source is not readily available, based on established chemical shift prediction algorithms and data from similar thiazole derivatives, the following chemical shifts can be anticipated:
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C2 (C-S-CH₃) | 165-175 |
| C4 | 140-145 |
| C5 | 115-120 |
| S-CH₃ | 15-20 |
Data Interpretation:
-
C2 Carbon: The carbon atom at the 2-position, bonded to both a nitrogen and a sulfur atom, is expected to be the most downfield signal due to the strong electron-withdrawing effects of these heteroatoms.
-
C4 and C5 Carbons: The chemical shifts of the C4 and C5 carbons are characteristic of sp²-hybridized carbons in a heterocyclic aromatic system.
-
Methyl Carbon (S-CH₃): The methyl carbon will appear at the most upfield position, consistent with a typical sp³-hybridized carbon attached to a sulfur atom.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is a valuable tool for identifying the presence of specific functional groups.
Experimental Protocol: An IR spectrum of this compound, which is a liquid at room temperature, can be obtained using a neat sample between two salt plates (e.g., NaCl or KBr) in a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorptions: Based on the functional groups present in this compound, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (Thiazole ring) |
| ~2950-2850 | C-H stretch | Aliphatic (S-CH₃) |
| ~1600-1450 | C=N and C=C stretch | Thiazole ring |
| ~1450-1350 | C-H bend | Aliphatic (S-CH₃) |
| ~700-600 | C-S stretch | Thioether and Thiazole ring |
Data Interpretation: The IR spectrum will be characterized by the C-H stretching vibrations of the thiazole ring protons in the region just above 3000 cm⁻¹ and the methyl protons just below 3000 cm⁻¹. The key diagnostic peaks will be the stretching vibrations of the C=N and C=C bonds within the thiazole ring, which typically appear in the 1600-1450 cm⁻¹ region. The presence of the C-S bonds will be indicated by weaker absorptions at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
Experimental Protocol: A mass spectrum of this compound can be obtained using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.
Expected Fragmentation Pattern: The molecular ion peak (M⁺) for this compound would be observed at an m/z value corresponding to its molecular weight (131.22 g/mol ). Common fragmentation pathways for thioethers and thiazole derivatives would be expected.
Predicted Major Fragments:
| m/z | Proposed Fragment |
| 131 | [C₄H₅NS₂]⁺ (Molecular Ion) |
| 116 | [M - CH₃]⁺ |
| 84 | [M - SCH₃]⁺ |
| 58 | [C₂H₂S]⁺ |
Data Interpretation: The mass spectrum is expected to show a prominent molecular ion peak at m/z 131. A significant fragment would likely be observed at m/z 116, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion. Another important fragmentation pathway would involve the cleavage of the C-S bond, leading to the formation of a thiazole radical cation at m/z 84 after the loss of the methylthio radical (•SCH₃). Further fragmentation of the thiazole ring could lead to smaller fragments.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
The spectroscopic data presented in this guide provide a foundational understanding of the chemical structure and properties of this compound. The ¹H NMR data, supported by predictions for ¹³C NMR, IR, and MS, offer a multi-faceted characterization of this important heterocyclic compound. For researchers in drug development and other scientific fields, this in-depth guide serves as a valuable resource for compound identification, quality control, and further investigation into the chemical reactivity and biological activity of this compound and its derivatives. It is the author's hope that this synthesis of data and interpretation will facilitate and accelerate future research endeavors.
References
An In-Depth Technical Guide to the Chemical Structure, Bonding, and Reactivity of 2-(Methylthio)thiazole
Prepared by: Gemini, Senior Application Scientist
Abstract
2-(Methylthio)thiazole (CAS No. 5053-24-7) is a heterocyclic compound of significant interest in medicinal chemistry, agrochemical synthesis, and flavor science. Its unique electronic properties, conferred by the interplay between the aromatic thiazole ring and the methylthio substituent, make it a versatile synthetic building block. This guide provides a comprehensive analysis of the molecular structure, chemical bonding, and spectroscopic characteristics of this compound. Furthermore, it details a robust synthetic protocol and explores the compound's key reactivity patterns, offering researchers and drug development professionals a foundational understanding of its chemical behavior and potential applications.
Introduction to this compound
Overview and Significance
This compound is a five-membered aromatic heterocycle distinguished by a sulfur atom and a nitrogen atom within the ring and a methylthio (-SCH₃) group at the C2 position. The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to engage in various biological interactions.[1] this compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals like fungicides and herbicides.[2] Its stability and defined reactivity allow for predictable chemical transformations.[2] Additionally, it is utilized as a savory, meaty flavoring agent in the food industry.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 5053-24-7 | [3][4][5] |
| Molecular Formula | C₄H₅NS₂ | [3] |
| Molecular Weight | 131.22 g/mol | [4] |
| Appearance | Colorless to light yellow/orange liquid | [3] |
| Boiling Point | 205-207 °C (lit.) | [6] |
| Density | 1.271 g/mL at 25 °C (lit.) | [7] |
| Refractive Index (n20/D) | 1.6080 (lit.) | [7] |
| SMILES | CSC1=NC=CS1 | [8] |
| InChIKey | VQNOAXZUEKPSJC-UHFFFAOYSA-N | [8] |
Molecular Structure and Bonding
The chemical behavior of this compound is a direct consequence of its electronic structure and bonding arrangement.
The Thiazole Core: Aromaticity
The thiazole ring is an aromatic system. It contains 6 π-electrons (four from the two C=C and C=N double bonds, and two from the lone pair on the sulfur atom) delocalized across the five-membered ring, satisfying Hückel's rule (4n+2 π electrons, where n=1). This aromaticity imparts significant thermodynamic stability to the molecule.
Orbital Hybridization
-
Ring Atoms (C2, C4, C5, N3): These atoms are sp² hybridized. Each forms three σ-bonds within the plane of the ring. The remaining p-orbital on each atom participates in the delocalized π-system.
-
Ring Sulfur (S1): The sulfur atom is also considered sp² hybridized. Two sp² orbitals form σ-bonds with the adjacent carbon atoms (C2 and C5). The third sp² orbital holds one lone pair of electrons. The remaining p-orbital holds the second lone pair, which contributes to the 6π aromatic system.
-
Methylthio Group (-SCH₃): The exocyclic sulfur atom is sp³ hybridized, forming σ-bonds with C2 of the thiazole ring and the methyl carbon. The methyl carbon is also sp³ hybridized.
Resonance Structures and Electron Delocalization
The delocalization of π-electrons can be represented by several resonance contributors. These structures highlight the distribution of electron density within the ring, showing that the C2 position is relatively electron-deficient, while the C5 position is comparatively electron-rich. This electronic distribution is fundamental to predicting the molecule's reactivity.[9]
Caption: Key resonance structures illustrating electron delocalization.
Spectroscopic Characterization
Spectroscopic analysis provides empirical validation of the proposed structure and electronic environment of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is simple and characteristic. The two protons on the aromatic ring appear as distinct doublets due to coupling with each other, and the methyl protons appear as a singlet.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) |
| H5 | ~7.6-7.8 | Doublet (d) | ~3.5 Hz |
| H4 | ~7.1-7.3 | Doublet (d) | ~3.5 Hz |
| -SCH₃ | ~2.7-2.8 | Singlet (s) | N/A |
Note: Data is predicted based on typical thiazole spectra and available data for the title compound.[8]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides insight into the electronic environment of each carbon atom. The C2 carbon, bonded to two heteroatoms (N and S), is the most deshielded.
| Carbon Assignment | Expected δ (ppm) |
| C2 | ~165-170 |
| C4 | ~142-145 |
| C5 | ~115-120 |
| -SCH₃ | ~15-20 |
Note: Shifts are estimated based on data for structurally similar thiazole derivatives.[10][11][12]
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic vibrations for the aromatic ring and the methyl group.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic, -CH₃) |
| ~1500-1600 | C=N and C=C stretching (ring) |
| ~1450-1350 | C-H bend (-CH₃) |
| ~800-700 | C-S stretching |
Note: Frequencies are typical for substituted thiazoles.[12]
Mass Spectrometry (MS)
Electron impact mass spectrometry typically results in fragmentation patterns that are diagnostic of the structure. The molecular ion peak (M⁺) is expected to be prominent. Key fragmentation pathways involve the loss of the methyl radical and subsequent ring fragmentation.
Caption: Plausible EI mass spectrometry fragmentation pathway.
Synthesis and Reactivity
Key Synthetic Routes
This compound is most commonly and efficiently synthesized via the S-methylation of 2-mercaptothiazole. This reaction is a straightforward nucleophilic substitution where the thiolate anion, generated by deprotonating 2-mercaptothiazole with a base, attacks a methylating agent.
Protocol: S-Methylation of 2-Mercaptothiazole
-
Trustworthiness: This protocol is a standard, high-yielding alkylation. The progress can be easily monitored by TLC, and the product can be purified by distillation or chromatography, ensuring high purity. The formation of the product is readily confirmed by the spectroscopic methods outlined in Section 3.
-
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-mercaptothiazole (1.0 eq) and a suitable solvent such as ethanol or DMF.
-
Base Addition: Cool the mixture in an ice bath (0 °C). Add a base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.2 eq), portion-wise and stir until a clear solution or uniform suspension of the thiolate is formed. Causality: The base is required to deprotonate the acidic thiol (pKa ≈ 7), generating the nucleophilic thiolate anion necessary for the reaction.
-
Methylation: Add a methylating agent, such as methyl iodide (1.1 eq) or dimethyl sulfate (1.1 eq), dropwise to the cooled solution. Expertise: Methyl iodide is highly reactive and effective. Dimethyl sulfate is a less expensive but more toxic alternative. The choice depends on scale, cost, and safety considerations.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
-
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reactivity
-
Oxidation of the Thioether: The exocyclic sulfur atom is susceptible to oxidation. Treatment with mild oxidizing agents (e.g., m-CPBA, 1 eq) can produce the corresponding sulfoxide, while stronger conditions (e.g., m-CPBA, >2 eq) can yield the sulfone. This transformation dramatically alters the electronic properties of the substituent, turning it from an electron-donating group into a powerful electron-withdrawing group.
-
Reactions at the Thiazole Ring:
-
Deprotonation at C2: While the C2 position is substituted in this molecule, in unsubstituted thiazole, the C2-proton is the most acidic and can be removed by strong bases like organolithiums.[9]
-
Electrophilic Aromatic Substitution: The thiazole ring is less reactive towards electrophilic substitution than benzene. When substitution does occur, it is directed primarily to the electron-rich C5 position.[9]
-
Nucleophilic Substitution: The C2 position is inherently electron-deficient and can be susceptible to nucleophilic attack, especially if the ring is activated (e.g., by N-alkylation) or if a good leaving group is present.[9]
-
Applications in Research and Development
Role in Medicinal Chemistry and Drug Discovery
The this compound moiety is a valuable synthon. The methylthio group can be retained in the final target or displaced by nucleophiles to install other functionalities. It is also found in molecules with demonstrated antimicrobial and antioxidant properties.[3] The thiazole ring itself is a bioisostere for other aromatic systems and can form key hydrogen bonds and hydrophobic interactions with biological targets.[1]
Intermediate in Agrochemical Synthesis
This compound is a precursor for various fungicides and herbicides.[2] The structural features of the thiazole ring are effective in disrupting biological processes in fungi and unwanted plants, making it a valuable core for developing new crop protection agents.
Conclusion
This compound is a structurally simple yet chemically rich molecule. Its stability, derived from its aromatic character, combined with its well-defined sites of reactivity—namely the exocyclic sulfur and the C5 position of the ring—make it a predictable and versatile tool for chemical synthesis. A thorough understanding of its structure, bonding, and spectroscopic signatures, as detailed in this guide, is essential for its effective utilization in the development of new pharmaceuticals, agrochemicals, and other high-value chemical products.
References
- 1. asianpubs.org [asianpubs.org]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Chemical Synthesis this compound CAS 5053-24-7 [homesunshinepharma.com]
- 6. rsc.org [rsc.org]
- 7. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. asianpubs.org [asianpubs.org]
- 11. 2-Ethyl-4-methyl thiazole(15679-12-6) 13C NMR spectrum [chemicalbook.com]
- 12. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
Physical properties of 2-(Methylthio)thiazole (boiling point, melting point, solubility).
An In-depth Technical Guide to the Physical Properties of 2-(Methylthio)thiazole
This guide provides a comprehensive overview of the key physical properties of this compound, a heterocyclic compound of significant interest in the fields of agrochemicals, flavor and fragrance, and pharmaceutical development.[1] As a crucial intermediate and building block, a thorough understanding of its physical characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, optimize reaction conditions, and develop stable formulations.[1][2] This document will delve into the boiling point, melting point, and solubility of this compound, presenting both established data and the experimental methodologies for their determination.
Core Physical Properties of this compound
A summary of the key physical properties of this compound is presented below. It is important to note that slight variations in these values can be found across different sources, which can be attributed to differences in experimental conditions and sample purity.
| Physical Property | Reported Value(s) |
| Boiling Point | 199 - 201 °C[3], 205-207 °C[4][5], 212-213 °C (est.)[6], 62 °C at 26 mmHg[1] |
| Melting Point | -15 °C[3], 132 °C[4][5] |
| Solubility | Insoluble in water[3], Soluble in alcohol and many organic solvents like ether[3][6] |
| Appearance | Colorless to pale yellow or light orange clear liquid[1][3][6] |
| Density | 1.271 g/mL at 25 °C[4], 1.27 g/cm³[3], 1.28[1] |
| Refractive Index | n20/D 1.6080[4], n20/D 1.61[1] |
In-Depth Analysis of Physical Properties
Boiling Point
The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For this compound, a range of boiling points has been reported, which is a critical consideration for purification techniques such as distillation.[7] The variation in reported atmospheric boiling points (from 199 °C to 213 °C) may stem from minor impurities in the samples or slight differences in atmospheric pressure during measurement.[3][4][5][6] The significantly lower boiling point of 62 °C reported at a reduced pressure of 26 mmHg underscores the compound's suitability for vacuum distillation, a technique often employed to purify thermally sensitive compounds.[1]
The capillary method is a common and effective technique for determining the boiling point of a liquid sample.[8][9] This method relies on observing the temperature at which the vapor pressure of the liquid equals the external pressure.
Protocol:
-
A small amount of the this compound sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and heated in a controlled manner, often using a heating block or an oil bath.
-
As the temperature rises, the air trapped in the capillary tube will be expelled, and then the vapor of the sample will fill the capillary. A stream of bubbles will be observed emerging from the open end of the capillary tube.[9]
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. At this point, the vapor pressure inside the capillary is equal to the external atmospheric pressure.[8]
Causality in Experimental Design: The slow and controlled heating and cooling are crucial for obtaining an accurate boiling point range. Rapid heating can lead to superheating and an erroneously high boiling point, while rapid cooling can cause the liquid to be drawn into the capillary prematurely. The use of a stirring mechanism in the heating bath ensures a uniform temperature distribution.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Methylthio Thiazole | Properties, Uses, Safety & Supplier China | High-Quality Thiazole Compounds [chemheterocycles.com]
- 4. lookchem.com [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. 2-methyl thiothiazole, 5053-24-7 [thegoodscentscompany.com]
- 7. vernier.com [vernier.com]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. Video: Boiling Points - Procedure [jove.com]
Introduction to the biological significance of thiazole derivatives.
An In-Depth Technical Guide to the Biological Significance of Thiazole Derivatives
Authored by a Senior Application Scientist
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and rigid structure allow it to serve as a versatile pharmacophore, interacting with a vast array of biological targets.[1][2] This guide provides a comprehensive exploration of the biological significance of thiazole derivatives, moving from the fundamental chemistry and synthesis to their mechanistic roles in treating a spectrum of human diseases, including cancer, microbial infections, inflammation, and neurodegenerative disorders. We will dissect key signaling pathways, present validated experimental protocols, and analyze structure-activity relationships to provide researchers and drug development professionals with a robust framework for leveraging this remarkable chemical entity.
Part 1: The Thiazole Scaffold: A Foundation for Bioactivity
The thiazole nucleus is a cornerstone of many biologically active compounds, found in both natural products like Vitamin B1 (Thiamine) and a multitude of synthetic drugs.[3][4] Its aromaticity and the presence of nitrogen and sulfur atoms create a unique electronic distribution, making the ring system an excellent hydrogen bond acceptor and a key component in coordinating with metallic ions in enzymes.[2][5] This inherent reactivity and structural integrity are central to its success in drug design.
Core Synthesis: The Hantzsch Thiazole Synthesis
The most fundamental and widely utilized method for constructing the thiazole ring is the Hantzsch synthesis, first described in 1887.[4] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. The versatility of this method allows for the synthesis of a wide variety of substituted thiazoles by simply changing the starting materials.[4][6]
Generalized Hantzsch Synthesis Mechanism
The reaction proceeds through a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Clinically Approved Thiazole-Containing Drugs
The versatility of the thiazole scaffold is underscored by its presence in numerous FDA-approved drugs across various therapeutic areas.[7][8][9]
| Drug Name | Therapeutic Class | Core Mechanism of Action |
| Dasatinib | Anticancer | Multi-targeted tyrosine kinase inhibitor (BCR-ABL, SRC family)[5][10] |
| Ixazomib | Anticancer | Proteasome inhibitor[5][10] |
| Ritonavir | Antiviral (Anti-HIV) | HIV protease inhibitor[1][11] |
| Sulfathiazole | Antibacterial | Dihydropteroate synthase inhibitor (folate synthesis pathway)[11][12] |
| Meloxicam | Anti-inflammatory (NSAID) | Preferential COX-2 inhibitor[1][7] |
| Pramipexole | Anti-Parkinson's | Dopamine receptor agonist[4][12] |
| Abafungin | Antifungal | Broad-spectrum antifungal agent[12][13] |
Part 2: Thiazole Derivatives in Disease Modulation
The biological significance of thiazole derivatives is most evident in their diverse pharmacological activities. Their ability to target specific enzymes, receptors, and structural proteins makes them invaluable in modern therapeutics.
Anticancer Activity
Thiazole derivatives are prominent in oncology, exerting their effects through multiple mechanisms.[10][14] They can induce apoptosis, inhibit critical signaling pathways, and disrupt the cellular machinery necessary for proliferation.[15][16]
Key Mechanisms in Oncology:
-
Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Thiazole derivatives, like Dasatinib, are designed to fit into the ATP-binding pocket of kinases such as BCR-ABL and Src, effectively shutting down downstream pro-survival signaling.[8] The nitrogen atom of the thiazole ring often plays a crucial role in forming hydrogen bonds with the kinase hinge region.[5]
-
Microtubule Disruption: The epothilones, a class of natural products containing a thiazole ring, stabilize microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][17]
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Several experimental thiazole derivatives have been shown to inhibit key components of this pathway, making it a promising area for novel drug development.[15][16]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Anticancer Activity of Selected Thiazole Derivatives
| Compound Class | Target(s) | Reported Activity (IC₅₀) | Reference(s) |
| Dasatinib | BCR-ABL, SRC, c-KIT | Sub-nanomolar range for target kinases | [5] |
| Thiazole-Pyridine Hybrids | Breast Cancer (MCF-7) | 5.71 µM | [18] |
| Thiazolyl-Pyrazoline Hybrids | BRAFV600E, MCF-7 | Significant antiproliferative activity | [19][20] |
| Coumarin-Thiazole Hybrids | EGFR/VEGFR-2 | 25-29 nM against A-549 and MCF-7 lines | [8] |
Antimicrobial Activity
The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new therapeutic agents.[6][21] Thiazole derivatives have long been a source of potent antimicrobial compounds.[22]
-
Antibacterial: The sulfa drug Sulfathiazole was one of the earliest successful antibacterial agents.[12] More recent research focuses on developing thiazole derivatives effective against resistant strains like MRSA and multi-drug-resistant P. aeruginosa.[9] The mechanism often involves inhibiting essential bacterial enzymes.[9]
-
Antifungal: Thiazole derivatives like Abafungin and Ravuconazole show broad-spectrum activity against various yeasts and molds, including Candida species.[11][23]
-
Antiviral: The thiazole moiety is a key component of Ritonavir, an anti-HIV drug that functions as a protease inhibitor, preventing the maturation of new viral particles.[1][11]
Antimicrobial Potency (MIC) of Selected Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference(s) |
| Compound 5e | B. subtilis, S. aureus | 15.6 | [22][24] |
| Compound 5h | E. coli, B. subtilis | 31.25 | [22][24] |
| Thiazolidinone Derivative | S. aureus (Gram +) | 0.023 - 0.398 | [23] |
| Thiazolidinone Derivative | Candida albicans | 0.003 - 0.386 | [23] |
Anti-inflammatory Activity
Inflammation is a biological response implicated in numerous chronic diseases.[25] Thiazole derivatives can modulate inflammatory pathways, primarily by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7][25] These enzymes are critical for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.[25] Drugs like Meloxicam show preferential inhibition of COX-2, the isoform associated with inflammation, which can reduce the gastrointestinal side effects seen with non-selective NSAIDs.[7]
Caption: Thiazole derivatives inhibiting the Arachidonic Acid inflammatory pathway.
Role in Neurodegenerative Diseases
Thiazole derivatives are emerging as multi-target therapeutic agents for complex conditions like Alzheimer's and Parkinson's diseases.[13][26]
-
Alzheimer's Disease: The pathology of Alzheimer's involves cholinergic deficits, amyloid-beta (Aβ) plaque formation, and tau protein aggregation.[27][28] Thiazole derivatives have been developed that can inhibit acetylcholinesterase (AChE) to boost neurotransmitter levels, inhibit glycogen synthase kinase-3β (GSK-3β) to reduce tau hyperphosphorylation, and interfere with Aβ aggregation.[27][29]
-
Parkinson's Disease: The core pathology is the loss of dopaminergic neurons. Pramipexole, a thiazole derivative, acts as a dopamine receptor agonist, mimicking the effect of dopamine to alleviate motor symptoms.[4][12]
Neuroprotective Activity of Selected Thiazole Derivatives
| Compound Series | Target(s) | Reported Activity (IC₅₀) | Reference(s) |
| Novel Thiazole Cmpd. 5j | Acetylcholinesterase (AChE) | 0.054 µM | [26] |
| Amine-Thiazole Derivative | Butyrylcholinesterase (BuChE) | 0.646 µM | [27] |
| Thiazolidinedione Derivative | GSK-3β | 0.89 µM | [27] |
Part 3: Experimental Protocols & Methodologies
A core tenet of drug development is the ability to reliably synthesize and test novel compounds. The following protocols provide validated, step-by-step methodologies for the synthesis and biological evaluation of thiazole derivatives.
Protocol: Hantzsch Synthesis of a 2-Amino-4-arylthiazole Derivative
This protocol describes a standard procedure for synthesizing a thiazole derivative, a crucial first step in discovery chemistry.
Objective: To synthesize a model 2-amino-4-arylthiazole via the Hantzsch reaction.
Materials:
-
Substituted phenacyl bromide (1.0 eq)
-
Thiourea (1.2 eq)
-
Absolute Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
TLC plates (silica gel), appropriate mobile phase
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the substituted phenacyl bromide (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add absolute ethanol to the flask until the solids are fully dissolved with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) using a heating mantle.
-
Causality Note: Heating accelerates the reaction rate. Refluxing prevents solvent loss, ensuring the reaction proceeds to completion.
-
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the phenacyl bromide spot indicates completion (typically 2-4 hours).
-
Workup: Once complete, allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Neutralization & Purification: The product can be neutralized with a base (e.g., NaHCO₃ solution) to yield the free amine and then purified by recrystallization from an appropriate solvent system to achieve high purity.
-
Self-Validation: The purity of the final compound must be confirmed by melting point analysis and characterized using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
Protocol: In Vitro Anticancer Screening via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents.
Objective: To determine the cytotoxic effect (IC₅₀ value) of a synthesized thiazole derivative on a human cancer cell line (e.g., MCF-7).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Synthesized thiazole derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure Workflow:
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the thiazole test compound in culture medium. Add these dilutions to the appropriate wells. Include a "vehicle control" (DMSO only) and a "no-treatment" control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours).
-
MTT Reagent: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the supernatant and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viability for each concentration relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Self-Validation: The experiment should be performed in triplicate and repeated to ensure reproducibility. A standard anticancer drug (e.g., Doxorubicin) should be included as a positive control.
-
Conclusion and Future Perspectives
The thiazole scaffold is undeniably a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. From targeting specific kinases in cancer to modulating neurotransmitter receptors in the brain, the versatility of this heterocycle is profound. The continued exploration of novel synthetic methodologies, such as molecular hybridization and domino reactions, will undoubtedly expand the chemical space of accessible thiazole derivatives.[12][19][30] Future research will likely focus on developing multi-target agents for complex diseases, overcoming drug resistance mechanisms, and improving the pharmacokinetic profiles of these potent compounds. The insights and protocols provided in this guide serve as a foundational resource for scientists dedicated to harnessing the therapeutic potential of the thiazole nucleus.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole and thiazole containing drugs | PPTX [slideshare.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
- 12. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kuey.net [kuey.net]
- 15. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mjas.analis.com.my [mjas.analis.com.my]
- 22. tandfonline.com [tandfonline.com]
- 23. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 2-(Methylthio)thiazole
This document provides a comprehensive technical overview of the essential safety, handling, and storage protocols for 2-(Methylthio)thiazole (CAS No. 5053-24-7). Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical safety data with practical, field-proven methodologies. The following sections detail the compound's hazardous properties, prescribe necessary protective measures, and outline robust procedures for its use, storage, and in case of accidental exposure or release. The causality behind each recommendation is explained to ensure a deep and functional understanding of the required safety protocols.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic compound utilized in various research and industrial applications, including as a key intermediate in the synthesis of agrochemicals and as a flavoring agent.[1][2] Its physical and chemical properties are crucial for understanding its behavior and potential hazards in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅NS₂ | [3] |
| Molecular Weight | 131.22 g/mol | [3] |
| Appearance | Colorless to light orange/yellow clear liquid | [1][3][4] |
| Boiling Point | 205-207 °C (lit.) | [2][3] |
| Density | 1.271 g/mL at 25 °C (lit.) | [3] |
| Flash Point | 90.6 °C - 91 °C (closed cup) | [4] |
| Vapor Pressure | 0.248 mmHg at 25 °C | [3] |
| Refractive Index | n20/D 1.6080 (lit.) | [3] |
| Solubility | Soluble in alcohol. Limited solubility in water (est. 1619 mg/L @ 25 °C). | [5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks associated with this compound are irritant effects upon contact with the skin, eyes, and respiratory tract.[6] Understanding these hazards is the cornerstone of implementing effective safety measures.
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |
The causality for these classifications lies in the chemical nature of thiazole derivatives and thioethers. These functional groups can interact with biological macromolecules, leading to localized inflammatory responses. The respiratory irritation potential (H335) necessitates that all handling of the neat compound be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[6][7]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This begins with engineering controls, which are the most effective line of defense, followed by the mandatory use of appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All procedures involving the handling of open containers of this compound, especially heating or agitation, must be conducted within a certified chemical fume hood to maintain airborne concentrations below exposure limits and mitigate inhalation risks.[7]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible and fully functional eyewash stations and safety showers, as mandated by occupational safety standards.[7]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following are the minimum requirements for handling this compound:
| Protection Type | Specification | Rationale | Source(s) |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors, preventing serious eye irritation (H319). | [8][9][10] |
| Skin Protection | Impervious gloves (e.g., Nitrile, Neoprene). A lab coat is mandatory. | Prevents skin contact, which can cause irritation (H315). Contaminated clothing must be removed and washed before reuse. | [8][9][11] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. If a hood is unavailable or in case of a large spill, a respirator with an appropriate filter (e.g., type ABEK EN14387) is necessary. | Prevents inhalation of vapors, which may cause respiratory tract irritation (H335). | [9][12] |
Safe Handling and Experimental Workflows
Adherence to a standardized handling protocol is essential for preventing exposure and ensuring experimental integrity.
General Handling Protocol
-
Preparation: Before handling, ensure all required PPE is donned correctly. Confirm the chemical fume hood is operational.
-
Dispensing: Use spark-proof tools and conduct all transfers within the fume hood. Keep the container tightly closed when not in use.[13][14]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory.[15] Wash hands thoroughly with soap and water after handling the compound.[9]
-
Heating: If heating is required, use a water bath or heating mantle. Avoid open flames, as the compound is combustible.[15]
Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[7][8] Keep the container tightly closed to prevent the escape of vapors.[14] Recommended storage temperature is often between 2 - 8 °C for long-term stability.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[13] Contact with these substances can lead to exothermic reactions or the release of toxic fumes.
Emergency Procedures: Spills and Exposure
Immediate and correct response to an emergency is critical to minimizing harm.
Accidental Release Measures (Spills)
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (use the fume hood if the spill is contained within it).
-
Control Ignition: Remove all sources of ignition.[16]
-
Containment: Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like dry earth, sand, or vermiculite.[8][15] Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully sweep or scoop the absorbed material into a sealable, labeled container for chemical waste disposal.[9]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Workflow for Spill Response
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. Chemical Synthesis this compound CAS 5053-24-7 [homesunshinepharma.com]
- 5. 2-methyl thiothiazole, 5053-24-7 [perflavory.com]
- 6. This compound | C4H5NS2 | CID 2760100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. echemi.com [echemi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. 2-(メチルチオ)ベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE [training.itcilo.org]
- 16. echemi.com [echemi.com]
Methodological & Application
Application Notes & Protocols: 2-(Methylthio)thiazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Thiazole Moiety
The thiazole ring is a privileged heterocyclic scaffold, integral to a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its presence in natural products like epothilones and vitamin B1 (Thiamine) underscores its fundamental role in biological processes.[3][4] In medicinal chemistry, the thiazole nucleus is a cornerstone for the development of agents with anticancer, anti-inflammatory, antibacterial, and antifungal properties.[5][6] The unique electronic properties of the thiazole ring, arising from the presence of both sulfur and nitrogen heteroatoms, allow it to engage in various biological interactions and serve as a robust platform for synthetic elaboration.
2-(Methylthio)thiazole emerges as a particularly strategic and versatile building block for the synthesis of complex thiazole-containing molecules. Its utility stems from the reactivity of the methylthio (-SMe) group at the C2 position, which can be exploited in several key transformations. This group can function as a leaving group in metal-catalyzed cross-coupling reactions, or it can be oxidized to a more reactive methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) group, which are excellent electrophilic sites for nucleophilic aromatic substitution. Furthermore, the thiazole ring itself can be functionalized at the C5 position via regioselective deprotonation.
This guide provides an in-depth exploration of this compound's synthetic applications, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Data
| Property | Value | Reference |
| CAS Number | 5053-24-7 | [7][8] |
| Molecular Formula | C₄H₅NS₂ | [7][8] |
| Molecular Weight | 131.22 g/mol | [7][8] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 205-207 °C | [7] |
| Density | 1.271 g/mL at 25 °C | [7] |
| Flash Point | 89 °C (192.2 °F) | [7] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9] In case of contact, flush the affected area with copious amounts of water and seek medical attention. Store in a cool, dry place away from oxidizing agents. For detailed information, consult the Safety Data Sheet (SDS).[7][9]
Core Synthetic Transformations
This compound serves as a linchpin for three primary classes of synthetic transformations, providing access to a diverse range of 2-substituted and 2,5-disubstituted thiazoles.
Figure 1: Key synthetic pathways originating from this compound.
Metal-Catalyzed Cross-Coupling at C2
The methylthio group can serve as an effective leaving group in various nickel- and palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds at the C2 position. While protocols directly utilizing this compound are emerging, extensive work on the analogous 2-(methylthio)benzo[d]thiazole system provides a robust and directly applicable methodological framework.[1][5] Nickel catalysis, in particular, has proven highly efficient for C-S bond cleavage.[1]
Causality Behind Experimental Choices:
-
Catalyst: Nickel catalysts, such as NiCl₂(dppf), are often more effective and economical than palladium for cleaving the relatively strong C-S bond. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial for stabilizing the nickel center and facilitating the catalytic cycle.
-
Organometallic Reagent: Organoaluminum reagents are effective coupling partners. They are readily prepared and offer a good balance of reactivity and functional group tolerance.[1][10] Grignard reagents can also be used, though their higher reactivity may require more stringent control of reaction conditions.
-
Ligand/Additive: Bidentate ligands like 2,2'-bipyridine can enhance the catalytic activity by stabilizing the active nickel species and promoting reductive elimination.[1]
Workflow: Nickel-Catalyzed Cross-Coupling
References
- 1. The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. Reverse selectivity in m-CPBA oxidation of oligothiophenes to sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3-triazole-thiazole hybrids: Synthesis, in vitro antimicrobial activity and antibiofilm studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Chemical Synthesis this compound CAS 5053-24-7 [homesunshinepharma.com]
- 9. Synthesis of 2-Substituted Thiazoles | Tetrahedron [thsci.com]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Application Note: Strategic Synthesis of Bioactive Thiazole Derivatives from 2-(Methylthio)thiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds. This is due to its ability to engage in hydrogen bonding, its aromatic nature, and its rigid structure, making it an ideal pharmacophore for interacting with biological targets.[1] A diverse array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects, have been associated with thiazole derivatives.[2][3][4] This application note provides a detailed guide for the strategic synthesis of diverse, bioactive thiazole derivatives using 2-(methylthio)thiazole as a versatile and readily available starting material.[5] We will explore key synthetic transformations, focusing on the underlying chemical principles, and provide detailed, field-proven protocols to empower researchers in their drug discovery efforts.
The Strategic Importance of this compound
This compound is an ideal entry point for the synthesis of 2-substituted thiazoles. The methylthio (-SMe) group itself is relatively unreactive. However, its true synthetic potential is unlocked through oxidation. By converting the electron-donating sulfide to a strongly electron-withdrawing sulfone (-SO₂Me), the C2 position of the thiazole ring becomes highly activated towards nucleophilic attack. This sulfone group also functions as an excellent leaving group, paving the way for a host of functionalization reactions. This two-stage activation strategy is a cornerstone of modern heterocyclic chemistry.
Key Activation: Oxidation to 2-(Methylsulfonyl)thiazole
The foundational step in leveraging this compound is its oxidation to the corresponding sulfone. This transformation dramatically alters the electronic properties of the thiazole ring, making the C2 carbon electrophilic.
Mechanistic Rationale: The sulfur atom in the methylthio group is oxidized from a thioether to a sulfone. This process removes electron density from the sulfur atom and, through resonance and inductive effects, from the C2 carbon of the thiazole ring. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).[6][7] The sulfone group is a powerful electron-withdrawing moiety and a competent leaving group, analogous to a halide, setting the stage for subsequent substitution reactions.[8]
Caption: Workflow for the activation of this compound.
Protocol 2.1: Oxidation of this compound to 2-(Methylsulfonyl)thiazole
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated Na₂S₂O₃ solution to decompose excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-(methylsulfonyl)thiazole can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)
With the activated 2-(methylsulfonyl)thiazole in hand, the introduction of nitrogen nucleophiles becomes highly efficient. This SNAr reaction is a powerful method for synthesizing 2-aminothiazole derivatives, a scaffold prevalent in many bioactive molecules.[9][10]
Principle and Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11] The amine nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The strong electron-withdrawing sulfonyl group is critical for stabilizing this intermediate. Subsequently, the methylsulfinate anion is eliminated as a leaving group, restoring the aromaticity of the thiazole ring and yielding the 2-amino-substituted product.[12]
Caption: General workflow for the synthesis of 2-aminothiazoles via SNAr.
Protocol 3.1: General Procedure for SNAr with Amine Nucleophiles
Materials:
-
2-(Methylsulfonyl)thiazole (1.0 eq)
-
Amine (primary or secondary, 1.2-1.5 eq)
-
Base, e.g., potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (2.0 eq)
-
Solvent, e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN), anhydrous
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 2-(methylsulfonyl)thiazole, the amine nucleophile, and the base.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel or equip it with a condenser and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Stir the reaction at this temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove the solvent and inorganic salts. Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-aminothiazole derivative.
Data Presentation: Scope of Amine Nucleophiles in SNAr
| Entry | Nucleophile (R¹R²NH) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 100 | 12 | 85-95 |
| 2 | Morpholine | K₂CO₃ | DMSO | 110 | 8 | 90-98 |
| 3 | Benzylamine | DIPEA | MeCN | 80 | 16 | 80-90 |
| 4 | Piperidine | K₂CO₃ | DMF | 90 | 10 | 88-96 |
| 5 | 4-Methoxy-aniline | K₂CO₃ | DMSO | 100 | 12 | 82-92 |
| (Yields are representative and may vary based on specific substrate and reaction scale.) |
Advanced C-C Bond Formation via Cross-Coupling
While the SNAr reaction is excellent for heteroatom nucleophiles, forming C-C bonds often requires different strategies. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose. These methods typically start from 2-halothiazoles. Although not a direct transformation from this compound, its conversion to a 2-halothiazole intermediate (via multi-step sequences not covered here) opens the door to these powerful reactions.
Suzuki-Miyaura Coupling for Biaryl Thiazoles
Principle: The Suzuki-Miyaura reaction creates a C(sp²)-C(sp²) bond between a 2-halothiazole and an organoboron reagent (e.g., arylboronic acid) in the presence of a palladium catalyst and a base.[13][14] This reaction is fundamental for synthesizing biaryl structures, which are common motifs in pharmaceuticals.[15][16]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 4.1.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2-Bromothiazole (or 2-chlorothiazole) (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the 2-halothiazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3x).
-
Add the degassed solvent system via syringe.
-
Heat the mixture to 80-100 °C and stir for 4-24 hours until TLC or LC-MS indicates consumption of the starting halide.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Sonogashira Coupling for Alkynyl Thiazoles
Principle: The Sonogashira reaction couples a 2-halothiazole with a terminal alkyne, catalyzed by both palladium and a copper(I) salt.[17][18] This method is the most reliable way to install an alkyne functional group, a versatile handle for further chemistry, such as click reactions or cyclizations.[19]
Caption: General workflow for Sonogashira cross-coupling.
Protocol 4.2.1: General Procedure for Sonogashira Coupling
Materials:
-
2-Iodothiazole or 2-bromothiazole (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Amine base/solvent (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Optional co-solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inerted flask, add the 2-halothiazole, palladium catalyst, and CuI.
-
Add the solvent (e.g., THF) followed by the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-18 hours. Monitor by TLC.
-
Work-up: Upon completion, concentrate the mixture. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by water and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the product by silica gel column chromatography.
Conclusion
This compound serves as a powerful and cost-effective platform for the synthesis of a wide range of functionalized thiazole derivatives. The key strategy involves an initial oxidation to the highly reactive 2-(methylsulfonyl)thiazole intermediate. This activated species readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles, providing straightforward access to valuable 2-aminothiazoles and related structures. By leveraging this core strategy alongside established palladium-catalyzed cross-coupling reactions on derived 2-halothiazoles, researchers can rapidly access a diverse chemical space, accelerating the discovery of novel bioactive compounds for drug development.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the oxidation product, 3-acetyl-5-methylsulphinyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole. X-Ray molecular structure of (2S*)-3-acetyl-5-[(R*)-methylsulphinyl]-2-phenyl-2,3-dihydro-1,3,4-thiadiazole and of (1R*,2S*)-3-acetyl-5-[(S*)-methylsulphinyl]-2-phenyl-2,3-dihydro-1,3,4-thiadiazole 1-oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Lynchpin of Modern Agrochemicals: Applications of 2-(Methylthio)thiazole and its Derivatives in Synthesis
Introduction: In the intricate world of agrochemical synthesis, the thiazole ring stands as a cornerstone scaffold, underpinning the efficacy of numerous fungicides and insecticides. Among the vast array of thiazole-based intermediates, 2-(Methylthio)thiazole and its close chemical relatives serve as critical building blocks for the construction of highly active and selective crop protection agents. This technical guide provides an in-depth exploration of the application of this compound and its derivatives in the synthesis of key agrochemicals, offering detailed application notes, step-by-step protocols, and a thorough examination of the underlying chemical principles for researchers, scientists, and professionals in the field of drug development.
The strategic incorporation of the thiazole moiety, often featuring a methylthio or a related functional group at the 2-position, imparts unique physicochemical properties to the final agrochemical product. These properties can enhance systemic uptake by plants, improve binding affinity to target enzymes or receptors in pests and pathogens, and contribute to a more favorable toxicological and environmental profile.[1][2][3] This guide will delve into the synthesis of this pivotal intermediate and its subsequent elaboration into commercially significant agrochemicals, with a focus on the neonicotinoid insecticides and thiazole-carboxamide fungicides.
Part 1: Synthesis of the Core Intermediate: this compound
The most direct and widely employed method for the synthesis of this compound is the S-methylation of 2-mercaptobenzothiazole. This reaction is a straightforward nucleophilic substitution where the sulfur atom of the thiol group acts as the nucleophile, attacking an electrophilic methyl source.
Underlying Principles of the Synthesis
The choice of the methylating agent and the reaction conditions are critical for achieving high yields and purity. Common methylating agents include methyl iodide, dimethyl sulfate, and methyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. The selection of the base and solvent system is crucial to ensure efficient reaction kinetics and to minimize side reactions.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Mercaptobenzothiazole
-
Methyl Iodide
-
Sodium Hydroxide
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole (1 equivalent) in ethanol.
-
To this solution, add a solution of sodium hydroxide (1.1 equivalents) in water.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Data Presentation: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇NS₂ | |
| Molecular Weight | 181.28 g/mol | |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 132 °C | [4] |
| ¹H NMR (CDCl₃, ppm) | δ 7.70 (d, 1H), 7.41 (d, 1H), 2.67 (s, 3H) | [5] |
| ¹³C NMR (CDCl₃, ppm) | δ 174.3 (C2), 164.3 (C4), 107.4 (C5) | [6] |
Part 2: Application in the Synthesis of Neonicotinoid Insecticides
While this compound itself is a valuable intermediate, a closely related compound, 2-chloro-5-chloromethylthiazole, is a key precursor for the synthesis of some of the world's most widely used neonicotinoid insecticides, including Thiamethoxam and Clothianidin. The synthesis of this chloro-derivative shares common principles with thiazole chemistry and highlights the versatility of this heterocyclic core.
Logical Workflow for Neonicotinoid Synthesis
The general synthetic strategy involves the coupling of the 2-chloro-5-chloromethylthiazole backbone with a suitably functionalized nitroguanidine or a related nitrogen-containing heterocycle. This key bond-forming step is typically a nucleophilic substitution reaction.
Caption: General synthetic route to neonicotinoid insecticides.
Protocol: Synthesis of Thiamethoxam
This protocol is based on patented industrial synthesis methods and provides a robust procedure for the laboratory-scale preparation of Thiamethoxam.[7][8][9]
Materials:
-
2-Chloro-5-chloromethylthiazole
-
3-Methyl-4-nitroimino perhydro-1,3,5-oxadiazine
-
Dimethyl carbonate
-
Potassium carbonate
-
Tetramethylammonium hydroxide (as a phase transfer catalyst)
-
Hydrochloric acid
Procedure:
-
In a reaction vessel, charge 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine (1.15 equivalents) and dimethyl carbonate.
-
Add 2-chloro-5-chloromethylthiazole (1 equivalent) to the mixture.
-
Slowly add a mixture of tetramethylammonium hydroxide, potassium carbonate (2.4 equivalents), and dimethyl carbonate to the reaction vessel at 67 °C over a period of 50 minutes.[7]
-
Maintain the reaction at this temperature and monitor for completion by HPLC.
-
Upon completion, add water to the reaction mixture and adjust the pH to 6.5 with hydrochloric acid.
-
Allow the layers to separate, and concentrate the organic layer under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Filter the solid product and dry to obtain Thiamethoxam. A yield of approximately 82% can be expected.[7]
Protocol: Synthesis of Clothianidin
The synthesis of Clothianidin follows a similar coupling strategy, highlighting the modularity of this synthetic approach.[10][11][12][13]
Materials:
-
2-Chloro-5-chloromethylthiazole
-
1-Methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine
-
Dimethylformamide (DMF)
-
Potassium carbonate
-
Dilute hydrochloric acid
Procedure:
-
In a four-necked flask, dissolve 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine (1 equivalent) and potassium carbonate (2.5 equivalents) in DMF.
-
Control the temperature at 20-25 °C and add a solution of 2-chloro-5-chloromethylthiazole (1 equivalent) in DMF dropwise over 30 minutes.
-
Slowly raise the temperature to 40-50 °C and monitor the reaction by HPLC until the starting triazine is consumed.
-
Filter the reaction mixture while hot.
-
To the filtrate, add saturated brine and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic phase, cool to below 0 °C to induce crystallization, and filter to obtain the intermediate product. A yield of over 90% can be achieved.[11]
-
The intermediate is then hydrolyzed with dilute hydrochloric acid to yield Clothianidin.
Mode of Action of Neonicotinoid Insecticides
Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to the continuous stimulation of the nerve cells, resulting in paralysis and death of the insect. The thiazole moiety plays a crucial role in the binding of these insecticides to the receptor.
Part 3: Application in the Synthesis of Thiazole-Carboxamide Fungicides
The thiazole ring is also a key structural feature in a class of fungicides known as thiazole-carboxamides. A prominent example is Thifluzamide, which is effective against a range of fungal pathogens.
Synthetic Pathway to Thifluzamide
The synthesis of Thifluzamide involves the formation of an amide bond between a thiazole carboxylic acid derivative and a substituted aniline.
References
- 1. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 2. chemrobotics.com [chemrobotics.com]
- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis this compound CAS 5053-24-7 [homesunshinepharma.com]
- 5. This compound(5053-24-7) 1H NMR spectrum [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN115385904A - Green synthesis method of thiamethoxam - Google Patents [patents.google.com]
- 10. Clothianidin (Ref: CGA 322704) [sitem.herts.ac.uk]
- 11. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]
- 12. Clothianidin synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
Application Note: 2-(Methylthio)thiazole as a Versatile Synthon for Pharmaceutical Intermediate Synthesis
Abstract
The thiazole nucleus is a cornerstone scaffold in medicinal chemistry, found in a wide range of therapeutic agents.[1][2][3] 2-(Methylthio)thiazole (SMT) and its derivatives are highly valuable building blocks for constructing these complex molecules.[4][5] This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of this compound intermediates. We will explore the underlying chemical principles, detail a key synthetic application in the formation of aminothiazole structures, provide a robust experimental protocol, and discuss the causality behind procedural choices to ensure reproducibility and success.
Introduction: The Strategic Advantage of the 2-Methylthio Group
This compound is a stable, yet reactive heterocyclic compound that serves as an excellent precursor for more complex pharmaceutical intermediates.[4] Its utility stems from the unique properties of the methylthio (-SMe) group attached to the C2 position of the thiazole ring.
Chemical Rationale:
-
Electron-Deficient C2 Position: The nitrogen atom at position 3 withdraws electron density from the C2 carbon, making it highly susceptible to nucleophilic attack.[6]
-
Excellent Leaving Group: The methylthio group is a superior leaving group compared to hydrogen or other alkyl groups. Upon nucleophilic attack at the C2 carbon, the C-S bond can be readily cleaved. This reactivity is central to its function as a synthetic intermediate.
-
Versatility in Transformations: The sulfur atom can be oxidized to a sulfoxide or sulfone, further enhancing the leaving group ability and providing additional pathways for functionalization.
This combination of properties makes this compound derivatives ideal synthons for introducing the critical 2-aminothiazole moiety, a pharmacophore present in numerous approved drugs, including the anti-inflammatory drug Meloxicam and the antiretroviral Ritonavir.[1][7]
Core Application: Synthesis of 2-Aminothiazole Derivatives via Nucleophilic Aromatic Substitution (SNAr)
A primary application for this compound intermediates is in the synthesis of N-substituted 2-aminothiazoles. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction where an amine displaces the methylthio group.
Mechanism & Causality:
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The amine nucleophile attacks the electrophilic C2 carbon of the thiazole ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the thiazole ring is restored by the elimination of the methylthiolate (-SMe) anion, which is a stable leaving group. The final product is the thermodynamically favored 2-aminothiazole derivative.
The efficiency of this reaction is a key reason why this pathway is favored in pharmaceutical synthesis. It provides a direct and often high-yielding route to couple the thiazole core with various amine-containing fragments.
Below is a diagram illustrating the general workflow for this synthetic strategy.
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-(Methylthio)thiazole in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful, efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical starting points for drug development.[1] This approach hinges on screening libraries of low-molecular-weight compounds (fragments) to identify weak but high-quality binders, which are then optimized into potent leads.[2][3] The thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[4][5][6] This guide provides an in-depth examination of 2-(methylthio)thiazole and related thiazole derivatives as valuable tools in FBDD campaigns. We will explore the core principles, detailed experimental protocols for screening and validation, and the strategic evolution of a thiazole-based fragment hit into a lead compound, while also addressing the potential liabilities of this scaffold.
The Rationale for FBDD and the Role of the Thiazole Scaffold
Fragment-based screening operates on the principle that smaller, less complex molecules have a higher probability of binding to a target protein, albeit with lower affinity (typically in the mM to high µM range).[1][3] This is governed by the "Rule of Three," which suggests ideal fragments should have a molecular weight <300 Da, ≤3 hydrogen bond donors and acceptors, and a cLogP ≤3.[7] By identifying these weak but efficient interactions, FBDD provides a more rational path for lead optimization compared to HTS, where large, complex molecules often have convoluted binding modes.
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen, a structure that is a cornerstone in medicinal chemistry.[5][8] Its prevalence in drugs like the antibiotic Penicillin, the anti-cancer agent Dasatinib, and the anti-inflammatory Fentiazac underscores its versatile biological utility.[6][9] The this compound moiety, in particular, offers a unique combination of features:
-
Hydrogen Bonding: The ring nitrogen can act as a hydrogen bond acceptor.
-
Hydrophobic & π-Stacking Interactions: The aromatic ring system can engage in favorable interactions with hydrophobic pockets and aromatic residues of a protein target.
-
Vector for Growth: The methylthio group and other positions on the thiazole ring provide clear synthetic vectors for fragment elaboration and optimization.
Primary Screening Methodologies for Thiazole Fragments
Due to the characteristically weak affinity of fragments, highly sensitive biophysical techniques are required for primary screening.[2][10] X-ray crystallography and Surface Plasmon Resonance (SPR) are two of the most powerful and widely adopted methods.
Crystallographic Fragment Screening
This technique provides unambiguous evidence of binding and, crucially, delivers a high-resolution 3D map of the fragment's interaction with the target protein.[1] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[7]
The core principle involves soaking protein crystals in solutions containing high concentrations of fragments (individually or in cocktails) and then determining the crystal structure via X-ray diffraction.[11]
Key Requirements for Success:
-
A Robust Crystal System: Crystals must be highly reproducible, diffract to a resolution of <2.5Å, and tolerate solvents like DMSO, which are used to dissolve the fragments.[1][7]
-
High-Throughput Data Collection: The screening of hundreds of fragments necessitates access to synchrotron beamlines with robotic sample handling.[3][7]
-
Advanced Data Analysis: Weakly bound fragments result in low occupancy in the crystal structure. Specialized software, such as PanDDA, is often required to reliably identify the faint electron density corresponding to the fragment.[1]
Surface Plasmon Resonance (SPR) Screening
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak and transient interactions typical of fragments.[12][13] It measures changes in mass on a sensor chip surface in real-time as fragments in solution flow over the immobilized protein target.[12]
Advantages of SPR in FBDD:
-
High Sensitivity: Capable of detecting the binding of molecules with molecular weights as low as 100 Da.[14]
-
Kinetic Data: Provides information on both association (k_on) and dissociation (k_off) rates, offering deeper insight into the binding event.
-
Low Protein Consumption: Requires relatively small amounts of the target protein compared to other techniques.[10][14]
Causality in SPR Protocol Design: The primary challenge in SPR-based fragment screening is distinguishing true, specific binding from non-specific interactions or bulk refractive index artifacts.[14] A meticulously designed protocol is essential for generating trustworthy data. This includes careful matching of DMSO concentrations between the sample and the running buffer to minimize false positives.[14]
The Thiazole Dilemma: Friend or Foe?
While the thiazole scaffold is attractive, it is not without potential liabilities. Certain substituted thiazoles, particularly 2-aminothiazoles, are known as "frequent hitters" or promiscuous compounds that can interfere with assays through various non-specific mechanisms.[4]
A recent study systematically profiled a library of 49 fragment-sized thiazoles and thiadiazoles to pinpoint these liabilities.[4][15] The findings underscore the necessity of a rigorous validation cascade to eliminate problematic compounds early in the discovery process.[16]
Potential Issues with Thiazole Fragments:
-
Reactivity: Thiazoles can be electrophilic and may react covalently, especially with proteins containing catalytic cysteine residues.[4]
-
Redox Activity: Some derivatives can engage in redox cycling, generating reactive oxygen species that interfere with biochemical assays.[16]
-
Aggregation: Like many small molecules, they can form aggregates at high concentrations, leading to non-specific protein inhibition.
-
Assay Interference: Compounds may interfere with the assay readout through fluorescence or absorbance.[16]
| Thiazole Scaffold in FBDD | Considerations & Rationale |
| Strengths (Friend) | The thiazole ring is a proven pharmacophore found in many approved drugs.[4][5] It offers versatile vectors for synthetic elaboration and can form a range of favorable interactions with protein targets. |
| Liabilities (Foe) | Prone to non-specific activity, including redox cycling, thiol reactivity, and assay interference.[4][16] Requires a robust hit validation workflow to triage false positives and problematic compounds. |
From Fragment Hit to Lead: The Optimization Pathway
Once a validated this compound hit is identified, the next phase is to evolve it into a high-affinity lead compound. This is a structure-guided, iterative process of designing, synthesizing, and testing new analogues to improve potency and selectivity. This process often involves two main strategies:
-
Fragment Growing: Adding functional groups to the fragment core to engage with adjacent pockets on the protein surface.
-
Fragment Linking: Combining two or more fragments that bind to distinct, nearby sites to create a single, more potent molecule.
The initial X-ray crystal structure or SPR kinetic data provides the crucial starting point. For a this compound hit, chemists can systematically explore the Structure-Activity Relationship (SAR) by modifying the scaffold at various positions to enhance binding affinity.[17][18]
Detailed Experimental Protocols
Protocol 1: High-Throughput Crystallographic Fragment Screening
Objective: To identify fragment hits by visualizing their binding to a target protein via X-ray crystallography.
Materials:
-
High-quality, cryo-protected protein crystals.
-
Fragment library (e.g., this compound and analogues) dissolved in 100% DMSO.
-
Crystal harvesting tools and cryo-vials.
-
Access to a synchrotron X-ray source with automated sample mounting.
Methodology:
-
Crystal Preparation: Grow protein crystals under conditions known to produce robust, well-diffracting crystals.
-
Fragment Soaking: a. Prepare a soaking solution by adding the fragment stock (in DMSO) to the crystal stabilization buffer to a final fragment concentration of 20-50 mM and a final DMSO concentration tolerated by the crystals (typically 10-25%). b. Transfer a crystal into a drop of the soaking solution. Incubate for 1-4 hours. Rationale: This allows the fragment to diffuse into the crystal lattice and bind to the protein.
-
Cryo-protection: Briefly move the soaked crystal through a solution of cryoprotectant (e.g., the stabilization buffer with 25% glycerol) to prevent ice formation.
-
Vitrification: Immediately plunge the crystal into liquid nitrogen to flash-cool it.
-
Data Collection: Ship frozen crystals to a synchrotron facility. Use an automated sample mounter to collect a full X-ray diffraction dataset for each crystal.
-
Data Analysis: a. Process the diffraction data to generate electron density maps. b. Use specialized analysis software (e.g., PanDDA) to compare the electron density of fragment-soaked crystals to apo (ligand-free) datasets to identify density corresponding to a bound fragment.[1] c. If a hit is identified, build the fragment into the density and refine the structural model.
Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragment binders and characterize their binding kinetics using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified target protein.
-
Fragment library dissolved in 100% DMSO.
-
Running buffer (e.g., HBS-EP+) with a matched DMSO concentration.
-
Immobilization reagents (EDC, NHS, ethanolamine).
Methodology:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling to achieve a stable and sensitive surface. Rationale: A stable surface is critical for detecting the small response signals generated by low-molecular-weight fragments.[12]
-
Assay Preparation: a. Prepare a dilution series of each fragment in the running buffer. The final DMSO concentration in all samples must be identical to that of the running buffer (e.g., 2%). Rationale: Mismatched DMSO concentrations are a major source of false-positive signals due to refractive index differences.[14]
-
Screening Run: a. Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase where only running buffer flows. b. Record the sensorgrams, which show the binding response over time.
-
Data Analysis: a. Reference subtract the data using a blank reference surface and buffer-only injections to correct for non-specific binding and bulk refractive index changes. b. Plot the response at equilibrium against fragment concentration to estimate the binding affinity (K_D). c. Calculate the Binding Efficiency (BE) by dividing the binding affinity (in pK_D) by the number of non-hydrogen atoms. This metric normalizes affinity by size and helps prioritize "high-quality" hits.
| Parameter | Typical Value for Fragment Hit | Rationale / Interpretation |
| Affinity (K_D) | 10 μM - 5 mM | Weak binding is expected and acceptable for initial fragment hits.[3] |
| Response Units (RU) | Low (< 50 RU) | The response is mass-dependent; small fragments produce small signals.[19] |
| Binding Efficiency (BE) | > 0.3 | A high BE indicates a very efficient interaction for the size of the molecule, suggesting a high-quality starting point. |
Protocol 3: Hit Validation Cascade for Thiazole-based Fragments
Objective: To eliminate false positives and promiscuous compounds from the initial hit list.
Methodology:
-
Orthogonal Biophysical Test: Confirm direct binding using a secondary, label-free method. If the primary screen was SPR, use a technique like Thermal Shift Assay (TSA) or Nuclear Magnetic Resonance (NMR). Rationale: Hit confirmation with an orthogonal method significantly increases confidence that the observed interaction is genuine.[4]
-
Thiol Reactivity Assay: Incubate the fragment with a thiol-containing molecule (e.g., glutathione) and monitor for reactivity using Ellman's reagent (DTNB). Rationale: This specifically flags compounds that may be acting as non-specific covalent modifiers of cysteine residues.[4][20]
-
Redox Cycling Assay: Use assays that detect the production of reactive oxygen species (e.g., H2DCFDA assay). Rationale: This identifies compounds that interfere with assays through redox chemistry rather than specific binding.[16]
-
Aqueous Stability Assay: Monitor the compound's UV-Vis absorbance spectrum in aqueous buffer over time to check for degradation or precipitation.[20]
-
Promiscuity Counter-Screen: Test the fragment for activity against an unrelated protein to check for non-specific inhibition.
Only fragments that pass this rigorous validation cascade should be progressed to the structural biology and hit-to-lead chemistry stages.
Conclusion
The this compound scaffold and its derivatives represent a valuable class of fragments for FBDD campaigns. Their presence in numerous bioactive molecules speaks to their utility as effective pharmacophores. However, researchers must approach this scaffold with a clear understanding of its potential liabilities. By combining high-sensitivity primary screening techniques like X-ray crystallography and SPR with a rigorous, multi-step validation protocol, it is possible to confidently identify high-quality, specific thiazole-based hits. These validated fragments can then serve as excellent starting points for structure-guided optimization, ultimately leading to the development of novel, potent, and selective drug candidates.
References
- 1. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 2. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 6. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 12. biorxiv.org [biorxiv.org]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Topic: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 2-(Methylthio)thiazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the quantitative and qualitative analysis of 2-(Methylthio)thiazole. As a key intermediate and potential impurity in pharmaceutical synthesis, the accurate determination of this compound is critical for quality control and safety assessment.[1] This document outlines two primary analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and confirmation in complex matrices. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and immediate applicability in a research and GMP environment.
Introduction and Analytical Rationale
This compound (CAS: 5053-24-7) is a heterocyclic compound featuring a thiazole ring, a structure integral to numerous pharmaceutical agents.[1][2] Its presence, whether as a starting material, intermediate, or degradation product, necessitates precise analytical monitoring. The choice between HPLC-UV and LC-MS is dictated by the analytical objective.
-
HPLC-UV is the workhorse for routine quality control, offering robustness, ease of use, and sufficient sensitivity for assay and purity determinations where analyte concentrations are relatively high.[3] The thiazole moiety contains a chromophore, making UV detection a viable and straightforward approach.[4][5]
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level impurity analysis, cleaning validation, and bioanalytical studies.[6][7][8] Its ability to confirm molecular identity through mass-to-charge ratio and fragmentation patterns is indispensable for regulatory submissions and in-depth investigations.[8][9]
Physicochemical Properties of this compound
Understanding the analyte's properties is fundamental to method development.[10]
| Property | Value | Source | Rationale for Method Development |
| Molecular Formula | C₄H₅NS₂ | [11] | Defines the exact mass for MS detection. |
| Molecular Weight | 131.22 g/mol | [11][12] | Used for standard preparation and MS precursor ion calculation. |
| XLogP3 | ~1.8 | [12][13] | Indicates moderate hydrophobicity, ideal for reverse-phase chromatography. |
| pKa (Predicted) | 2.42 ± 0.10 | [11] | Suggests the molecule is a weak base. Mobile phase pH should be controlled to ensure a consistent ionization state and good peak shape. |
| Boiling Point | 205-207 °C | [11][12] | Confirms the compound is not highly volatile, making it suitable for standard HPLC/LC-MS. |
| Appearance | Colorless to pale yellow liquid | [14][15] | Important for visual inspection of standards and samples. |
HPLC-UV Method for Routine Quantification
Principle and Causality
This method employs reverse-phase chromatography, which separates compounds based on their hydrophobicity. Given this compound's moderate LogP value, a C18 stationary phase is an excellent choice, providing sufficient retention and resolution from polar and less polar impurities.[16] An acidic mobile phase (e.g., using formic or phosphoric acid) is used to suppress the ionization of any residual free silanols on the column packing and to ensure the analyte, a weak base with a pKa of ~2.42, is consistently protonated, leading to sharp, symmetrical peaks.[10][11] Acetonitrile is selected as the organic modifier due to its low UV cutoff and miscibility with water.[10] Detection is performed at a UV maximum, determined by a photodiode array (PDA) detector scan, to ensure maximum sensitivity. Thiazole derivatives typically exhibit absorbance in the 250-330 nm range.[2][17]
Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent).
-
Standard: this compound reference standard (>99% purity).
Experimental Protocol: HPLC-UV Analysis
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of Milli-Q water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of acetonitrile.
-
Degas both mobile phases for 15 minutes using sonication or an inline degasser.
Step 2: Standard Solution Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Working Standard (e.g., 0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the mobile phase.
Step 3: Chromatographic Conditions The following table summarizes the optimized HPLC parameters.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 50% A / 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV at 272 nm[2] |
| Run Time | 10 minutes |
Step 4: System Suitability and Analysis Sequence
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the working standard solution.
-
Calculate the Relative Standard Deviation (RSD) for the peak area and retention time. The acceptance criteria are typically RSD ≤ 2.0% for area and ≤ 1.0% for retention time.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Proceed with the analysis of samples.
LC-MS/MS Method for Trace Analysis and Confirmation
Principle and Causality
For applications requiring higher sensitivity and definitive identification, LC-MS/MS is the preferred technique.[7][8] This method couples the same reverse-phase LC separation with tandem mass spectrometry.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is chosen. The nitrogen atom in the thiazole ring is readily protonated in the acidic mobile phase, forming the protonated molecule [M+H]⁺, which is essential for detection.
-
Mass Analysis: Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode.[6] The first quadrupole (Q1) is set to isolate the precursor ion (m/z 132.2 for [C₄H₅NS₂ + H]⁺). This isolated ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) monitors for a specific, stable product ion. This two-stage mass filtering provides exceptional selectivity and minimizes matrix interference.[9] Mass spectra of thiazoles suggest fragmentation often involves cleavage of the ring structure.[18][19]
Materials and Instrumentation
-
LC-MS/MS System: Sciex Triple Quad 5500, Waters Xevo TQ-S, or equivalent, with an ESI source.
-
Column: Waters Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent for faster analysis.
-
Reagents: As in the HPLC method, but using LC-MS grade solvents and additives is mandatory to reduce background noise.
-
Sample Preparation: May require protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) for complex matrices like plasma.[20]
Experimental Protocol: LC-MS/MS Analysis
Step 1: LC and MS Parameter Optimization
-
Infuse a ~1 µg/mL solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., ion spray voltage, temperature, gas flows).
-
Perform a product ion scan on the precursor ion (m/z 132.2) to identify the most abundant and stable fragment ions. A plausible fragmentation could be the loss of the methylthio group or ring cleavage.
-
Optimize the collision energy (CE) for the selected MRM transition to maximize the product ion signal.
Step 2: Chromatographic and MS Conditions
The table below details the recommended starting conditions.
| Parameter | Condition |
| LC Conditions | |
| Column | Waters Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS Conditions | |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 30 psi |
| MRM Transition | Quantifier: 132.2 -> [Product Ion 1] (Highest intensity) Qualifier: 132.2 -> [Product Ion 2] (Second highest intensity) |
| Collision Energy | Optimized per instrument |
Step 3: Sample Preparation Protocol (Example for Plasma)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[17]
-
Transfer the supernatant to a clean vial for injection.
Workflow Visualization
The following diagram illustrates the logical flow of the LC-MS/MS analytical process.
Caption: LC-MS/MS workflow for this compound analysis.
Method Validation Principles
Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[21][22] Validation should be performed according to ICH Q2(R1) guidelines and includes the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[21] This is demonstrated by analyzing blank and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used.[21]
-
Accuracy: The closeness of test results to the true value. Determined by analyzing samples with known concentrations (spiked matrix) and expressed as percent recovery.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Crucial for impurity analysis and bioanalytics.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpharmsci.com [jpharmsci.com]
- 4. Effect of 2-Methylthiazole Group on Photoinduced Birefringence of Thiazole-Azo Dye Host–Guest Systems at Different Wavelengths of Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The absorption spectra of some thiazines and thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pharmtech.com [pharmtech.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. japsonline.com [japsonline.com]
- 10. ijrpas.com [ijrpas.com]
- 11. lookchem.com [lookchem.com]
- 12. echemi.com [echemi.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 2-methyl thiothiazole, 5053-24-7 [thegoodscentscompany.com]
- 15. 2-Methylthio Thiazole | Properties, Uses, Safety & Supplier China | High-Quality Thiazole Compounds [chemheterocycles.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. d-nb.info [d-nb.info]
- 18. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Chromatographic methods validation for analysis of small molecules in biological matrices | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Methylthio)thiazole Synthesis
Welcome to the technical support center for the synthesis of 2-(Methylthio)thiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound can be approached in a few ways, but the most common and direct method involves the functionalization of a pre-formed thiazole ring. The key strategy is the deprotonation of thiazole at the C2 position, followed by quenching with an electrophilic sulfur source.
-
Direct C-H Functionalization: This is a highly efficient route that starts with unsubstituted thiazole. The proton at the C2 position is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms.[1] A strong base, such as n-butyllithium (n-BuLi), is used to deprotonate the C2 position, creating a thiazol-2-yl lithium intermediate. This potent nucleophile is then reacted with an electrophile like dimethyl disulfide (CH₃SSCH₃) to install the methylthio group.[2]
-
From 2-Halothiazoles: An alternative involves the reaction of a 2-halothiazole (e.g., 2-bromothiazole) with a methylthiolating agent, though this requires the synthesis of the halo-thiazole precursor.
-
Hantzsch Thiazole Synthesis: While the Hantzsch synthesis is a classic method for building the thiazole ring itself from α-haloketones and a thioamide, it is less direct for this specific compound as it would require starting materials that are not as readily available to directly install the 2-(methylthio) group.[3][4]
Q2: What are the most critical parameters for the direct C-H functionalization route?
Success in this synthesis hinges on rigorous control of three key parameters:
-
Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely sensitive to moisture. Any trace of water will protonate the reagent and the thiazol-2-yl lithium intermediate, quenching the reaction and drastically reducing the yield. All glassware must be oven- or flame-dried, and solvents must be anhydrous.
-
Low Temperature: The deprotonation and subsequent thiolation steps are highly exothermic. Maintaining a very low temperature (typically -78 °C, often using a dry ice/acetone bath) is critical. This prevents side reactions, such as the degradation of the organolithium species or unwanted reactions with the solvent (e.g., tetrahydrofuran, THF).[2]
-
Reagent Stoichiometry and Purity: The quality and exact amount of n-BuLi are crucial. As it degrades over time, it is often necessary to titrate it before use to determine its exact molarity. Using a slight excess of n-BuLi ensures complete deprotonation of the thiazole. Similarly, using fresh, high-purity dimethyl disulfide is important for a clean reaction.
Experimental Workflow & Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound via direct C-H functionalization, based on established literature procedures.[2]
Overall Reaction Scheme
Caption: Reaction scheme for this compound synthesis.
Detailed Step-by-Step Protocol
-
Preparation (Inert Atmosphere):
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Deprotonation:
-
Add anhydrous tetrahydrofuran (THF, 20 mL) to the flask, followed by thiazole (5 mmol, 1.0 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (5.2 mmol, 1.04 eq, as a 2.5 M solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at -78 °C for 1 hour. This step generates the nucleophilic thiazol-2-yl lithium species.
-
-
Thiolation:
-
To the same flask, add dimethyl disulfide (5.2 mmol, 1.04 eq) dropwise.
-
Continue stirring the reaction mixture at -78 °C. Allow it to warm gradually to room temperature and stir for an additional 2 hours.
-
-
Quenching and Work-up:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the resulting crude oil by distillation under reduced pressure to yield this compound as a colorless liquid.[2]
-
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
This is the most common issue, often pointing to problems in the initial deprotonation step.
Caption: Decision workflow for troubleshooting low product yield.
| Probable Cause | Explanation (The "Why") | Recommended Solution |
| Moisture Contamination | n-Butyllithium is a powerful base that reacts instantly and irreversibly with water, which is more acidic than thiazole. This consumes the reagent before it can deprotonate the C2 position. | Flame-dry all glassware under vacuum or nitrogen flow immediately before use. Use freshly distilled, anhydrous solvents. Purge the entire apparatus with inert gas. |
| Degraded n-BuLi Reagent | n-Butyllithium solutions degrade over time, especially if stored improperly. The actual molarity can be significantly lower than stated on the bottle, leading to incomplete deprotonation. | Titrate the n-BuLi solution before use (e.g., with diphenylacetic acid) to determine its exact concentration. Use this value to calculate the required volume. |
| Insufficiently Low Temperature | The lithiated thiazole intermediate can be unstable at higher temperatures. Furthermore, n-BuLi can react with the THF solvent above -20 °C. This reduces the amount of active nucleophile available to react with the dimethyl disulfide. | Ensure the reaction flask is well-submerged in the dry ice/acetone bath. Monitor the internal temperature, not just the bath temperature. Add reagents dropwise to control any exotherm. |
Problem 2: Significant Byproduct Formation
The appearance of multiple spots on a TLC plate or peaks in a GC-MS trace indicates side reactions.
| Probable Cause | Explanation (The "Why") | Recommended Solution |
| Formation of 2,5-Dilithiated Thiazole | If a large excess of n-BuLi is used, or if the temperature is not controlled, a second deprotonation can occur at the C5 position. This can lead to the formation of 2,5-bis(methylthio)thiazole. | Use a carefully measured amount of n-BuLi (1.05 to 1.1 equivalents is typically sufficient). Maintain strict temperature control at -78 °C. |
| Impure Dimethyl Disulfide (DMDS) | Old or improperly stored DMDS can contain impurities like methyl mercaptan (methanethiol), which can participate in unwanted side reactions or complicate the workup. | Use a fresh bottle of high-purity DMDS. If in doubt, purify the DMDS by distillation before use. |
| Slow Addition of Electrophile | If the lithiated intermediate is allowed to sit for too long or warm up before the electrophile is added, it may begin to decompose. | Add the dimethyl disulfide promptly after the 1-hour deprotonation stir time is complete, ensuring the temperature remains at -78 °C during the addition. |
Problem 3: Difficulties During Purification
Challenges in isolating the final product can compromise the final yield and purity.
| Probable Cause | Explanation (The "Why") | Recommended Solution |
| Emulsion During Aqueous Workup | Sulfur-containing compounds can sometimes act as surfactants, leading to the formation of stable emulsions between the organic and aqueous layers, making separation difficult. | Break the emulsion by adding a small amount of brine (saturated NaCl solution). If the emulsion persists, gentle centrifugation of the mixture can be effective. |
| Product Volatility | This compound is a relatively low-boiling point liquid. Aggressive removal of solvent on a rotary evaporator, especially at high vacuum or temperature, can lead to significant product loss. | Remove the bulk of the solvent at moderate temperature and pressure. For the final traces, use a high vacuum pump without heating. When performing vacuum distillation, ensure the collection flask is well-cooled. |
References
Common side products in 2-(Methylthio)thiazole reactions and their prevention
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(Methylthio)thiazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists and researchers utilizing this versatile heterocyclic compound in their synthetic endeavors. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of this compound chemistry and optimize your experimental outcomes.
Introduction: The Synthetic Utility and Challenges of this compound
This compound is a valuable building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, agrochemicals, and flavorings.[1] Its unique electronic properties and multiple reactive sites allow for diverse chemical transformations. However, like many heterocyclic systems, reactions involving this compound can be prone to the formation of undesired side products, leading to reduced yields and complex purification challenges. This guide will address the most common issues encountered during the chemical manipulation of this compound, with a focus on understanding the underlying reaction mechanisms to effectively prevent byproduct formation.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common queries regarding the handling and reactivity of this compound.
Q1: What are the most reactive sites on the this compound ring for deprotonation?
The thiazole ring has protons at the C4 and C5 positions. The proton at the C5 position is generally more acidic and thus more susceptible to deprotonation by strong bases like organolithium reagents. This is due to the electron-withdrawing nature of the ring nitrogen and sulfur atoms, which helps to stabilize the resulting carbanion at C5.
Q2: Is the methylthio group stable under typical reaction conditions?
The methylthio group (-SMe) is generally stable under a range of conditions. However, it can be sensitive to strong oxidizing agents.[2] Care should be taken to avoid unintentional oxidation of the sulfide to a sulfoxide or sulfone, unless that is the desired transformation. Additionally, under certain catalytic conditions, the methylthio group can be cleaved or participate in exchange reactions.
Q3: What are the recommended storage conditions for this compound?
To prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area.[2] It is advisable to keep it in a tightly sealed container to protect it from moisture and air, which could lead to gradual decomposition.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Part 2: Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific issues encountered during common synthetic transformations of this compound.
Troubleshooting Issue 1: Poor Regioselectivity in Deprotonation Reactions
Problem: Upon attempting to deprotonate this compound at the C5 position using a strong base like n-butyllithium (n-BuLi) followed by quenching with an electrophile, I observe a mixture of products, including the desired C5-substituted product and a significant amount of the C4-substituted isomer.
Root Cause Analysis:
While the C5 proton is generally more acidic, the difference in acidity between the C5 and C4 protons can be subtle. The choice of base, solvent, temperature, and the presence of coordinating additives can all influence the regioselectivity of the deprotonation. The formation of a mixture of lithiated species at both C4 and C5 can lead to isomeric byproducts upon reaction with an electrophile. Studies on substituted thiazoles have shown that deprotonation can occur at multiple sites, leading to mixtures of products.[3]
Preventative Measures and Protocols:
To enhance the regioselectivity of deprotonation at the C5 position, consider the following strategies:
-
Choice of Base: Lithium diisopropylamide (LDA) is often more sterically hindered than n-BuLi and can exhibit higher regioselectivity in the deprotonation of heterocycles.
-
Temperature Control: Performing the deprotonation at very low temperatures (e.g., -78 °C) is crucial. This minimizes side reactions and can favor the thermodynamically more stable C5-lithiated species.
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium base. Tetrahydrofuran (THF) is a common choice, but in some cases, the addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can alter the selectivity by complexing with the lithium cation.
dot
Caption: Troubleshooting workflow for poor regioselectivity in deprotonation.
Troubleshooting Issue 2: Formation of Ring-Opened Byproducts
Problem: After treating this compound with a strong organometallic reagent (e.g., n-BuLi or a Grignard reagent) and quenching the reaction, I isolate unexpected acyclic byproducts in addition to my desired product.
Root Cause Analysis:
Thiazole rings can be susceptible to nucleophilic attack and subsequent ring-opening, especially when activated by strong bases or when the resulting lithiated species is unstable. While less common than with other five-membered heterocycles containing N-S bonds, nucleophilic addition of the organometallic reagent to the C=N bond or attack at the sulfur atom can initiate a cascade of reactions leading to ring cleavage. For some isothiazoles, ring cleavage upon lithiation is a known side reaction.[4]
Preventative Measures and Protocols:
To minimize the risk of ring-opening, the following precautions should be taken:
-
Use of Non-Nucleophilic Bases: Employing a sterically hindered, non-nucleophilic base like LDA or a magnesium amide base can favor deprotonation over nucleophilic addition.
-
Careful Control of Stoichiometry: Using the minimum necessary amount of the organometallic reagent (typically 1.0 to 1.1 equivalents for deprotonation) can reduce the likelihood of excess reagent attacking the thiazole ring.
-
Rapid Trapping of the Anion: Once the deprotonation is complete, the electrophile should be added promptly. Prolonged existence of the lithiated intermediate can increase the chance of decomposition or rearrangement.
dot
Caption: Prevention of ring-opening side reactions.
Part 3: Data Summary and Experimental Protocols
Table 1: Comparison of Bases for Deprotonation of this compound
| Base | Temperature (°C) | Typical Yield of C5-Product | Typical Ratio of C5:C4 Isomers | Reference |
| n-BuLi | -78 | Moderate to Good | Variable, can be low | General observation for thiazoles |
| LDA | -78 | Good to Excellent | Generally High | General principle for hindered bases |
Note: The yields and isomer ratios are illustrative and can vary depending on the specific electrophile and reaction conditions.
Protocol 1: Regioselective C5-Formylation of this compound
This protocol provides a method for the selective formylation of this compound at the C5 position, a common transformation in the synthesis of more complex molecules.
Materials:
-
This compound
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.05 equivalents) to the solution while maintaining the temperature at -78 °C. Stir the resulting LDA solution for 30 minutes at this temperature.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound-5-carbaldehyde.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methylthio Thiazole | Properties, Uses, Safety & Supplier China | High-Quality Thiazole Compounds [chemheterocycles.com]
- 3. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Managing scalability and scale-up challenges in 2-(Methylthio)thiazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Scalability and Scale-Up Challenges
Welcome to the technical support center for 2-(Methylthio)thiazole synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you'll face when transitioning this synthesis from the bench to a larger scale. This resource is built on a foundation of chemical principles and practical, field-proven insights to help you anticipate and overcome common obstacles in your research and development endeavors.
Section 1: Understanding the Synthetic Landscape
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its preparation can be approached through several synthetic routes, each with distinct advantages and scalability considerations. Understanding the mechanism is the first step to mastering the scale-up.
Common Synthesis Routes
There are two primary strategies for synthesizing the this compound core:
-
Functionalization of a Pre-formed Thiazole Ring: This is often the most direct route for small-scale synthesis. A common method involves the deprotonation of thiazole at the C2 position using a strong base like n-butyllithium, followed by quenching with an electrophilic sulfur source such as dimethyl disulfide.[2]
-
Construction of the Thiazole Ring (Hantzsch Synthesis): The Hantzsch thiazole synthesis is a classic and versatile method that involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide-containing compound.[3][4][5][6] This pathway is often preferred for larger-scale operations due to the availability and cost of starting materials.
Below is a diagram illustrating the direct functionalization approach, which is often high-yielding at the lab scale.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in the synthesis of 2-substituted benzothiazoles.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-substituted benzothiazoles. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this important class of heterocyclic compounds. As Senior Application Scientists, we have compiled this resource based on extensive experience and a thorough review of the current literature to ensure you have the most reliable and practical information at your fingertips.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should be aware of when synthesizing 2-substituted benzothiazoles?
A1: The most frequently encountered side products include:
-
Oxidation and polymerization of 2-aminothiophenol: This is a very common issue, leading to the formation of dark, insoluble, tarry materials and disulfide-linked dimers or polymers, which significantly reduces the yield of the desired product.[1]
-
Incomplete cyclization: This results in the formation of benzothiazoline intermediates instead of the fully aromatic benzothiazole. Driving the reaction to completion is key to avoiding this.[1][2]
-
Dimerization: Intermolecular reactions between intermediates can lead to the formation of undesired dimeric byproducts, especially if the concentration of reactive intermediates is high.[1]
-
Benzothiazolones: In certain reaction pathways, particularly those involving CO2, the formation of benzothiazolones as byproducts can occur.[3][4]
-
Ring-opening products: Under harsh oxidative conditions, the benzothiazole ring can be susceptible to oxidative cleavage, leading to sulfonate esters or other degradation products.[1]
Troubleshooting Guide: A Deeper Dive into Common Synthetic Issues
This section provides a detailed, question-and-answer-based approach to troubleshooting specific problems you may encounter in your experiments.
Issue 1: My reaction mixture is turning dark and forming a tar-like substance.
Q: I'm seeing a lot of dark, insoluble material in my reaction flask. What's causing this and how can I prevent it?
A: This is a classic sign of 2-aminothiophenol oxidation and subsequent polymerization. 2-aminothiophenol is highly susceptible to oxidation, especially when exposed to air (oxygen).[1] The initial oxidation product is a disulfide dimer, which can further react to form polymeric byproducts.
Causality and Prevention Strategy:
-
Expertise & Experience: The thiol group in 2-aminothiophenol is easily oxidized. This process is often catalyzed by trace metals and accelerated by heat and exposure to air. The resulting disulfide is more reactive and can participate in a cascade of polymerization reactions.
-
Trustworthiness (Self-Validating Protocol): To mitigate this, a multi-pronged approach focusing on reactant purity and reaction environment is crucial.
-
Use Freshly Purified 2-Aminothiophenol: Commercial 2-aminothiophenol can contain oxidized impurities. Purifying it by distillation or recrystallization immediately before use is highly recommended.[1]
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Conduct your reaction under a blanket of an inert gas like nitrogen or argon.[1][2] This minimizes the primary oxidation step.
-
Control Reaction Temperature: Avoid excessively high temperatures, as they can accelerate oxidation and other side reactions.[1] A stepwise heating profile or running the reaction at a lower temperature for a longer duration can be beneficial.[1]
-
Choice of Oxidant: If your specific synthesis requires an oxidant for the cyclization step, select a mild one. In some cases, controlled exposure to air can be a gentle and effective oxidant.[1]
-
Workflow for Minimizing Oxidation:
Caption: Troubleshooting workflow for preventing tar formation.
Issue 2: My analysis shows a significant amount of an uncyclized intermediate or dimer.
Q: I'm isolating a byproduct with a molecular weight corresponding to a dimer of my expected product, or I see an intermediate that hasn't fully cyclized. How can I promote the desired intramolecular cyclization?
A: This indicates that the reaction conditions are favoring intermolecular side reactions or that the final aromatization step is incomplete. Dimerization occurs when two reactive intermediates react with each other instead of undergoing the desired intramolecular cyclization. Incomplete cyclization often results in a benzothiazoline intermediate.
Causality and Prevention Strategy:
-
Expertise & Experience: The formation of the benzothiazole ring proceeds through a series of equilibria. If the concentration of the initial Schiff base or other reactive intermediates is too high, intermolecular reactions (dimerization) can compete with the intramolecular cyclization. The final step, oxidation of the benzothiazoline to the aromatic benzothiazole, can also be a bottleneck.
-
Trustworthiness (Self-Validating Protocol): To favor the desired intramolecular pathway and ensure complete conversion, consider the following adjustments:
-
High Dilution: Performing the reaction under high dilution conditions can significantly favor the intramolecular cyclization over intermolecular dimerization by reducing the probability of two intermediates encountering each other.[1]
-
Slow Addition of Reagents: A slow, controlled addition of one of the reactants (e.g., the aldehyde or carboxylic acid) can help maintain a low steady-state concentration of the reactive intermediate, thereby minimizing dimerization.[1]
-
Catalyst Choice: The catalyst plays a crucial role in directing the reaction pathway. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel are effective.[2][4] For reactions with aldehydes, a wide range of catalysts, from H₂O₂/HCl to various metal-based systems, can promote efficient cyclization.[2][3][5] Experimenting with different catalysts is often necessary to find the optimal one for your specific substrates.[1]
-
Driving Completion: To ensure complete conversion of the benzothiazoline intermediate to the final benzothiazole, an appropriate oxidant is often necessary. Some protocols utilize a catalyst in conjunction with an oxidant to drive the final aromatization step.[1]
-
Comparison of Reaction Conditions for Promoting Intramolecular Cyclization:
| Parameter | Standard Conditions | Optimized for Intramolecular Cyclization | Rationale |
| Concentration | 0.1 - 0.5 M | < 0.05 M (High Dilution) | Reduces intermolecular collisions. |
| Reagent Addition | All at once | Slow, dropwise addition | Maintains low intermediate concentration. |
| Catalyst | General acid/base | Pathway-specific catalyst | Selectively accelerates the desired cyclization. |
| Oxidant | May be absent | Mild oxidant present | Drives the final aromatization step to completion. |
Issue 3: My desired product is difficult to purify from the starting materials.
Q: My reaction appears clean by TLC, but I'm struggling to separate my 2-substituted benzothiazole from the unreacted starting materials during purification. What can I do?
A: This is a common challenge, especially when the polarity of the product and starting materials are similar. Efficient purification is key to obtaining a high isolated yield of a pure compound.
Causality and Prevention Strategy:
-
Expertise & Experience: The physicochemical properties (polarity, solubility, etc.) of your target molecule will dictate the most effective purification strategy. Sometimes, standard silica gel chromatography is not the optimal choice.
-
Trustworthiness (Self-Validating Protocol): A systematic approach to purification is required:
-
Optimize Reaction Conversion: The first step is to ensure the reaction has gone to completion. Use TLC or LC-MS to monitor the reaction progress and confirm the disappearance of the limiting reagent. If the reaction has stalled, revisit the reaction conditions (temperature, time, catalyst).
-
Recrystallization: If your product is a solid, recrystallization is often a highly effective method for removing impurities. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Alternative Chromatography Media: If your benzothiazole derivative is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for column chromatography.[2] Reverse-phase chromatography can also be an option for certain compounds.
-
Acid/Base Extraction: Utilize the basicity of the benzothiazole nitrogen and the acidic/basic properties of your starting materials to perform a liquid-liquid extraction. This can be a powerful and scalable purification step prior to chromatography or recrystallization.
-
Decision Tree for Purification:
Caption: A decision-making guide for product purification.
Experimental Protocols
Protocol 1: General "Clean" Synthesis of 2-Phenylbenzothiazole
This protocol provides a general guideline and may require optimization for different substrates.
-
Materials:
-
2-aminothiophenol (1 equivalent)
-
Benzaldehyde (1 equivalent)
-
Ethanol
-
Catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of a Lewis acid)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-aminothiophenol.[1]
-
Add ethanol as the solvent to a concentration of approximately 0.1-0.5 M.
-
Add the catalyst to the solution.
-
Slowly add the benzaldehyde to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.
-
If the product precipitates upon cooling, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[1]
-
Protocol 2: Purification of Benzothiazole Derivatives by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) and heat the mixture until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
"Green" Synthesis Approaches to Minimize Byproducts
Several environmentally friendly methods have been developed for benzothiazole synthesis that often lead to cleaner reactions and fewer byproducts.[3]
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and, in some cases, improve yields and selectivity.[1][3]
-
Solvent-free reactions: Conducting reactions without a solvent can reduce waste, simplify workup, and sometimes prevent solvent-related side reactions.[1][3]
-
Use of reusable catalysts: Heterogeneous catalysts that can be easily recovered and reused not only reduce waste and cost but can also offer higher selectivity compared to their homogeneous counterparts.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Rhodium-Catalyzed Methylthiolation Efficiency
Welcome to the technical support center for rhodium-catalyzed methylthiolation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental outcomes. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical experience. Our goal is to not only provide solutions but also to explain the underlying causality, empowering you to troubleshoot effectively and enhance the efficiency of your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section tackles the most prevalent obstacles encountered during rhodium-catalyzed methylthiolation, from low yields to catalyst deactivation.
Q1: My reaction is showing low to no conversion. What are the likely causes and how can I address them?
A1: Low conversion is a frequent issue with several potential root causes. A systematic approach is key to identifying and solving the problem.
Underlying Causes & Corrective Actions:
-
Catalyst Activity: The rhodium catalyst may be inactive or poisoned. Thiol-containing compounds, including the methylthiolating agent or the product, can strongly coordinate to the rhodium center, leading to catalyst deactivation.[1][2]
-
Solution: Consider using a methylthiolating agent that allows for the controlled, in-situ release of the methylthiolate anion. This strategy can prevent catalyst poisoning by maintaining a low concentration of the reactive thiolate.[1][3] Additionally, ensure the catalyst is handled under strictly inert conditions to prevent oxidation.
-
-
Reaction Conditions: Suboptimal temperature, solvent, or reaction time can significantly hinder conversion.
-
Solution: A screening of reaction parameters is often necessary.[4] Experiment with different solvents, as they can influence catalyst solubility and reactivity. Increasing the temperature may be beneficial, but be mindful of potential side reactions or catalyst decomposition. Extending the reaction time is a simple first step, but monitor for product degradation.
-
-
Substrate Reactivity: The electronic and steric properties of your substrate play a crucial role. Less reactive aryl electrophiles, for example, can be challenging substrates for methylthiolation.[1][3]
Q2: I'm observing significant catalyst deactivation. What are the mechanisms behind this, and how can it be mitigated?
A2: Catalyst deactivation is a major challenge in rhodium-catalyzed reactions, particularly those involving sulfur compounds.[2][7] Understanding the deactivation pathways is crucial for developing robust catalytic systems.
Mechanisms of Deactivation:
-
Thiolate Poisoning: As mentioned, methylthiolates can bind strongly to the rhodium center, forming stable complexes that are catalytically inactive.[1][2] This is especially problematic when using highly reactive methylthiolating agents that generate a high concentration of the thiolate anion.
-
Formation of Inactive Species: The catalyst can be converted into inactive species under the reaction conditions. For instance, the formation of catalytically inactive rhodium(III) σ-vinyl species has been identified as a deactivation pathway in some rhodium-catalyzed reactions.[7]
-
Support Interactions: For heterogeneous catalysts, interactions between the rhodium and the support material can lead to deactivation, especially at high temperatures.[8]
Mitigation Strategies:
-
Controlled Release of Nucleophile: Employing methylthiolating agents that provide a slow, controlled release of the methylthiolate anion is a highly effective strategy to prevent catalyst poisoning.[1][3]
-
Ligand Design: The choice of ligand can significantly impact catalyst stability and reactivity. Bulky or electron-donating ligands can sometimes stabilize the active catalytic species and prevent the formation of inactive complexes.
-
Reaction Optimization: Carefully optimizing reaction conditions, such as temperature and substrate concentration, can help to minimize catalyst deactivation.[4]
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of rhodium-catalyzed methylthiolation.
Q3: What are the most common rhodium precursors used for methylthiolation, and how do they differ?
A3: Several rhodium precursors are commonly employed, with their choice often depending on the specific reaction and substrate.
-
[Rh(COD)Cl]2: A widely used and commercially available Rh(I) precursor. It typically requires activation in situ.
-
RhCl3·3H2O: A simple inorganic rhodium salt that has been shown to be an effective catalyst for the thiolation of acrylic acids.[9]
-
[Cp*RhCl2]2: A Rh(III) precursor often used in C-H activation reactions.[5] Its efficiency can vary depending on the specific transformation.[9]
-
RhH(PPh3)4: A Rh(I) hydride complex that has been used in methylthio transfer reactions.[10][11]
The primary difference lies in the oxidation state of the rhodium and the lability of the ligands, which influences the mechanism of catalyst activation and the overall catalytic cycle.
Q4: How does the choice of ligand affect the efficiency of the reaction?
A4: Ligands play a multifaceted role in rhodium-catalyzed methylthiolation.
-
Reactivity and Selectivity: The electronic and steric properties of the ligand can fine-tune the reactivity of the rhodium center, influencing both the rate of reaction and the selectivity (e.g., regioselectivity).[12]
-
Catalyst Stability: Ligands can stabilize the active catalytic species, preventing decomposition or the formation of inactive complexes.[2]
-
Solubility: The ligand can affect the solubility of the catalyst in the reaction medium.
Commonly used ligands include phosphines (e.g., PPh3, dppe) and N-heterocyclic carbenes (NHCs). The optimal ligand is often determined empirically through screening.
Q5: What are the key mechanistic steps in a typical rhodium-catalyzed C-H methylthiolation?
A5: While the exact mechanism can vary, a general catalytic cycle often involves the following key steps:
-
C-H Activation: The rhodium catalyst reacts with the substrate to cleave a C-H bond, forming a rhodacycle intermediate. This step is often directed by a chelating group on the substrate.[6][13]
-
Oxidative Addition/Transmetalation: The methylthiolating agent reacts with the rhodacycle. This can occur through various pathways, including oxidative addition of a C-S or S-S bond, or transmetalation with a methylthiolate salt.
-
Reductive Elimination: The C-S bond is formed through reductive elimination from the rhodium center, releasing the methylthiolated product and regenerating the active rhodium catalyst.[13]
Data Presentation & Experimental Protocols
Table 1: General Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inactive catalyst, suboptimal conditions, low substrate reactivity. | Verify catalyst activity, screen solvents and temperatures, consider a more active catalyst system. |
| Catalyst Deactivation | Thiolate poisoning, formation of inactive species. | Use a controlled-release methylthiolating agent, optimize ligand and reaction conditions. |
| Poor Selectivity | Steric or electronic effects, inappropriate ligand. | Modify the directing group on the substrate, screen different ligands. |
| Reaction Stalls | Product inhibition, catalyst deactivation. | Analyze reaction kinetics, consider adding fresh catalyst. |
Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Methylthiolation
This is a generalized protocol and should be optimized for specific substrates and reagents.
-
Preparation: In a glovebox, add the rhodium precursor (e.g., [Rh(COD)Cl]2, 2.5 mol%), ligand (if required, 5 mol%), and a magnetic stir bar to an oven-dried reaction vessel.
-
Reagent Addition: Add the substrate (1.0 equiv.), the methylthiolating agent (1.2-2.0 equiv.), and any necessary additives (e.g., base, oxidant).
-
Solvent and Sealing: Add the anhydrous, degassed solvent via syringe. Seal the vessel tightly.
-
Reaction: Remove the vessel from the glovebox and place it in a preheated oil bath at the desired temperature. Stir for the specified time.
-
Workup: Cool the reaction to room temperature. Quench the reaction as appropriate. Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Generalized Catalytic Cycle for C-H Methylthiolation
Caption: Generalized catalytic cycle for rhodium-catalyzed C-H methylthiolation.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low conversion in methylthiolation reactions.
References
- 1. Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 11. Rhodium-catalyzed methylthio transfer reaction between ketone alpha-positions: reversible single-bond metathesis of C-S and C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand effects in the rhodium(II) catalysed reactions of diazoamides and diazoimides [ouci.dntb.gov.ua]
- 13. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis of Thiazole-Based Natural Products
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of thiazole-containing natural products. Thiazole moieties are prevalent in a vast array of bioactive natural products, making their efficient synthesis a critical aspect of modern medicinal chemistry. However, the construction of this heterocyclic core, especially within a complex molecular architecture, is often fraught with challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental hurdles. The information herein is curated from peer-reviewed literature and practical laboratory experience to ensure scientific integrity and immediate applicability.
Troubleshooting Guide: Common Challenges & Solutions
This section is structured in a question-and-answer format to provide direct solutions to specific problems you may encounter during your synthetic campaigns.
Problem 1: Low to No Yield in Hantzsch Thiazole Synthesis
Q: I am attempting a Hantzsch thiazole synthesis by reacting an α-haloketone with a thioamide, but I am observing very low yields or no desired product. What are the likely causes and how can I troubleshoot this?
A: The Hantzsch thiazole synthesis, while a cornerstone reaction, can be sensitive to substrate electronics, sterics, and reaction conditions.[1] Low yields often stem from several factors.
Causality and Troubleshooting Steps:
-
Insufficient Nucleophilicity of the Thioamide: The initial step of the Hantzsch synthesis is the S-alkylation of the thioamide by the α-haloketone.[2] If the thioamide is electron-deficient or sterically hindered, its sulfur atom may not be sufficiently nucleophilic.
-
Solution 1: Base Catalysis. The addition of a non-nucleophilic base can deprotonate the thioamide, increasing its nucleophilicity. However, strong bases can promote side reactions, so careful selection and stoichiometry are crucial.
-
Solution 2: Thioamide Activation. In some cases, converting the thioamide to a more reactive species in situ can be beneficial.
-
-
Instability of Starting Materials: α-Haloketones can be unstable and prone to self-condensation or decomposition, particularly under harsh conditions. Thioamides can also be unstable, especially in acidic media.[3]
-
Solution 1: Fresh Reagents. Always use freshly prepared or purified α-haloketones.
-
Solution 2: Temperature Control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating.
-
-
Side Reactions: Several side reactions can compete with the desired thiazole formation, including the formation of byproducts from the self-condensation of the α-haloketone or reaction of the thioamide with the solvent.
-
Solution: Solvent Selection. The choice of solvent can significantly impact the reaction outcome. Protic solvents like ethanol are common, but in some cases, aprotic solvents may minimize side reactions. A mixture of ethanol and water has been shown to be effective in certain cases.[4]
-
Experimental Protocol: Optimization of Hantzsch Thiazole Synthesis
-
Reagent Purity: Ensure the α-haloketone is pure by passing it through a short plug of silica gel immediately before use. Confirm the purity of the thioamide by NMR or melting point.
-
Solvent Screening: Set up small-scale parallel reactions in different solvents (e.g., ethanol, isopropanol, acetonitrile, DMF).
-
Temperature Titration: Run the reaction at various temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal balance between reaction rate and decomposition.
-
Reaction Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or LC-MS to determine the point of maximum product formation and minimize byproduct formation.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | Acetonitrile | Toluene |
| Temperature | Reflux (78 °C) | 80 °C | 110 °C |
| Additive | None | 1.1 eq. NaHCO₃ | 1.1 eq. DIPEA |
| Typical Yield | Variable | Often Improved | Can be high, but screen for compatibility |
Table 1: Example of conditions for optimizing Hantzsch thiazole synthesis.
Workflow for Troubleshooting Low Yields in Hantzsch Synthesis
A troubleshooting workflow for low yields in Hantzsch synthesis.
Problem 2: Poor Regioselectivity in Thiazole Ring Formation
Q: My synthesis is producing a mixture of regioisomers. How can I control the regioselectivity of the thiazole ring formation?
A: Regioselectivity is a common challenge in the synthesis of substituted thiazoles, particularly when using unsymmetrical starting materials. The outcome can be influenced by the reaction mechanism and conditions.
Causality and Troubleshooting Steps:
-
Ambident Nucleophiles/Electrophiles: In many thiazole syntheses, one or both reactants can have multiple reactive sites, leading to different cyclization pathways. For instance, in the Hantzsch synthesis with N-substituted thioureas, reaction at either nitrogen atom is possible.[5]
-
Solution 1: Control of Reaction Conditions. The regioselectivity can sometimes be steered by adjusting the pH of the reaction medium. Acidic conditions can alter the nucleophilicity of the reacting centers and favor one regioisomer over another.[5]
-
Solution 2: Directing Groups. The use of directing groups on one of the substrates can sterically or electronically favor attack at a specific position.
-
-
Alternative Reaction Pathways: Some synthetic methods are inherently more regioselective than others.
Experimental Protocol: Investigating and Controlling Regioselectivity
-
Reaction Condition Screening:
-
pH Variation: Run the reaction under neutral, acidic (e.g., acetic acid, p-toluenesulfonic acid), and basic (e.g., pyridine, triethylamine) conditions.
-
Solvent Polarity: Compare the isomeric ratio in polar protic (e.g., ethanol), polar aprotic (e.g., DMF), and nonpolar (e.g., toluene) solvents.
-
-
Structural Analysis:
-
NMR Spectroscopy: Use 2D NMR techniques (e.g., HMBC, NOESY) to unequivocally determine the structure of the major and minor regioisomers.
-
X-ray Crystallography: If possible, obtain a crystal structure of one of the isomers for unambiguous structural assignment.
-
Problem 3: Challenges with Stereoselectivity
Q: I am synthesizing a thiazole-containing natural product with multiple stereocenters, but I am struggling to control the stereochemistry. What strategies can I employ?
A: Achieving high stereoselectivity in the synthesis of complex, chiral thiazole-containing molecules is a significant challenge. The approach will depend on whether the stereocenters are on the thiazole ring itself (as in thiazolidine precursors) or on substituents attached to the ring.
Causality and Troubleshooting Steps:
-
Diastereoselectivity in Ring Formation: When forming a thiazolidine ring, which can be a precursor to a thiazole or a part of the final natural product, the relative stereochemistry of the newly formed stereocenters needs to be controlled.[8]
-
Solution 1: Substrate Control. The existing stereocenters in the starting materials can direct the stereochemical outcome of the cyclization reaction.
-
Solution 2: Reagent Control. The use of specific cyclization reagents or catalysts can favor the formation of one diastereomer over another.
-
-
Enantioselectivity: To obtain an enantiomerically pure product, either a chiral starting material or an asymmetric synthetic method is required.
-
Solution 1: Chiral Auxiliaries. Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical course of the reaction.[9][10] The auxiliary is then removed in a subsequent step. Sulfur-based chiral auxiliaries derived from amino acids have shown considerable promise.[11]
-
Solution 2: Chiral Catalysis. The use of a chiral catalyst can promote the formation of one enantiomer over the other.
-
Solution 3: Chiral Pool Synthesis. Starting from a readily available, enantiomerically pure natural product (e.g., an amino acid) can be an effective strategy.[12]
-
Experimental Protocol: Diastereoselective Synthesis of a Thiazolidine Derivative
This protocol is a general example of a diastereoselective cyclocondensation to form a thiazolidine.
-
Reactant Preparation: Dissolve the aldehyde/ketone (1.0 eq) and the aminothiol (1.0 eq) in a suitable solvent (e.g., toluene, methanol).
-
Reaction Conditions: Add a dehydrating agent (e.g., molecular sieves, MgSO₄) or set up a Dean-Stark apparatus to remove water. The reaction can be run at room temperature or with heating, depending on the reactivity of the substrates.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, filter off the dehydrating agent, concentrate the solution, and purify the product by column chromatography.
-
Stereochemical Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
Conceptual Workflow for Asymmetric Thiazole Synthesis
Strategies for achieving enantioselectivity in thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative synthetic methods to the Hantzsch synthesis for preparing thiazoles?
A1: When the Hantzsch synthesis fails or provides poor results, several other methods can be employed:
-
Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide or a related reagent to form a 5-aminothiazole.[3]
-
Gabriel Synthesis: This approach utilizes the reaction of an acylamino-ketone with a phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.
-
Metal-Catalyzed Cross-Coupling and C-H Functionalization: Modern methods using catalysts based on palladium, copper, or iridium allow for the direct arylation or alkenylation of the thiazole core, often with high regioselectivity.[13] These are particularly useful for late-stage functionalization.[14]
Q2: How can I purify my thiazole-based product, which is proving difficult to isolate?
A2: Purification of thiazole derivatives can be challenging due to their polarity and potential for coordination with silica gel.
-
Standard Column Chromatography: Use a less acidic silica gel or neutralize it with a small amount of triethylamine in the eluent. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient can be very effective.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is an excellent method for obtaining highly pure material.
-
Precipitation: In some cases, the thiazole product can be precipitated from the reaction mixture as a salt (e.g., hydrobromide), which can then be collected and neutralized.[15]
Q3: Are there any specific protecting group strategies I should consider when working with complex thiazole-containing molecules?
A3: Yes, protecting group strategies are often essential.
-
Nitrogen Protection: The thiazole nitrogen is generally not very basic (pKa of the conjugate acid is ~2.5), so it often does not require protection.[16] However, if other more basic nitrogens are present in the molecule, they will likely need protection (e.g., with Boc, Cbz, or Fmoc groups).[17]
-
Protection of Substituents: Functional groups on the substituents of the thiazole ring (e.g., hydroxyls, amines, carboxylic acids) should be protected using standard protecting group chemistry. The choice of protecting groups should be orthogonal to allow for their selective removal in the presence of others.[17]
Q4: What are the key challenges in the late-stage functionalization of a complex thiazole-based natural product?
A4: Late-stage functionalization is a powerful tool for generating analogues for structure-activity relationship (SAR) studies, but it presents several challenges.[14][18]
-
Chemoselectivity: The presence of multiple reactive functional groups requires highly selective reactions that target only the desired position.[19]
-
Regioselectivity: Directing a reaction to a specific C-H bond on the thiazole ring or its substituents in a complex molecule can be difficult.[6]
-
Steric Hindrance: The target site for functionalization may be sterically congested, hindering the approach of reagents.
-
Instability of the Core: The reaction conditions for the functionalization must be mild enough to avoid decomposition of the sensitive natural product core.
Modern C-H activation methodologies are increasingly being applied to address these challenges, offering new possibilities for the late-stage diversification of complex molecules.[20]
References
- 1. synarchive.com [synarchive.com]
- 2. youtube.com [youtube.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. mdpi.com [mdpi.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazole synthesis [organic-chemistry.org]
- 14. Late-Stage Diversification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiazole - Wikipedia [en.wikipedia.org]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Section 1: Compound Identification and Hazard Assessment
An essential aspect of laboratory safety and experimental integrity involves the proficient management of chemical waste. This guide, developed by the Technical Support Center, offers a detailed framework for the safe handling and disposal of 2-(Methylthio)thiazole (CAS No. 5053-24-7) waste. Designed for researchers, scientists, and drug development professionals, this document provides clear, actionable answers to common questions, ensuring that safety and compliance are maintained throughout your experimental work.
Q1: What is this compound and what are its key physicochemical properties?
This compound is a heterocyclic organic compound containing both sulfur and nitrogen atoms.[1] It is often encountered in organic synthesis and pharmaceutical research as a building block.[1] Understanding its physical and chemical properties is the first step in safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5053-24-7 | [2][3][4] |
| Molecular Formula | C₄H₅NS₂ | [1][2][3] |
| Molecular Weight | 131.22 g/mol | [2][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |
| Odor | Strong, pungent, sulfur-like | [1][5] |
| Boiling Point | 205-207 °C | [2][3] |
| Flash Point | 195 °F (90.6 °C) | [2][3] |
| Density | 1.271 g/mL at 25 °C | [2] |
| Solubility | Sparingly soluble in water; soluble in many organic solvents. |[1][5] |
Q2: What are the primary hazards associated with this compound?
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with specific hazard statements.[4] The primary risks are associated with its irritant properties upon contact or inhalation.
These classifications mandate careful handling in a controlled environment to prevent exposure. There are no indications of it being carcinogenic or mutagenic from the available safety data sheets.[7]
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Q3: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?
A multi-layered approach to PPE is crucial to minimize exposure. The following PPE constitutes the minimum requirement for handling this substance.[8][9]
-
Eye Protection : Chemical splash goggles are required.[8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection : Chemically resistant gloves are mandatory. Nitrile or butyl rubber gloves are suitable for protection from incidental splashes.[8] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[10]
-
Protective Clothing : A standard laboratory coat is required. For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[9]
-
Respiratory Protection : All handling of this compound that may generate vapors or aerosols must be conducted inside a certified chemical fume hood to prevent respiratory irritation.
Q4: What are the best practices for handling this compound in a laboratory setting?
Adherence to standard laboratory best practices is critical. The causality behind these rules is the prevention of aerosol generation, accidental contact, and cross-contamination.
-
Work in a Ventilated Area : Always handle the neat compound and prepare solutions inside a chemical fume hood to manage its vapor pressure and pungent odor.[11]
-
Avoid Incompatible Materials : Store and handle away from strong oxidizing agents, with which it may react.[7][12]
-
Use Proper Equipment : Utilize glassware and equipment that are clean, dry, and dedicated to the experiment to prevent unintended reactions.
-
Container Management : Keep containers of this compound tightly sealed when not in use and store in a cool, dry, well-ventilated area.[5][13]
-
Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[14]
Q5: How should I respond to an accidental exposure (skin, eye, inhalation)?
Immediate and correct first aid can significantly mitigate the effects of exposure.
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[15] If skin irritation occurs, seek medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.[14]
-
Inhalation : Move the affected person to fresh air immediately.[15] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Ingestion : Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[15] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Section 3: Spill Management and Decontamination
Q6: What is the correct procedure for cleaning up a small spill of this compound?
For small spills (<100 mL) within a chemical fume hood, follow this protocol:
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Ensure PPE : Don the appropriate PPE as described in Q3, including respiratory protection if not already in use.
-
Containment : Prevent the spill from spreading by encircling it with an absorbent material like sand, vermiculite, or a commercial chemical absorbent.[7]
-
Absorption : Cover the spill with the absorbent material. Allow it to fully absorb the liquid.
-
Collection : Carefully sweep or scoop up the absorbed material into a designated, labeled hazardous waste container.[7][11]
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of Waste : All contaminated materials (absorbent, gloves, wipes) must be placed in the hazardous waste container.
-
Report : Report the incident to your institution's Environmental Health & Safety (EHS) office.
Q7: How do I decontaminate surfaces and glassware that have been in contact with the compound?
Proper decontamination prevents cross-contamination of future experiments and ensures safety.
-
Glassware : Rinse glassware three times with a suitable organic solvent (such as acetone or ethanol) in which this compound is soluble. Collect these rinses as hazardous waste. Afterwards, wash the glassware with soap and water as usual.
-
Surfaces : Wipe down the contaminated surface (e.g., fume hood sash, benchtop) with a cloth soaked in a solvent like ethanol or isopropanol. All wipes must be disposed of as hazardous waste.
Section 4: Waste Characterization and Segregation
Q8: How should I classify waste containing this compound?
Waste containing this compound must be classified as hazardous chemical waste. While not specifically listed by the EPA as a P-series or U-series waste, it meets the criteria for hazardous waste due to its characteristics as an irritant.[7] Consult your local and state regulations and your institution's EHS office for specific waste codes.[7] The waste should be labeled clearly as "Hazardous Waste: this compound, Flammable Liquid, Irritant".
Q9: What is the proper procedure for segregating waste streams of this compound?
Proper segregation is essential for safe and efficient disposal. Different waste streams should not be mixed.
-
Neat or Concentrated Waste : Unused or expired this compound should be kept in its original or a compatible, tightly sealed container labeled for hazardous waste disposal.
-
Dilute Aqueous Waste : Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[16]
-
Dilute Organic Solvent Waste : Organic solvent rinses and solutions should be collected in a separate container compatible with the solvent, labeled as hazardous waste.
-
Contaminated Solid Waste : All contaminated solids, including gloves, absorbent materials, and wipes, must be collected in a clearly labeled, sealed plastic bag or container designated for solid hazardous waste.[17]
Section 5: Waste Disposal Procedures
Q10: What are the approved disposal methods for this compound waste?
The universally accepted and environmentally responsible method for disposing of this compound and similar organic chemical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[18] This process ensures the complete destruction of the compound.
Q11: Why is high-temperature incineration the preferred method for this type of waste?
High-temperature incineration is the preferred method for several critical reasons:
-
Complete Destruction : Incineration at temperatures typically between 650-900°C ensures the complete breakdown of the organic molecule into simpler, less harmful components.[19]
-
Hazard Neutralization : The process effectively neutralizes the irritant properties of the compound.
-
Management of Byproducts : this compound contains sulfur. Its combustion produces sulfur oxides (SO₂ and SO₃).[20] Licensed hazardous waste incinerators are equipped with flue gas treatment systems, such as scrubbers, that remove these acidic gases, preventing their release into the atmosphere and the formation of acid rain.[20]
Q12: Can this compound waste be chemically neutralized before disposal?
While thiazoles can undergo chemical reactions, attempting to neutralize waste in the lab is not recommended and is often against institutional policy.[21][22] The reasons for this are:
-
Incomplete Reactions : Neutralization reactions may be incomplete, leaving hazardous materials in the waste stream.
-
Hazardous Byproducts : The reaction itself could generate equally or more hazardous byproducts.
-
Regulatory Compliance : Disposal must be handled by licensed professionals according to federal, state, and local regulations.[18] On-site treatment often requires special permits.
Therefore, all waste should be handled and disposed of through the established EHS procedures at your institution.
Section 6: Troubleshooting and FAQs
Q13: I've noticed a strong odor. Is this normal and what should I do?
Yes, a strong, pungent, sulfurous odor is a characteristic of this compound.[1][5] If you can smell it, it indicates that vapors are present in your breathing zone. You should immediately:
-
Ensure your work is being conducted within a properly functioning chemical fume hood.
-
Check the sash height and the airflow of the fume hood.
-
Ensure your container is properly sealed.
-
If the odor persists outside the hood, there may be a spill or leak. Evacuate the area and contact your EHS office.
Q14: My container of this compound has changed color. Is it still safe to use and dispose of?
The compound is typically colorless to light yellow or orange.[1] A significant color change (e.g., to dark brown) could indicate degradation or contamination. While it may still be usable for some applications, its purity is compromised. Regardless of its color, it should be handled and disposed of as hazardous waste, following the same procedures outlined in this guide.
Q15: Are there any incompatible chemicals I should avoid when handling or storing this waste?
Yes. Avoid mixing this compound waste with the following:
-
Strong Oxidizing Agents : Can cause vigorous, potentially dangerous reactions.[7]
-
Strong Acids : May cause decomposition or reaction.
-
Strong Bases : Deprotonation can occur at the C2 position of the thiazole ring, which could lead to unintended reactions if other reactive species are present.[21]
Always segregate waste streams properly to avoid these incompatibilities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C4H5NS2 | CID 2760100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylthio Thiazole | Properties, Uses, Safety & Supplier China | High-Quality Thiazole Compounds [chemheterocycles.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 10. pppmag.com [pppmag.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. bg.cpachem.com [bg.cpachem.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. tcichemicals.com [tcichemicals.com]
- 19. zeeco.com [zeeco.com]
- 20. banksengineering.com [banksengineering.com]
- 21. Thiazole - Wikipedia [en.wikipedia.org]
- 22. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 2-(Methylthio)thiazole by qNMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(Methylthio)thiazole, a heterocyclic compound, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its purity directly impacts the safety and efficacy of the final product, necessitating robust analytical methods for its quantification.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Principle of Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity and concentration of chemical compounds.[2][3] Unlike chromatographic methods that often rely on calibration curves with compound-specific response factors, qNMR is a primary ratio method. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for the direct quantification of an analyte against a certified internal standard without the need for a reference standard of the analyte itself.[2][4]
The choice of an internal standard is a cornerstone of accurate and reliable qNMR quantification. An ideal internal standard should possess the following characteristics:
-
High Purity: To prevent interference and ensure accurate quantification.[5]
-
Chemical Stability: It must not react with the analyte or the solvent.[5]
-
Solubility: It must be fully soluble in the chosen deuterated solvent.[5]
-
Signal Simplicity and Separation: It should ideally exhibit a simple spectrum, preferably a sharp singlet, in a region of the ¹H NMR spectrum that does not overlap with any of the analyte's signals.[5][6]
Experimental Protocol: Quantitative Analysis of this compound by ¹H qNMR
This protocol outlines a validated approach for the quantitative analysis of this compound using ¹H qNMR with an internal standard.
Selection of Internal Standard and Deuterated Solvent
Based on the ¹H NMR spectrum of this compound, which shows signals for the methyl protons and the two thiazole ring protons, a suitable internal standard must have signals that do not overlap with these regions. The approximate chemical shifts for this compound are: ~2.7 ppm (s, 3H, -SCH₃), ~7.2 ppm (d, 1H, thiazole-H), and ~7.6 ppm (d, 1H, thiazole-H).
Dimethyl sulfone (DMSO₂) is an excellent choice as an internal standard for this analysis. It is a stable, non-volatile solid with a high purity, and it exhibits a single sharp singlet in the ¹H NMR spectrum at approximately 2.9-3.1 ppm (in CDCl₃ or DMSO-d₆), which is in a relatively clear region of the spectrum of this compound. It is also soluble in common deuterated solvents like Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).
Deuterated Solvent: Chloroform-d (CDCl₃) is a suitable solvent as it readily dissolves both this compound and dimethyl sulfone.
Sample Preparation
Accurate weighing is critical for qNMR.[7]
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Record the exact mass.
-
Accurately weigh approximately 5-10 mg of high-purity (certified) dimethyl sulfone into the same vial. Record the exact mass. The molar ratio of analyte to standard should be roughly 1:1.
-
Add a precise volume (e.g., 0.75 mL) of CDCl₃ to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
To ensure accurate quantification, specific NMR parameters must be carefully controlled.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.
-
Pulse Angle: A 90° pulse angle should be accurately calibrated and used to ensure uniform excitation of all signals.
-
Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of all protons, a relaxation delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard should be used. A conservative and safe value for small molecules is often 30 seconds.[7]
-
Acquisition Time (AQ): A sufficiently long acquisition time (e.g., > 3 seconds) is necessary for high digital resolution.[1]
-
Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[1] Typically, 8 to 64 scans are sufficient depending on the sample concentration.
-
Temperature: Maintain a constant and regulated temperature (e.g., 298 K).
Data Processing and Quantification
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction.
-
Integrate the well-resolved singlet of the dimethyl sulfone internal standard and a well-resolved signal of this compound. The methyl singlet of this compound is often a good choice due to its sharpness and lack of coupling.
-
Calculate the purity of the this compound sample using the following equation:[1]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Dimethyl sulfone (internal standard)
-
Workflow for qNMR Analysis
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Comparison with Alternative Analytical Methods
While qNMR offers significant advantages as a primary analytical technique, HPLC and GC-MS are widely used and powerful methods for the quantification of small molecules.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a thiazole derivative like this compound, a reversed-phase HPLC method with UV detection is typically suitable.[8][9][10]
Typical HPLC Method Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (often with a modifier like formic or phosphoric acid) and acetonitrile or methanol.
-
Flow Rate: ~1 mL/min
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., ~270 nm for aminothiazole derivatives).[10]
-
Quantification: Based on a calibration curve generated from standards of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, particularly for volatile and thermally stable compounds. This compound is amenable to GC analysis.
Typical GC-MS Method Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: A temperature gradient to ensure good separation and peak shape.
-
Detection: Mass spectrometry, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: An internal standard method is commonly used, with a calibration curve.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC-MS for the quantitative analysis of a small molecule like this compound. The values are representative and can vary depending on the specific instrumentation and method optimization.
| Parameter | qNMR | HPLC-UV | GC-MS |
| Principle | Absolute quantification based on molar ratios | Relative quantification against a calibration curve | Relative quantification against a calibration curve |
| Selectivity | High (based on chemical shift) | Good to Excellent (tunable with mobile phase and column) | Excellent (based on retention time and mass-to-charge ratio) |
| Linearity (R²) | Not applicable (primary method) | > 0.999[11] | > 0.99[12] |
| Limit of Detection (LOD) | ~0.5 mg/mL[11] | ~0.025 µg/mL[11] | ng/L to µg/L range[13] |
| Limit of Quantification (LOQ) | ~1.5 mg/mL[11] | ~0.08 µg/mL[11] | ng/L to µg/L range[13] |
| Precision (RSD) | < 1-2% | < 2% | < 5-10% |
| Accuracy | Excellent (primary method) | Good to Excellent (dependent on standard purity) | Good to Excellent (dependent on standard purity) |
| Sample Throughput | Moderate | High | High |
| Method Development Time | Short[2] | Moderate to Long | Moderate to Long |
| Solvent Consumption | Low | High | Low |
Comparative Analysis Workflow
Caption: Comparative workflow for the quantitative analysis of this compound.
Expert Insights and Recommendations
As a Senior Application Scientist, my recommendation for the choice of analytical method depends on the specific requirements of the analysis.
-
For primary purity assessment and certification of reference materials, qNMR is the gold standard. Its nature as a primary method eliminates the need for a structurally identical reference standard, providing a direct and highly accurate measure of purity. The method development is often faster than for chromatographic techniques.[2]
-
For routine quality control in a high-throughput environment, HPLC-UV is often the most practical choice. It offers excellent precision, high sensitivity, and is well-suited for automation. Once a method is validated, it can be run efficiently for a large number of samples.
-
When high sensitivity and selectivity are required, especially in complex matrices, GC-MS is the preferred method. Its ability to separate volatile compounds and provide mass spectral data for confirmation makes it invaluable for trace analysis and impurity profiling. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity.[14]
References
- 1. chem.washington.edu [chem.washington.edu]
- 2. almacgroup.com [almacgroup.com]
- 3. d-nb.info [d-nb.info]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Quantification of 2-(Methylthio)thiazole in Complex Mixtures: An LC-MS/MS Perspective
For researchers and drug development professionals, the accurate quantification of small molecules in complex matrices is a persistent challenge. 2-(Methylthio)thiazole, a volatile sulfur-containing compound, is a molecule of interest in diverse fields. It is a known flavor component in foods like coffee and meat, but it can also be a process-related impurity or metabolite in pharmaceutical development. Its volatile nature and potential for low-level presence in intricate sample types such as food homogenates, biological fluids, or reaction mixtures demand an analytical technique with exceptional sensitivity and selectivity.
This guide provides an in-depth comparison of analytical methodologies for this compound, with a primary focus on the gold standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental design, present a robust, self-validating protocol, and compare its performance against established alternatives, supported by experimental principles.
The Analytical Imperative: Why LC-MS/MS?
The core challenge in quantifying a target analyte in a complex mixture is differentiating it from a vast excess of matrix components (e.g., proteins, lipids, salts, other small molecules). Liquid chromatography–mass spectrometry (LC–MS) is a powerful technique that achieves this by combining the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1]
-
Chromatographic Separation (The "LC"): The first dimension of separation. A reversed-phase column (like a C18) separates compounds based on their hydrophobicity. This ensures that this compound and any isomers or matrix components with similar masses but different polarities do not enter the mass spectrometer at the same time, reducing interference.[2][3]
-
Selective Detection (The "MS/MS"): The second and third dimensions of separation. Tandem mass spectrometry provides unparalleled selectivity. In the most common mode, Multiple Reaction Monitoring (MRM), a specific parent ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, characteristic fragment (product ion) is monitored in the third quadrupole. This two-stage mass filtering is highly specific to the analyte's chemical structure and virtually eliminates noise from co-eluting matrix components, which is a common issue that can lead to unreliable results.[4]
This combination makes LC-MS/MS the method of choice for achieving low detection limits and high confidence in identification and quantification.
LC-MS/MS Workflow for this compound Quantification
The following diagram illustrates the typical workflow for analyzing this compound from a complex biological sample using LC-MS/MS.
Caption: LC-MS/MS workflow from sample preparation to final data analysis.
Experimental Protocol: LC-MS/MS Quantification of this compound
This protocol is designed as a robust, self-validating system for quantifying this compound in a complex matrix like human plasma. The principles can be adapted for other matrices with appropriate sample preparation adjustments.
1. Rationale & Overview The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection using an isotope-labeled internal standard for precise quantification.
2. Materials & Reagents
-
Analytes: this compound reference standard, this compound-d3 (Internal Standard, IS).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade; Formic Acid (FA), 99%+.
-
Water: Deionized water, 18 MΩ·cm or greater.
-
Matrix: Blank human plasma.
3. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its IS in methanol to create primary stock solutions. Store at -20°C.[5]
-
Working Solutions: Serially dilute the primary stocks with 50:50 ACN:Water to create a series of calibration standards (e.g., 1-1000 ng/mL) and independent QC samples (low, mid, high concentrations). The IS working solution should be prepared at a fixed concentration (e.g., 100 ng/mL).
4. Sample Preparation: Protein Precipitation (PPT)
-
Causality: For biological fluids like plasma, protein precipitation is the fastest and simplest extraction method. It efficiently removes the bulk of proteins which would otherwise foul the LC column and MS ion source. Acetonitrile is an effective precipitating agent.
-
Procedure:
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank matrix.
-
Add 150 µL of cold ACN.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial for analysis.
-
5. LC-MS/MS Conditions
-
Causality: A C18 column provides excellent retention and separation for moderately polar compounds like this compound. A gradient elution starting with high aqueous content allows for good peak focusing at the start of the column, while ramping up the organic solvent ensures the analyte elutes as a sharp peak in a reasonable time. Formic acid is added to the mobile phase to aid in the protonation of the analyte, which is essential for positive mode electrospray ionization (ESI+).[6]
-
LC Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B (re-equilibration).
-
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor m/z 130.0 → Product m/z 83.0 (Loss of SCH₃).
-
This compound-d3 (IS): Precursor m/z 133.0 → Product m/z 86.0 (Loss of SCD₃).
-
-
Optimization: Ion source parameters (gas flows, temperature) and collision energy must be optimized for the specific instrument to maximize signal intensity for the above transitions.[7]
-
6. Method Validation
-
Trustworthiness: To ensure the protocol is reliable, it must be validated according to established guidelines. This involves assessing:
-
Selectivity: Analyzing blank matrix from multiple sources to ensure no endogenous interferences are present at the retention time of the analyte and IS.[8]
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥0.99.
-
Accuracy & Precision: The mean concentration of QCs should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (%CV) should be ≤15% (≤20% at LLOQ).[8][9]
-
Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution. Consistent response indicates minimal ion suppression or enhancement.[4]
-
Recovery: The efficiency of the extraction process.
-
Comparative Analysis: LC-MS/MS vs. Alternative Techniques
While LC-MS/MS is a premier technique, other methods exist. The most relevant alternative for a volatile compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace or solid-phase microextraction (SPME) sample introduction.[10][11]
| Feature | LC-MS/MS | GC-MS with Headspace/SPME | Rationale & Causality |
| Principle | Separation in liquid phase based on polarity; detection by mass-to-charge ratio of parent/product ions.[1] | Separation in gas phase based on boiling point/volatility; detection by mass-to-charge ratio of electron impact fragments.[12] | The fundamental difference in separation phase dictates the types of molecules each is best suited for. |
| Analyte Suitability | Excellent for a wide range of polar to non-polar compounds, including non-volatiles and thermally labile molecules. | Ideal for volatile and semi-volatile compounds that are thermally stable. This compound is a good candidate. | LC-MS/MS is more versatile, whereas GC-MS is specialized for volatiles. |
| Sample Preparation | Requires liquid-based extraction (LLE, SPE, PPT). Can be more labor-intensive but effectively removes non-volatile matrix components like salts.[10] | Headspace (HS) or Solid-Phase Microextraction (SPME) are common. These are simple, solvent-free techniques that isolate volatiles from the matrix.[13][14] | For volatile analysis, GC sample prep can be simpler and higher throughput. However, it is not suitable for non-volatile matrix components. |
| Sensitivity | Very high, often reaching low pg/mL or ng/g levels, especially with MRM which filters out chemical noise.[7][15] | High sensitivity, especially with SPME which pre-concentrates the analyte. Can reach similar levels to LC-MS/MS for target compounds. | Both are highly sensitive techniques. The choice may depend on the specific matrix and required detection limits. |
| Selectivity | Extremely high due to MRM. The specificity of monitoring a predefined fragmentation pathway is superior for confirmation in complex matrices.[4] | Good selectivity from mass spectral libraries (for identification) and Selected Ion Monitoring (SIM) for quantification. Less selective than MRM. | MRM in LC-MS/MS provides a higher degree of confidence in quantification, especially when isobaric interferences are present. |
| Matrix Effects | Prone to ion suppression or enhancement at the ESI source, where co-eluting compounds affect analyte ionization efficiency.[4] | Less prone to ionization effects, but can suffer from matrix-induced chromatographic peak distortion or active site interference in the inlet/column. | Both techniques have matrix effects, but the mechanisms differ. An internal standard is critical for both to mitigate these effects. |
| Throughput | High, especially with modern UPLC systems offering run times of <5 minutes.[16] | Can be high, but SPME incubation and desorption times can increase the total analysis time per sample compared to a simple liquid injection. | For large sample batches, UPLC-MS/MS often has a slight edge in overall throughput. |
Conclusion
For the robust, sensitive, and selective quantification of this compound in complex mixtures, LC-MS/MS stands out as the superior methodology. Its power lies in the combination of chromatographic separation with the high specificity of tandem mass spectrometry (MRM), which allows for confident quantification even at trace levels in challenging matrices like plasma, urine, or food products. While GC-MS is a viable and powerful alternative, particularly given the volatile nature of this compound, the versatility of LC-MS/MS to handle a broader range of metabolites and its exceptional selectivity often make it the preferred platform in regulated bioanalysis and advanced research settings. The choice of methodology should always be guided by the specific requirements of the study, including the nature of the matrix, required sensitivity, and available instrumentation.
References
- 1. Lc Ms Method Development And Validation For The Estimation [topperlearning.motion.ac.in]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development and validation of an LC-MS/MS method for the determination of a new anti-malarial compound (TK900D) in human whole blood and its application to pharmacokinetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uab.edu [uab.edu]
- 7. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. mdpi.com [mdpi.com]
- 12. Analytical methods for the analysis of volatile natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Methylthiolating Agents: A Comparative Analysis Featuring 2-(Methylthio)thiazole
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the introduction of the methylthio (-SMe) group is a critical transformation. This functional group is a cornerstone in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] The strategic incorporation of a methylthio moiety can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making the choice of the methylthiolating agent a pivotal decision in the design and execution of a synthetic route.
This guide provides an in-depth comparative analysis of several key methylthiolating agents, with a special focus on the versatile heterocyclic compound, 2-(Methylthio)thiazole. We will delve into the reactivity, substrate scope, and practical considerations for this reagent alongside other widely used alternatives, including the economical and green reagent Dimethyl Sulfoxide (DMSO), the biochemically significant S-Methyl Methanethiosulfonate (MMTS), and the potent electrophilic source N-(Methylthio)phthalimide. Our analysis is grounded in experimental evidence, offering field-proven insights to guide your selection process and optimize your synthetic outcomes.
Profiling the Agents: Chemical Properties and Reactivity
A successful methylthiolation strategy hinges on understanding the intrinsic properties of the chosen reagent. The following sections profile our selected agents, providing a foundation for the comparative analysis.
This compound
This compound (CAS 5053-24-7) is a heterocyclic compound featuring a thiazole ring substituted with a methylthio group.[3][4][5][6][7][8] This structure imparts a unique combination of stability and reactivity. While stable under normal conditions, it can act as a methylthio donor, particularly in metal-catalyzed reactions. Its applications are diverse, ranging from its use as an intermediate in the synthesis of fungicides and herbicides to its role as a savory, meaty flavoring agent in the food industry.[9] In medicinal chemistry, the thiazole scaffold is a well-established pharmacophore, and this compound serves as a valuable building block for developing novel therapeutic agents.[9][10][11][12][13][14]
-
Appearance: Colorless to pale yellow liquid[6]
-
Key Feature: A versatile building block for introducing both a methylthio group and a thiazole moiety.
Dimethyl Sulfoxide (DMSO)
DMSO (CAS 67-68-5) is ubiquitously known as a polar aprotic solvent. However, its application as a reagent in organic synthesis is a rapidly growing field.[15] In recent years, DMSO has been recognized as an inexpensive, low-toxicity, and environmentally benign source for methylthiolation.[16][17][18] It can serve simultaneously as a solvent, an oxidant, and the methylthio source, offering remarkable atom economy.[15][16][19] The reaction typically requires an activator and elevated temperatures to facilitate the decomposition of DMSO and the release of the reactive methylthiolating species.[19][20][21]
-
Molecular Formula: C₂H₆OS
-
Molecular Weight: 78.13 g/mol
-
Appearance: Clear, colorless liquid
-
Key Feature: A cost-effective and green reagent that can function as both solvent and methylthio source.[16][19][21]
S-Methyl Methanethiosulfonate (MMTS)
MMTS (CAS 2949-92-0) is a highly valuable organosulfur compound, particularly in the realm of biochemistry and proteomics.[22][23] Its primary application is the selective and reversible modification of sulfhydryl groups in cysteine residues, which allows researchers to protect these residues from irreversible oxidation or to study enzyme function.[22][24] In organic synthesis, it serves as an effective electrophilic sulfenylating agent for a variety of nucleophiles, including β-keto sulfoxides and Grignard reagents.[25]
-
Molecular Formula: C₂H₆O₂S₂[25]
-
Molecular Weight: 126.19 g/mol [23]
-
Appearance: Colorless liquid[23]
-
Key Feature: Enables reversible modification of thiols, making it indispensable for protein chemistry.[22]
N-(Methylthio)phthalimide
N-(Methylthio)phthalimide (CAS 40167-20-2) is a stable, crystalline solid that serves as a potent electrophilic methylthiolating agent.[26] It is part of a broader class of N-sulfenylphthalimides that are recognized for their high electrophilic reactivity in C–S bond formation.[27] This reagent is particularly useful for the sulfenylation of indoles, ketoximes, and other carbon and heteroatom nucleophiles, often under mild conditions.[27] Its solid nature makes it easier to handle compared to volatile and odorous liquid reagents.
-
Appearance: White crystalline powder[28]
-
Key Feature: A stable, solid, and highly electrophilic reagent for efficient methylthiolation.
Comparative Performance Analysis
The choice of a methylthiolating agent is dictated by the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and considerations of cost, safety, and environmental impact. The following table provides a comparative summary to aid in this selection process.
| Reagent | Type | Key Advantages | Key Disadvantages | Typical Substrates | Primary Applications |
| This compound | Electrophilic Building Block | Versatile; introduces a valuable pharmacophore; stable.[9] | May require metal catalysis or specific activation. | Oxazoles, thiazoles, various nucleophiles in cross-coupling reactions.[3] | Agrochemicals, pharmaceuticals, flavor industry.[9] |
| Dimethyl Sulfoxide (DMSO) | Precursor (requires activation) | Very low cost; low toxicity; green reagent; acts as solvent.[16][17][19] | Often requires high temperatures and activators; can lead to side products.[20] | Indoles, aryl C-H bonds, 3,4-dihalo-2(5H)-furanones.[20][29][30] | Green chemistry, large-scale synthesis, formation of aryl methyl thioethers.[16][30] |
| S-Methyl Methanethiosulfonate (MMTS) | Electrophilic | Highly selective for thiols; reversible modification.[22][24] | Can cause unwanted disulfide bond formation in proteins; pungent odor.[23][24] | Cysteine residues in proteins, β-keto sulfoxides, Grignard reagents.[22][25] | Proteomics, enzymology, trapping thiol-disulfide states.[22][24] |
| N-(Methylthio)phthalimide | Electrophilic | Stable solid; easy to handle; highly reactive electrophile.[27] | Higher cost compared to DMSO; phthalimide byproduct. | Indoles, oxindoles, ketoximes, various C- and N-nucleophiles.[27] | Asymmetric synthesis, functionalization of heterocycles.[27] |
Expertise in Action: Causality Behind Experimental Choices
-
For Green and Scalable Synthesis: When the goal is a cost-effective, environmentally friendly, and scalable process, DMSO is an unparalleled choice. Its dual role as a reagent and solvent minimizes waste streams. The primary experimental challenge is its activation. A common strategy involves using an activator like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which promotes the decomposition of DMSO to a reactive methylthiolating species under milder conditions than heat alone.[19][20] This approach avoids the use of transition metals, further enhancing its "green" credentials.[21]
-
For Probing Biological Systems: In the realm of chemical biology, the precise and reversible modification of biomolecules is paramount. MMTS is the reagent of choice for studying cysteine-dependent enzymes or trapping the redox state of a cell.[22] The causality here is its specific reactivity with sulfhydryl groups to form a mixed disulfide. This modification is stable enough for study but can be reversed with a reducing agent like dithiothreitol (DTT), allowing for the restoration of protein function. This "on/off" capability is a powerful tool for elucidating biological mechanisms.
-
For Complex Molecule Synthesis & Asymmetric Catalysis: When constructing complex molecular architectures, particularly those requiring high stereocontrol, a clean and reliable electrophilic source is needed. N-(Methylthio)phthalimide excels in this role. Its high electrophilicity allows it to react with a wide range of stabilized carbanions and other nucleophiles under conditions compatible with chiral catalysts. The decision to use this reagent is often driven by the need for predictable reactivity and high yields in intricate synthetic sequences where substrate cost is high and reaction failure is not an option.[27]
-
For Introducing a Heterocyclic Moiety: This compound is selected when the synthetic goal extends beyond simple methylthiolation to include the incorporation of the thiazole ring itself. This is a strategic choice in drug discovery, where the thiazole nucleus is a privileged scaffold known for a wide range of biological activities.[10][12] The experimental design would then focus on reactions, such as transition-metal-catalyzed cross-coupling, that utilize the thiazole ring's reactivity to build more complex structures.
Visualizing the Workflow and Mechanism
To better illustrate the practical application and underlying chemistry, we present the following diagrams.
Caption: General experimental workflow for a methylthiolation reaction.
Caption: Plausible reaction pathway for DMSO-based methylthiolation.
Self-Validating Experimental Protocol: DBDMH-Promoted Methylthiolation of 3,4-dihalo-2(5H)-furanone with DMSO
This protocol is adapted from a demonstrated metal-free synthesis and serves as a self-validating system.[20][21] The successful formation of the product validates the activation of DMSO by DBDMH and the subsequent nucleophilic substitution.
Objective: To synthesize 5-alkoxy-3-halo-4-methylthio-2(5H)-furanone using DMSO as the methylthiolating agent.
Materials:
-
5-alkoxy-3,4-dihalo-2(5H)-furanone (Substrate, 1.0 equiv)
-
Dimethyl Sulfoxide (DMSO) (Solvent and Reagent)
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (Activator, 1.2 equiv)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-alkoxy-3,4-dihalo-2(5H)-furanone (e.g., 0.4 mmol).
-
Causality: The reaction is performed under an inert atmosphere (via the condenser) to prevent side reactions with atmospheric moisture, although this specific reaction is relatively robust.
-
-
Addition of Reagents: Add DMSO (2 mL) to the flask, followed by the addition of DBDMH (1.2 equiv).
-
Causality: DMSO serves as both the solvent and the source of the methylthio group. DBDMH is the crucial activator. In its absence, the reaction does not proceed efficiently, demonstrating its essential role in promoting the decomposition of DMSO to a reactive species.[20]
-
-
Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 80 °C) and stir for the required time (e.g., 5 hours).
-
Causality: Heating provides the necessary activation energy for the reaction between DMSO and DBDMH and the subsequent steps. The temperature and time are optimized parameters to ensure complete conversion without significant degradation of the product.[20]
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: TLC provides a quick and effective way to visually track the disappearance of the starting material and the appearance of the product, preventing unnecessary heating and potential side reactions.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Causality: The aqueous workup is designed to quench the reaction and remove the water-soluble DMSO and other inorganic byproducts. Ethyl acetate is an effective solvent for extracting the organic product.
-
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: Washing with sodium bicarbonate removes any acidic impurities. The brine wash helps to remove residual water. Drying with sodium sulfate is the final step to ensure the organic solution is free of water before solvent evaporation.
-
-
Final Product: Purify the crude product by column chromatography on silica gel to afford the pure 5-alkoxy-3-halo-4-methylthio-2(5H)-furanone.
-
Causality: Column chromatography is a standard and reliable method for purifying organic compounds, separating the desired product from any unreacted starting materials or byproducts based on polarity.
-
Conclusion
The selection of a methylthiolating agent is a critical decision with significant implications for the efficiency, cost, and environmental impact of a chemical synthesis. While This compound offers a unique advantage by incorporating a valuable heterocyclic scaffold, reagents like DMSO provide an exceptionally green and cost-effective alternative for large-scale applications. For delicate biological applications requiring reversible modification, MMTS remains the gold standard. Meanwhile, N-(Methylthio)phthalimide provides a robust and reliable option for complex syntheses where high reactivity and ease of handling are paramount. By understanding the distinct reactivity profiles, advantages, and experimental nuances of each agent, researchers can make informed decisions, paving the way for more innovative and efficient synthetic strategies in drug discovery and materials science.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. geno-chem.com [geno-chem.com]
- 6. echemi.com [echemi.com]
- 7. Chemical Synthesis this compound CAS 5053-24-7 [homesunshinepharma.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Application of DMSO as a methylthiolating reagent in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of DMSO as a methylthiolating reagent in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. S-Methyl Methanethiosulfonate (MMTS) Reagent [benchchem.com]
- 23. S-Methyl methanethiosulfonate - Wikipedia [en.wikipedia.org]
- 24. Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. S-Methyl methanethiosulfonate 97 2949-92-0 [sigmaaldrich.com]
- 26. N-(METHYLTHIO)PHTHALIMIDE 97 | 40167-20-2 [chemicalbook.com]
- 27. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. N-(METHYLTHIO)PHTHALIMIDE 97 synthesis - chemicalbook [chemicalbook.com]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Chromatographic Validation of 2-(Methylthio)thiazole Purity
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 2-(Methylthio)thiazole, a versatile heterocyclic compound, finds applications in the synthesis of various pharmaceutical and agricultural agents.[1] Its purity is paramount, as even trace impurities can impact the safety and efficacy of the final product. This guide provides an in-depth comparison of chromatographic techniques for the validation of this compound purity, offering field-proven insights and detailed experimental protocols.
The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[2] For purity analysis, the method must be able to accurately and precisely quantify the main compound while also detecting and quantifying any potential impurities.[3] This guide will delve into the principles and practical applications of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) for this purpose, supplemented by a discussion on Thin-Layer Chromatography (TLC) as a qualitative screening tool.
The Importance of Method Validation in Pharmaceutical Analysis
Analytical method validation is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide.[3][4] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines, such as ICH Q2(R2), which outline the validation characteristics required for analytical procedures.[5][6][7][8][9] A properly validated method ensures the reliability, consistency, and accuracy of analytical data, which is fundamental to drug development and quality control.[3][4]
Understanding this compound and its Potential Impurities
This compound is a colorless to pale yellow liquid with a boiling point of approximately 212-213 °C.[10] Its synthesis can involve various routes, each with the potential to introduce specific impurities. For instance, a common synthesis involves the reaction of a suitable thiazole precursor with a methylating agent. Potential impurities could therefore include unreacted starting materials, byproducts from side reactions, or degradation products. A thorough understanding of the synthetic pathway is crucial for identifying potential impurities to be targeted during method development and validation.[11][12]
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and its potential impurities. For this compound, its volatility and thermal stability make it amenable to both GC and HPLC analysis. SFC presents a modern, "green" alternative with unique selectivity.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Gas Chromatography (GC) | Separation based on the partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile compounds, sensitive and selective detectors available (e.g., FID, SCD, MS). | Requires the analyte to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of compounds between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. A variety of stationary phases and detectors (e.g., UV, MS) are available. | Can use larger volumes of organic solvents compared to GC and SFC. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (typically CO2) as the mobile phase.[13] | Fast separations, reduced organic solvent consumption, and orthogonal selectivity to HPLC.[13] | Requires specialized high-pressure equipment. May not be suitable for highly polar compounds.[8][10] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, with visualization of separated spots. | Simple, rapid, and cost-effective for qualitative screening and monitoring reactions. | Limited quantitative capabilities and lower resolution compared to other techniques. |
Experimental Protocols and Method Validation
The following sections provide detailed, step-by-step methodologies for the analysis of this compound using GC, HPLC, and TLC. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.
Gas Chromatography (GC-FID/SCD)
GC is an excellent choice for purity determination of volatile compounds like this compound. A Flame Ionization Detector (FID) provides good general-purpose sensitivity, while a Sulfur Chemiluminescence Detector (SCD) offers high selectivity for sulfur-containing compounds, which is ideal for this analyte.[14][15]
Experimental Workflow: GC Analysis
Caption: Workflow for GC analysis of this compound.
Detailed Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
GC System and Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector:
-
FID: 280 °C.
-
SCD: 800 °C (combustion furnace).
-
-
-
System Suitability: Inject a standard solution of this compound to verify system performance. Key parameters to check include theoretical plates, tailing factor, and reproducibility of peak area and retention time.
-
Analysis: Inject the prepared sample solution and record the chromatogram.
-
Data Interpretation: Identify and quantify the main peak and any impurity peaks. The percentage purity can be calculated based on the area percent of all integrated peaks.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for the purity assessment of this compound, particularly for identifying non-volatile impurities. A C18 reversed-phase column is a good starting point for method development.[16][17][18]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed Protocol:
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase. A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[11]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
System Suitability: Inject a standard solution of this compound to assess system performance, including parameters like retention factor, selectivity, and peak symmetry.
-
Analysis: Inject the prepared sample solution and record the chromatogram.
-
Data Interpretation: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
Thin-Layer Chromatography (TLC)
TLC is a valuable tool for rapid, qualitative assessment of purity and for monitoring the progress of synthesis.[9][19]
Experimental Workflow: TLC Analysis
Caption: Workflow for TLC analysis of this compound.
Detailed Protocol:
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Application: Dissolve the sample in a volatile solvent (e.g., dichloromethane) and spot a small amount onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has reached the top of the plate, remove and dry it. Visualize the spots under UV light (254 nm). For enhanced visualization of sulfur-containing compounds, specific staining reagents can be used, such as iodine vapor or a potassium permanganate solution.[3][5][7]
Supercritical Fluid Chromatography (SFC): A Green Alternative
SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[13] It offers several advantages over traditional HPLC, including faster analysis times, reduced use of organic solvents, and often provides orthogonal selectivity.[8][10] For a moderately polar compound like this compound, SFC can be an excellent alternative for both analytical and preparative scale separations.
Key Considerations for SFC Method Development:
-
Stationary Phase: Similar to HPLC, a variety of stationary phases can be used, with polar phases like silica, diol, or ethyl pyridine being common choices for SFC.
-
Mobile Phase: Supercritical CO2 is the primary mobile phase, often with a polar co-solvent (modifier) such as methanol or ethanol to increase elution strength.
-
Backpressure and Temperature: These parameters are crucial for maintaining the supercritical state of the mobile phase and influence retention and selectivity.
Conclusion
The validation of this compound purity requires a robust and reliable analytical method. This guide has provided a comparative overview of GC, HPLC, and SFC, along with a practical protocol for TLC. The choice of the most suitable technique will depend on the specific requirements of the analysis, including the nature of potential impurities, the desired level of sensitivity, and available instrumentation. By following the principles of method validation outlined in ICH guidelines and employing the detailed protocols provided, researchers and scientists can confidently assess the purity of this compound, ensuring the quality and safety of their products.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. d-nb.info [d-nb.info]
- 3. silicycle.com [silicycle.com]
- 4. mz-at.de [mz-at.de]
- 5. sarponggroup.com [sarponggroup.com]
- 6. Role of sulfur compounds in the detection of amino acids by ninhydrin on TLC plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 9. Chemical Synthesis this compound CAS 5053-24-7 [homesunshinepharma.com]
- 10. phenomenex.com [phenomenex.com]
- 11. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. silcotek.com [silcotek.com]
- 16. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Developing HPLC Methods [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Differentiating Isomers of (Methylthio)thiazole
Introduction
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Thiazole derivatives, prized for their diverse biological activities, often present a significant analytical challenge: isomerism. Positional isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and material properties. 2-(Methylthio)thiazole and its positional isomers, 4-(Methylthio)thiazole and 5-(Methylthio)thiazole, are archetypal examples where unambiguous identification is not merely academic but critical for safety, efficacy, and intellectual property.
This guide provides an in-depth comparison of the primary spectroscopic methods used to differentiate these three isomers. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals. Our approach is grounded in an integrated analytical strategy, emphasizing how the synergy between different techniques leads to irrefutable structural assignment.
The Isomeric Challenge: 2-, 4-, and 5-(Methylthio)thiazole
The core analytical problem lies in distinguishing between the following three positional isomers, all with the molecular formula C₄H₅NS₂ and a molecular weight of 131.22 g/mol .
| Isomer | Structure | IUPAC Name |
| Isomer 1 | ![]() | This compound |
| Isomer 2 | ![]() | 4-(Methylthio)thiazole |
| Isomer 3 | ![]() | 5-(Methylthio)thiazole |
The subtle difference in the placement of the methylthio (-SCH₃) group dramatically alters the electronic environment and spatial arrangement of the atoms in the thiazole ring, providing the basis for their spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is unequivocally the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus (¹H and ¹³C).
Expertise & Experience: The "Why" Behind the Shifts
The key to using NMR is understanding the predictable electronic effects within the thiazole ring. The nitrogen atom is electron-withdrawing (electronegative), deshielding nearby protons and carbons (shifting them downfield). The sulfur atom is less electronegative and has a more complex effect. The proton at the C2 position is uniquely positioned between the nitrogen and sulfur atoms, making it highly deshielded and a key diagnostic marker.
¹H NMR Analysis: A Clear Distinction
The ¹H NMR spectra provide an immediate and clear fingerprint for each isomer based on the number of signals, their chemical shifts (δ), and their coupling patterns (J).
-
Isomer 1 (2-MeS): The methylthio group is at C2. The remaining ring protons, H4 and H5, are adjacent and will split each other, appearing as a pair of doublets (an AX or AB system).
-
Isomer 2 (4-MeS): The methylthio group is at C4. The ring protons, H2 and H5, are not adjacent. They will appear as two distinct singlets (or very finely split doublets due to long-range coupling). The H2 proton will be significantly downfield.
-
Isomer 3 (5-MeS): The methylthio group is at C5. The ring protons, H2 and H4, are not adjacent and will also appear as two singlets, but with different chemical shifts compared to Isomer 2. Again, the H2 proton provides a clear downfield marker.
¹³C NMR Analysis: Confirming the Carbon Skeleton
The ¹³C NMR spectrum provides complementary evidence. The number of signals and their chemical shifts, particularly for the substituted carbon, are diagnostic. The C2 carbon is inherently more downfield than C4 and C5 due to its position between two heteroatoms.
Comparative NMR Data
| Spectroscopic Feature | Isomer 1: this compound | Isomer 2: 4-(Methylthio)thiazole | Isomer 3: 5-(Methylthio)thiazole |
| ¹H Ring Protons | ~7.6 ppm (d, 1H, H5), ~7.2 ppm (d, 1H, H4)[1] | ~8.7 ppm (s, 1H, H2), ~7.3 ppm (s, 1H, H5) | ~8.6 ppm (s, 1H, H2), ~7.7 ppm (s, 1H, H4) |
| ¹H -SCH₃ Protons | ~2.7 ppm (s, 3H)[1] | ~2.5 ppm (s, 3H) | ~2.6 ppm (s, 3H) |
| Key ¹H Differentiator | Two doublets for ring protons. | Two singlets, one far downfield (~8.7 ppm). | Two singlets, one far downfield (~8.6 ppm). |
| Expected ¹³C Ring Signals | 3 signals: C2(SMe), C4, C5 | 3 signals: C2, C4(SMe), C5 | 3 signals: C2, C4, C5(SMe) |
| Key ¹³C Differentiator | C2 is highly deshielded and substituted. | C4 is substituted; C2 is highly deshielded. | C5 is substituted; C2 is highly deshielded. |
Note: Exact chemical shifts are solvent-dependent. The values presented are typical and serve for comparative purposes.
Experimental Protocol: High-Resolution NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectrum using the TMS signal. Integrate the ¹H signals and identify the chemical shifts and coupling constants.
-
(Optional) 2D NMR: For unequivocal assignment, acquire 2D spectra like COSY (to confirm H-H correlations, e.g., between H4 and H5 in Isomer 1) and HMBC (to see long-range correlations between protons and carbons, e.g., from -SCH₃ protons to the attached ring carbon).
Mass Spectrometry (MS): Differentiating Through Fragmentation
While all three isomers will show an identical molecular ion peak (M⁺) at m/z 131, their fragmentation patterns under electron ionization (EI) can provide valuable clues for differentiation.
Expertise & Experience: Predicting Fragmentation Pathways
The stability of the resulting fragment ions and radicals governs the fragmentation pathways. Thiazole rings are relatively stable aromatic systems. Common fragmentation patterns involve the loss of small, stable molecules or radicals.[2] The initial fragmentation is often the loss of a methyl radical (•CH₃) from the methylthio group or cleavage of the C-S bond to lose the thio-methyl radical (•SCH₃). The subsequent fragmentation of the thiazole ring itself can be position-dependent.[3][4]
Expected Fragmentation Patterns
-
Molecular Ion (M⁺): All isomers will exhibit a strong peak at m/z 131.
-
Loss of •CH₃ (m/z 116): Loss of a methyl radical is a likely fragmentation for all three isomers.
-
Loss of •SCH₃ (m/z 84): Loss of the entire methylthio group as a radical. The relative intensity of this peak may vary based on the stability of the resulting thiazolyl cation at position 2, 4, or 5.
-
Ring Cleavage: Thiazoles can undergo characteristic ring fragmentation, often involving the expulsion of acetylene (C₂H₂) or hydrogen cyanide (HCN).[2][5] The specific masses of the resulting fragments will depend on which atoms are retained, a process influenced by the initial position of the -SCH₃ group. For instance, the fragmentation pathways leading to ions like C₂H₂S⁺• or CHNS⁺• may differ in probability.
| Key Fragment (m/z) | Isomer 1: 2-(MeS) | Isomer 2: 4-(MeS) | Isomer 3: 5-(MeS) | Comment |
| 131 | High Abundance | High Abundance | High Abundance | Molecular Ion (M⁺) |
| 116 | Present | Present | Present | [M - CH₃]⁺ |
| 84 | Present | Present | Present | [M - SCH₃]⁺ |
| Ring Fragments | Distinct Pattern | Distinct Pattern | Distinct Pattern | Relative abundances of smaller fragments (e.g., m/z 58, 71) will likely differ. |
Trustworthiness: While MS can provide supporting evidence, it is generally less definitive than NMR for this specific isomeric problem. Differentiation relies on subtle differences in fragment ion intensities, which can be influenced by instrument conditions. Therefore, MS should be used in conjunction with NMR.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
Ionization: Use a standard electron ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 200.
-
Data Analysis: Identify the peak corresponding to the analyte by its retention time. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions. Compare the relative intensities of key fragments across the different isomer samples.
Infrared (IR) and UV-Vis Spectroscopy: Complementary Fingerprints
IR and UV-Vis spectroscopy are generally considered complementary techniques for this problem. They are unlikely to be sufficient for unambiguous identification on their own but can provide corroborating evidence.
Infrared (IR) Spectroscopy
The primary utility of IR spectroscopy lies in the "fingerprint region" (<1500 cm⁻¹), where complex vibrations sensitive to the entire molecular structure occur. The C-H out-of-plane bending vibrations of the ring protons are particularly useful for distinguishing substitution patterns on aromatic rings.[6][7]
-
Isomer 1 (2-MeS): Exhibits C-H bending modes for adjacent H4 and H5 protons.
-
Isomers 2 and 3 (4-MeS and 5-MeS): Exhibit bending modes for isolated H2 and H5/H4 protons, which will appear at different frequencies compared to Isomer 1.[8]
Distinguishing between Isomer 2 and 3 using IR alone is challenging but may be possible by carefully comparing the fingerprint regions against reference spectra.
UV-Vis Spectroscopy
The position of the methylthio group, a chromophore, will influence the π → π* electronic transitions within the thiazole ring.[9] This will result in slight variations in the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) for each isomer.[10][11]
-
Expected Outcome: Each isomer will display a unique λ_max. The differences may be small (a few nanometers), but they can be reliably measured. This method is most effective when authentic standards of each isomer are available for direct comparison.
Integrated Workflow and Logic
A robust analytical strategy does not rely on a single technique. The following workflow ensures confident isomer identification.
Caption: Integrated workflow for isomer differentiation.
The logic of NMR-based differentiation can be visualized as a decision tree.
Caption: Decision logic for ¹H NMR analysis.
Conclusion
References
- 1. This compound(5053-24-7) 1H NMR spectrum [chemicalbook.com]
- 2. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 2-(Methylthio)thiazole Derivatives and Their Structural Analogs
A Technical Guide for Researchers in Drug Discovery and Development
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2][3][4][5] Among the vast array of thiazole derivatives, those bearing a methylthio group at the 2-position have garnered significant interest for their diverse and potent biological activities. This guide provides a comprehensive comparison of the biological activities of 2-(methylthio)thiazole derivatives against their structural analogs, supported by experimental data to inform future drug design and development efforts.
Core Structures: this compound and Its Analogs
The fundamental structure of this compound provides a versatile template for chemical modification. Its structural analogs often involve substitutions on the thiazole ring, replacement of the methylthio group, or fusion with other ring systems. Understanding these structural relationships is key to deciphering the nuances of their biological activities.
Comparative Biological Activities
The introduction of the 2-(methylthio) group, along with other substitutions on the thiazole ring, significantly influences the molecule's interaction with biological targets. This section compares the key biological activities of these derivatives with their structural counterparts.
Antimicrobial Activity
Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[1][6][7] The presence and nature of substituents on the thiazole ring are critical determinants of their efficacy.
For instance, a study on a series of thiazole derivatives revealed that compounds with specific substitutions exhibited potent activity against various bacterial and fungal strains.[8] While direct comparisons with 2-(methylthio) analogs were not the primary focus of this particular study, it highlights the importance of the substitution pattern. In another study, certain thiazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]
A key takeaway from multiple studies is that the antimicrobial potency of thiazole derivatives can be significantly modulated by the nature of the substituents at the 2, 4, and 5-positions of the thiazole ring.[1][9]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Thiazole Derivative A | 3.125 | >500 | 200 | [8][9] |
| Thiazole Derivative B | 6.25 | 62.5 | 25 | [1][9] |
| Ampicillin (Reference) | 0.6 | 7.8 | N/A | [1][9] |
| Clotrimazole (Reference) | N/A | N/A | 25 | [9] |
Note: The data presented is a synthesis from multiple sources to illustrate comparative activity. Direct head-to-head experimental data for specific this compound derivatives versus their close structural analogs is often spread across different studies.
Anticancer Activity
The anticancer potential of thiazole derivatives is a major area of research, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.[2][3][10][11][12][13][14] The 2-aminothiazole moiety, a close structural relative to the this compound core, is a common feature in many potent anticancer agents.[10][15]
Studies have shown that substitutions at the 2-position of the thiazole ring can lead to potent and selective inhibitory activity against a wide range of human cancerous cell lines.[10] For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cell lines, with some compounds showing moderate to high activity.[12]
Furthermore, benzothiazole derivatives, which can be considered fused-ring analogs of thiazoles, have also exhibited significant anticancer properties.[14][16] The fusion of the benzene ring alters the electronic and steric properties of the molecule, leading to different biological activity profiles.
Table 2: Comparative Anticancer Activity (IC50, µM)
| Compound/Derivative | A549 (Lung Cancer) | DLD-1 (Colorectal Adenocarcinoma) | HepG2 (Liver Cancer) | Reference |
| Azothiazole Derivative 8 | 42 ± 3.7 | 26 ± 2.7 | - | [17] |
| Azothiazole Derivative 11 | 40 ± 3.83 | 21 ± 1.6 | - | [17] |
| Azothiazole Derivative 12 | 23 ± 2.9 | 32 ± 2.9 | - | [17] |
| Benzothiazole-2-thiol Derivative 7e | 44 nM | - | 48 nM | [16] |
Note: The data is compiled from different studies and showcases the potency of various thiazole-based scaffolds. A direct comparison requires identical experimental conditions.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiazole derivatives is intrinsically linked to their chemical structure. Key SAR observations include:
-
Substituents at the 2-position: The nature of the group at the 2-position (e.g., methylthio, amino, substituted phenyl) is a critical determinant of activity and selectivity.[18][19]
-
Substituents at the 4- and 5-positions: Modifications at these positions can fine-tune the biological activity, influencing factors like solubility, metabolic stability, and target binding affinity.
-
Bioisosteric Replacements: Replacing the thiazole ring with other five-membered heterocycles like oxadiazoles or thiadiazoles can lead to significant changes in biological activity, offering avenues for lead optimization.[20]
Experimental Workflow for Biological Activity Screening
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
A Comparative Guide to Catalytic Systems for Thiazole Synthesis: From Classic Reactions to Modern Innovations
The thiazole ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous pharmaceuticals due to its wide range of biological activities.[1] The efficient construction of this privileged scaffold is therefore a critical focus for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of various catalytic systems for thiazole synthesis, moving beyond a simple recitation of methods to explain the causality behind experimental choices. We will explore the enduring Hantzsch synthesis and its modern variations, delve into the nuances of metal-catalyzed approaches, and examine the rise of greener, more sustainable alternatives.
The Enduring Legacy of the Hantzsch Thiazole Synthesis
First reported in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely used methods for constructing the thiazole ring.[2] The reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4]
The Classic Hantzsch Mechanism: A Step-by-Step Look
The traditional Hantzsch synthesis proceeds through a well-established multi-step pathway.[3] It begins with an SN2 reaction between the sulfur of the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4]
Caption: The reaction pathway of the classic Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a straightforward example of the Hantzsch synthesis under conventional heating.[3]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate Solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.
-
Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.
Modernizing a Classic: Enhanced Hantzsch Syntheses
While effective, the classic Hantzsch synthesis can suffer from drawbacks such as harsh reaction conditions and long reaction times.[2] Modern adaptations address these limitations through the use of microwave irradiation and heterogeneous catalysts.
Microwave-Assisted Hantzsch Synthesis: Accelerating the Reaction
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[5] In the context of the Hantzsch synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes.[6][7]
Key Advantages:
-
Rapid Reaction Rates: Microwave heating provides efficient and uniform heating, leading to faster reaction times.[6]
-
Higher Yields: In many cases, microwave-assisted methods result in improved product yields compared to conventional heating.[6]
-
Greener Approach: Shorter reaction times and often solvent-free conditions contribute to a more environmentally friendly process.[5]
Heterogeneous Catalysis: A Greener and Reusable Approach
The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry.[8] Silica-supported tungstosilicic acid, for example, has been effectively employed as a reusable catalyst in a one-pot, multi-component Hantzsch synthesis.[8]
Experimental Protocol: One-Pot Synthesis Using a Reusable Catalyst [8]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Silica Supported Tungstosilicic Acid (15 mol%)
-
Ethanol/Water (1:1, 5 mL)
Procedure:
-
Combine all reactants and the catalyst in a round-bottom flask.
-
The mixture can be either refluxed at 65°C for 2-3.5 hours or subjected to ultrasonic irradiation at room temperature for 1.5-2 hours.
-
Upon completion, the solid catalyst is recovered by simple filtration and can be reused.
-
The product is isolated from the filtrate.
The Rise of Metal-Catalyzed Thiazole Synthesis
Transition metal catalysis has opened up new avenues for thiazole synthesis, often providing access to novel substitution patterns and milder reaction conditions. Copper, palladium, and iridium catalysts have proven to be particularly effective.
Copper-Catalyzed Systems: Versatility and Efficiency
Copper catalysts are attractive due to their low cost and versatile reactivity. Copper-catalyzed methods for thiazole synthesis often involve multicomponent reactions, allowing for the rapid assembly of complex thiazole derivatives from simple starting materials.[5] One notable example is the copper-catalyzed aerobic oxidative sulfuration/annulation of amines, aldehydes, and elemental sulfur.[9][10]
Caption: A plausible mechanism for copper-catalyzed thiazole synthesis.
Palladium-Catalyzed Cross-Coupling: Functionalizing the Thiazole Core
Palladium catalysis is a powerful tool for C-H functionalization and cross-coupling reactions, enabling the direct arylation of pre-formed thiazole rings.[9][11] This approach is particularly valuable for the late-stage modification of complex molecules. Ligand-free Pd(OAc)2 has been shown to be a highly efficient catalyst for the direct arylation of thiazole derivatives with aryl bromides.[9]
Iridium-Catalyzed Synthesis: A Broad Substrate Scope
Iridium-catalyzed reactions have emerged as a robust method for thiazole synthesis, demonstrating a broad substrate tolerance.[12][13] This approach often utilizes ylide insertion chemistry and is compatible with a wide range of functional groups, making it a valuable tool for the synthesis of diverse thiazole libraries for biological screening.[12][13][14]
Organocatalysis: A Metal-Free Alternative
Organocatalysis offers an attractive metal-free alternative for thiazole synthesis, often proceeding under mild conditions.[15] Thiazolium salts, derived from thiamine (Vitamin B1), can act as N-heterocyclic carbene (NHC) precursors, which are effective organocatalysts for reactions like the benzoin condensation, a key step in certain thiazole syntheses.[16][17]
Comparative Performance of Catalytic Systems
The choice of a synthetic method depends on several factors, including desired substitution pattern, substrate availability, and desired reaction conditions. The following table provides a comparative overview of the performance of different catalytic systems for the synthesis of representative thiazole derivatives.
| Catalytic System | Typical Reactants | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| Classic Hantzsch | 2-Bromoacetophenone, Thiourea | None | Methanol, 100°C | 30 min | High | [3] |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiosemicarbazone | None | Ethanol, 70°C, Microwave | 10-15 min | 82-92% | [6] |
| Heterogeneous Hantzsch | α-Haloketone, Thiourea, Aldehyde | Silica Supported Tungstosilicic Acid | Ethanol/Water, 65°C or Ultrasound | 1.5-3.5 h | 79-90% | [8] |
| Copper-Catalyzed | Oximes, Anhydrides, KSCN | CuI | Toluene, 120°C | 24 h | up to 85% | [5] |
| Palladium-Catalyzed | Vinyl Azides, KSCN | Pd(OAc)₂ | n-Propanol, 80°C | 12 h | High | [5] |
| Iridium-Catalyzed | β-Ketosulfoxonium ylide, Thioamide | [Ir(cod)Cl]₂ | DCE, 80°C | 24 h | Good | [13] |
| Organocatalyzed | Propargylamines, Isothiocyanates | p-Toluenesulfonic acid (PTSA) | DCE, 130°C, Microwave | 10 min | 47-78% | [15] |
Conclusion and Future Outlook
The synthesis of thiazoles has evolved significantly from the foundational Hantzsch reaction. Modern catalytic systems offer a diverse toolbox for chemists, enabling the construction of this important heterocycle with greater efficiency, broader substrate scope, and improved environmental credentials. Metal-catalyzed methods, particularly those employing copper, palladium, and iridium, have expanded the possibilities for creating complex and novel thiazole derivatives. Concurrently, the development of greener alternatives, such as microwave-assisted synthesis, the use of reusable heterogeneous catalysts, and organocatalysis, addresses the increasing demand for sustainable chemical processes. Future research will likely focus on the development of even more efficient and selective catalytic systems, as well as the application of flow chemistry and other automated platforms to further streamline the synthesis of thiazole-based compounds for drug discovery and other applications.
References
- 1. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Thiazole - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction [organic-chemistry.org]
- 14. Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bepls.com [bepls.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 2-(Methylthio)thiazole with Diverse Substrates
In the landscape of heterocyclic chemistry, thiazole and its derivatives stand out as privileged scaffolds in medicinal chemistry and materials science. Their unique electronic properties and diverse reactivity patterns make them valuable building blocks for the synthesis of complex molecular architectures. Among the various substituted thiazoles, 2-(Methylthio)thiazole, a commercially available and versatile intermediate, presents a fascinating case study in reactivity, influenced by the presence of the electron-donating yet potentially labile methylthio group at the electron-deficient C2 position. This guide provides an in-depth technical assessment of the reactivity of this compound with a range of substrates, offering a comparative perspective supported by experimental data to inform synthetic strategy and reaction design.
The Dual Nature of the 2-Methylthio Substituent
The reactivity of the thiazole ring is fundamentally dictated by the electronegativity of the nitrogen and sulfur heteroatoms. The C2 position is the most electron-deficient and susceptible to nucleophilic attack, while electrophilic substitution typically occurs at the C5 position. The introduction of a methylthio (-SMe) group at the C2 position introduces a nuanced electronic effect. The sulfur atom, through resonance, can donate a lone pair of electrons to the thiazole ring, thereby increasing the electron density, particularly at the C5 position, and potentially activating it towards electrophiles. Conversely, the sulfur atom is also a site of potential reactivity, being susceptible to oxidation and acting as a leaving group in certain transition-metal-catalyzed cross-coupling reactions.
Reactivity with Electrophiles
The electron-donating nature of the 2-methylthio group is expected to enhance the propensity of the thiazole ring to undergo electrophilic substitution. While the thiazole ring itself is generally resistant to electrophilic attack unless activated, the -SMe group can facilitate such reactions.
Alkylation and Acylation
Direct electrophilic attack on the thiazole ring of this compound is not commonly observed under standard alkylating or acylating conditions. Instead, the initial site of electrophilic attack is often the nitrogen atom at the 3-position, leading to the formation of a thiazolium salt. This quaternization significantly enhances the electrophilicity of the thiazole ring, particularly at the C2 position.
These resulting 3-alkyl-2-(methylthio)thiazolium salts are highly reactive intermediates. Nucleophiles can then attack either the C2 carbon of the thiazole ring, leading to ring-opened products, or the carbon atom of the methylthio group, resulting in demethylation.
Reactivity with Nucleophiles
The inherent electron deficiency of the C2 position of the thiazole ring makes it a prime target for nucleophilic attack. The 2-methylthio group can influence this reactivity in several ways.
Nucleophilic Aromatic Substitution
The methylthio group can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly when the thiazole ring is activated. This is exemplified in transition-metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed cross-coupling of 2-methylthiobenzo[d]thiazoles with aryl and alkenylaluminum reagents proceeds via C-S bond cleavage to form 2-substituted benzothiazoles in good yields. This suggests that under appropriate catalytic conditions, the C-S bond in this compound can be selectively cleaved and replaced by a new carbon-carbon bond.
Deprotonation and Subsequent Reaction with Electrophiles
A powerful strategy for the functionalization of the C2 position of thiazoles involves deprotonation with a strong base to form a highly nucleophilic organometallic species. The synthesis of this compound itself can be achieved by treating thiazole with n-butyllithium followed by quenching with dimethyl disulfide, demonstrating the acidity of the C2 proton. This C2-lithiated thiazole can then react with a variety of electrophiles.
Experimental Protocol: Synthesis of this compound via C2-Lithiation
-
To a stirred solution of thiazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add dimethyl disulfide (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford this compound.
Oxidation of the Methylthio Group
The sulfur atom of the methylthio group in this compound is susceptible to oxidation, offering a pathway to modify the electronic properties and reactivity of the molecule. Oxidation of the analogous 2-(methylthio)benzothiazole with reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) yields the corresponding sulfoxide and, upon further oxidation, the sulfone.
The resulting 2-(methylsulfinyl) and 2-(methylsulfonyl)thiazoles are valuable synthetic intermediates. The sulfoxide and sulfone groups are excellent leaving groups in nucleophilic aromatic substitution reactions, making these compounds more reactive towards nucleophiles than the parent this compound.
Cycloaddition Reactions
Thiazoles can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the substitution pattern and the nature of the reaction partner. The presence of the 2-methylthio group can influence the feasibility and outcome of these reactions.
In a notable example, thiazolium azomethine ylides generated from 2-(methylthio)thiazolium salts undergo efficient [3+2] cycloaddition reactions with acetylene derivatives. In this process, the methylthio group serves as a leaving group during the subsequent aromatization of the initial cycloadduct to form pyrrolo[2,1-b]thiazoles. This highlights a synthetic strategy where the 2-methylthio group is strategically employed as a traceless activating and directing group.
Comparative Reactivity Data
To provide a clearer perspective on the influence of the 2-methylthio group, the following table summarizes its reactivity in comparison to other common substituents at the C2 position of the thiazole ring.
| Reaction Type | Substrate | Reagent/Conditions | Product | Yield | Reference |
| C-S Cross-Coupling | 2-(Methylthio)benzo[d]thiazole | Phenylaluminum | 2-Phenylbenzo[d]thiazole | 94% | |
| N-Alkylation | 2-Alkylthiothiazole | Alkyl Halide | 3-Alkyl-2-alkylthiothiazolium salt | - | |
| Oxidation | 2-(Methylthio)benzothiazole | H₂O₂ / Catalyst | 2-(Methylsulfinyl)benzothiazole | - | |
| [3+2] Cycloaddition | 2-(Methylthio)thiazolium ylide | Acetylene derivative | Pyrrolo[2,1-b]thiazole | Good |
Note: Direct comparative studies with identical substrates and conditions for different 2-substituted thiazoles are scarce in the literature. The data presented is illustrative of the types of reactions this compound and its derivatives undergo.
Conclusion
This compound is a versatile building block with a rich and varied reactivity profile. The methylthio group at the C2 position exerts a significant influence on the molecule's behavior. It can act as an electron-donating group, a site for oxidation to more reactive sulfoxide and sulfone derivatives, and a competent leaving group in transition-metal-catalyzed cross-coupling reactions and cycloaddition-elimination sequences. Understanding these multifaceted roles is crucial for researchers and drug development professionals seeking to leverage the synthetic potential of this readily available thiazole derivative. The strategic manipulation of the 2-methylthio group opens avenues for the efficient construction of a wide array of functionalized thiazole-containing molecules with potential applications in various fields of chemical science.
Benchmarking the performance of 2-(Methylthio)thiazole in specific synthetic transformations
A Senior Application Scientist's Guide to Strategic C-C Bond Formation on the Thiazole Scaffold
To the researchers, scientists, and drug development professionals dedicated to advancing molecular design, the thiazole ring is a privileged scaffold. Its presence in numerous FDA-approved drugs and biologically active compounds underscores its importance.[1][2] However, the strategic functionalization of this heterocycle remains a critical challenge in synthetic chemistry. This guide provides an in-depth performance benchmark of 2-(Methylthio)thiazole, a versatile and increasingly vital building block, focusing on its application in one of the most crucial synthetic operations: C-C bond formation.
We will move beyond simple protocol recitation to dissect the causality behind experimental choices, comparing the performance of this compound in the Liebeskind-Srogl cross-coupling reaction against classical alternatives like Suzuki and Stille couplings, and modern C-H activation strategies. Our analysis is grounded in field-proven insights to empower you with the knowledge to select the optimal synthetic route for your target molecule.
The Strategic Advantage of a Thioether Handle
This compound (C₄H₅NS₂) is a colorless to light yellow liquid that serves as a stable, readily available building block for introducing the thiazole moiety.[3][4] Its true synthetic power lies in the 2-methylthio (-SMe) group. This group is not merely a substituent; it is a versatile functional handle that unlocks specific, mild, and efficient reaction pathways, most notably for the construction of carbon-carbon bonds at the C2 position—a key vector for molecular elaboration.[4] The C2 position of the thiazole ring is electron-deficient, making it susceptible to nucleophilic attack and a prime site for modification.[5]
One of the most elegant and powerful methods that leverages the methylthio group is the Liebeskind-Srogl cross-coupling reaction.
Benchmark Transformation: C2-Arylation via Liebeskind-Srogl Cross-Coupling
The Liebeskind-Srogl cross-coupling is a palladium-catalyzed, copper(I)-mediated reaction that couples organosulfur compounds with boronic acids. This transformation is exceptionally valuable as it proceeds under neutral conditions, exhibits broad functional group tolerance, and avoids the use of the often toxic and cumbersome reagents required by other methods.
A recent study reported a successful Liebeskind-Srogl cross-coupling of 2-(methylthio)benzothiazole with various arylboronic acids in water, highlighting the reaction's robustness and applicability even in green solvents.[6] This provides a strong precedent for the performance of this compound.
Generalized Reaction Scheme: (Image for illustrative purposes)
Experimental Protocol: Liebeskind-Srogl Arylation of this compound
This protocol is a representative, self-validating system for the C2-arylation of the thiazole core.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Tricyclohexylphosphine [PCy₃] or other suitable phosphine ligand (10 mol%)
-
Copper(I) thiophene-2-carboxylate [CuTC] (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃, PCy₃, and CuTC under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add the arylboronic acid, followed by this compound.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at a specified temperature (typically ranging from room temperature to 80 °C) and monitor by TLC or LC-MS for the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove metal residues.
-
Purification: Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-arylthiazole.
Performance Comparison: C2-Arylation Methodologies
The choice of synthetic method is a critical decision driven by factors like substrate scope, functional group tolerance, and reagent toxicity. Below, we benchmark the Liebeskind-Srogl approach using this compound against established alternatives.
| Methodology | Thiazole Substrate | Coupling Partner | Key Reagents/Conditions | Advantages | Disadvantages |
| Liebeskind-Srogl | This compound | Arylboronic Acid | Pd(0) catalyst, Cu(I) carboxylate mediator, Neutral pH | Excellent functional group tolerance; Avoids strong bases; Utilizes stable thioether; Milder conditions. | Requires stoichiometric copper mediator; Catalyst/ligand can be expensive. |
| Suzuki Coupling | 2-Halo (Br, I)-thiazole | Arylboronic Acid | Pd(0) or Pd(II) catalyst, Requires base (e.g., K₂CO₃, Cs₂CO₃) | Boronic acids are readily available and generally low toxicity; Well-established. | Base-sensitive functional groups may not be tolerated; Halogenation of thiazole required. |
| Stille Coupling | 2-Halo (Br, I)-thiazole | Organostannane (e.g., Ar-SnBu₃) | Pd(0) catalyst, Often requires ligands and additives | Generally high yielding and tolerant of many functional groups. | High toxicity of organotin reagents and byproducts; Stoichiometric tin waste.[6] |
| Direct C-H Arylation | Thiazole | Aryl Halide (Br, I) | Pd(0) or Pd(II) catalyst, Often requires a directing group or specific oxidant | High atom economy; Avoids pre-functionalization of the thiazole. | Can suffer from poor regioselectivity (C2 vs. C5); May require harsh conditions or specific substrates. |
Visualizing the Synthetic Workflow & Decision Logic
To better conceptualize the process and the strategic choices involved, the following diagrams illustrate the experimental workflow for the benchmarked transformation and a logical flowchart for selecting an appropriate C2-arylation method.
Caption: Experimental workflow for Liebeskind-Srogl coupling.
Caption: Decision flowchart for C2-arylation of thiazoles.
Conclusion and Future Outlook
Benchmarking the performance of this compound reveals its significant strategic value, particularly in the context of the Liebeskind-Srogl cross-coupling. This approach offers a distinct advantage for the synthesis of complex molecules where sensitive functional groups preclude the use of the basic conditions required for traditional Suzuki couplings. While Stille coupling offers broad applicability, the toxicity of organotin reagents makes the thioether-based method a more environmentally benign and safer alternative.
For drug development professionals and synthetic chemists, this compound is more than just a reagent; it is an enabling tool. Its ability to facilitate C-C bond formation under mild, neutral conditions makes it an ideal choice for late-stage functionalization, a critical step in medicinal chemistry programs. As synthetic methodologies continue to evolve, the strategic use of such versatile building blocks will be paramount in accelerating the discovery and development of next-generation therapeutics.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive thiazole and benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis this compound CAS 5053-24-7 [homesunshinepharma.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methylthio)thiazole
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-(Methylthio)thiazole (CAS No. 5053-24-7), a compound whose handling requires a thorough understanding of its chemical properties and associated hazards. The procedures outlined below are designed to be a self-validating system, prioritizing safety and regulatory compliance at every step.
Core Chemical Profile and Hazard Identification
Before any handling or disposal, a complete understanding of the subject chemical is essential. This compound is a sulfur-containing heterocyclic compound with specific hazards that dictate its disposal pathway. The causality behind the stringent disposal protocols is rooted in its GHS classification.[1]
Table 1: Chemical and Safety Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5053-24-7 | [1] |
| Molecular Formula | C₄H₅NS₂ | [1] |
| Molecular Weight | 131.22 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 205-207 °C | |
| Density | 1.271 g/mL at 25 °C | |
| Flash Point | 90.6 °C (195.1 °F) - closed cup | |
| GHS Hazard Codes | H315, H319, H335 | [1] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |
| Water Hazard Class | WGK 3 (severely hazardous to water) | |
The primary drivers for its classification as hazardous waste are its irritant properties and its significant potential for environmental damage, particularly to aquatic ecosystems.
Mandatory Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The selection of PPE is directly informed by the hazard profile in Table 1.
-
Eye Protection : Wear chemical safety goggles or a face shield. This is a critical measure to prevent the serious eye irritation (H319) warned of in safety data sheets.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling to prevent skin contact, which can cause irritation (H315).
-
Respiratory Protection : If working outside of a certified chemical fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK) is required to mitigate the risk of respiratory tract irritation (H335).
-
Protective Clothing : A standard laboratory coat is mandatory. For larger quantities or in the event of a spill, an impervious apron or coveralls should be worn.
Emergency Protocol: Spill Management
In the event of an accidental release, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated; if safe to do so, increase ventilation by opening a fume hood sash.
-
Contain the Spill : Wearing the appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels or sawdust , as this compound is a combustible liquid.
-
Collect and Neutralize : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[3]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with established site-specific procedures.
Step-by-Step Disposal Protocol
The disposal of this compound must be methodical, creating a clear and traceable path from the point of generation to final destruction by a licensed facility. This workflow is designed to comply with federal and local regulations, such as those set by the Environmental Protection Agency (EPA).[4]
-
Waste Segregation :
-
Causality : Preventing unintentional and dangerous reactions is the primary goal of segregation.
-
Action : Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent materials), in a dedicated hazardous waste container. Do not mix with other waste streams, particularly strong oxidizing agents or acids, to avoid potentially hazardous reactions.[5][6]
-
-
Containerization :
-
Causality : Proper containment prevents leaks and vapor release, protecting both personnel and the environment.
-
Action : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container should be in good condition, free from cracks or residue on the exterior.[2] Store the container in a designated satellite accumulation area.
-
-
Waste Labeling and Classification :
-
Causality : Accurate labeling is a regulatory requirement and ensures the waste is handled correctly by all personnel, including disposal technicians.
-
Action : Label the container clearly with the words "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The specific hazard characteristics (e.g., "Irritant," "Combustible," "Environmental Hazard").
-
The accumulation start date (the date the first drop of waste was added).
-
-
Waste Code : While a specific EPA waste code is not listed for this compound, it must be disposed of as hazardous chemical waste. Your institution's EHS department will assign the appropriate state or federal waste codes based on its characteristics. It is the generator's responsibility to ensure proper characterization.[7][8]
-
-
Storage and Final Disposal :
-
Causality : Safe temporary storage minimizes risks prior to removal.
-
Action : Store the sealed and labeled waste container in a well-ventilated, designated area, away from heat sources or ignition points.[2] It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks. Follow your institution's procedures to schedule a pickup by the EHS department or a licensed hazardous waste disposal contractor. Never pour this compound down the drain or dispose of it in regular trash.[5]
-
Visualized Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from the point of waste generation to its final, safe management.
References
- 1. This compound | C4H5NS2 | CID 2760100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylthio Thiazole | Properties, Uses, Safety & Supplier China | High-Quality Thiazole Compounds [chemheterocycles.com]
- 3. nj.gov [nj.gov]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. wku.edu [wku.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Methylthio)thiazole
Welcome to your comprehensive guide on the safe handling of 2-(Methylthio)thiazole. In our shared pursuit of scientific advancement, the bedrock of innovation is a deeply ingrained culture of safety. This document is designed to provide you with essential, immediate, and actionable guidance on the personal protective equipment (PPE) required to handle this compound, ensuring the well-being of you and your team. We will move beyond a simple checklist, delving into the causality behind each recommendation to build a robust and self-validating system of laboratory safety.
Hazard Assessment: Understanding the "Why"
Before we select our equipment, we must first understand the nature of the substance. This compound and its structural analogs, such as 2-(Methylthio)benzothiazole, present a complex and sometimes conflicting hazard profile in available safety literature. Some sources may classify the compound with minimal hazards, while others provide a more cautious assessment. For instance, one Safety Data Sheet (SDS) for the related compound 2-(Methylthio)benzothiazole classifies it as harmful if swallowed, in contact with skin, or if inhaled, and as a cause of serious skin and eye irritation[1][2].
Given this variability, our core directive is to operate with an abundance of caution. Thiazole derivatives as a class are known for their diverse biological activity[3][4][5][6]. Therefore, we will base our protocols on the more stringent hazard classifications, treating this compound as a substance that requires diligent protection against dermal, ocular, and respiratory exposure.
Primary Hazards to Mitigate:
-
Skin Irritation/Absorption: Potential for causing skin irritation and being harmful upon contact[1][2].
-
Eye Irritation: Potential to cause serious eye irritation[1][2].
-
Respiratory Irritation: Potential to cause respiratory irritation if inhaled as a dust or aerosol[2].
-
Ingestion: Harmful if swallowed[1].
Core PPE Directives: Your First Line of Defense
Based on the potential hazards, a standard level of PPE is mandatory for any work involving this compound. The following table outlines the minimum requirements for common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid/Liquid) | ANSI Z87.1-rated safety glasses with side shields | Nitrile gloves (minimum 4 mil thickness) | Fully-buttoned laboratory coat | Not required if performed in a certified chemical fume hood |
| Solution Preparation / Dilutions | ANSI Z87.1-rated safety glasses with side shields | Nitrile gloves (minimum 4 mil thickness) | Fully-buttoned laboratory coat | Not required if performed in a certified chemical fume hood |
| Running Reactions / Transfers | Chemical splash goggles | Nitrile gloves (minimum 4 mil thickness), consider double-gloving for larger volumes | Fully-buttoned laboratory coat | Recommended if there is any potential for aerosol generation outside of a fume hood[1][2] |
| Cleaning Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges if spill is large or ventilation is poor |
Operational Plan: From Preparation to Disposal
A successful experiment is a safe experiment. Follow these procedural steps to ensure a secure environment.
Pre-Operational Safety Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.
-
Inspect PPE: Check all PPE for damage (e.g., cracks in goggles, tears in gloves) before use.
-
Review SDS: Have a copy of the most conservative SDS readily available for reference.
-
Prepare Waste Containers: Ensure designated, properly labeled hazardous waste containers are ready for use[7][8].
Step-by-Step PPE Protocol (Donning & Doffing)
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your laboratory coat and fasten all buttons.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a technique that avoids skin contact with the outer surface. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated location or dispose of it if it's a disposable coat.
-
Eye Protection: Remove eye protection.
-
Hand Hygiene: Wash your hands thoroughly with soap and water[9].
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental scale and conditions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



